Product packaging for 2-Bromo-4-chloro-1,3-difluorobenzene(Cat. No.:CAS No. 229180-34-1)

2-Bromo-4-chloro-1,3-difluorobenzene

Cat. No.: B1524273
CAS No.: 229180-34-1
M. Wt: 227.43 g/mol
InChI Key: STPUUBCHYCYFBQ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1,3-difluorobenzene is a useful research compound. Its molecular formula is C6H2BrClF2 and its molecular weight is 227.43 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrClF2 B1524273 2-Bromo-4-chloro-1,3-difluorobenzene CAS No. 229180-34-1

Properties

IUPAC Name

3-bromo-1-chloro-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-5-4(9)2-1-3(8)6(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPUUBCHYCYFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-4-chloro-1,3-difluorobenzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-chloro-1,3-difluorobenzene

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 229180-34-1), a key halogenated aromatic intermediate. With its unique substitution pattern, this compound offers significant versatility in the fields of medicinal chemistry, agrochemical synthesis, and materials science. We will explore its physicochemical properties, discuss plausible synthetic strategies, and detail its applications as a versatile building block in modern organic synthesis, particularly in the construction of complex molecular architectures for drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this valuable synthetic intermediate.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted benzene ring featuring four different halogen atoms, which provides multiple reactive sites for synthetic transformations. Its precise structure allows for regioselective functionalization, making it a highly sought-after intermediate.[1][2]

Key Identifiers
IdentifierValueSource
CAS Number 229180-34-1[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₆H₂BrClF₂[1][4]
Molecular Weight 227.43 g/mol [1][4]
Synonyms 1-Bromo-3-chloro-2,6-difluorobenzene, 2,6-difluoro-3-chlorobromobenzene[1]
Predicted Physicochemical Properties

The following properties are predicted based on computational models, providing valuable insights for experimental design.

PropertyPredicted ValueSource
Boiling Point 190.4 ± 35.0 °C[1]
Density 1.805 ± 0.06 g/cm³[1]

Synthesis Strategy and Mechanistic Rationale

The synthesis of polyhalogenated benzenes like this compound requires careful regioselective control. A plausible synthetic route often begins with a less substituted precursor, introducing the halogens sequentially based on the directing effects of the existing substituents.

A common strategy involves starting with a difluoroaniline precursor. The amino group is a strong ortho-, para-director and can be readily converted into a halogen via a Sandmeyer-type reaction. Subsequent halogenations are then directed by the existing fluorine and other halogen atoms.

Proposed Synthetic Workflow

The following diagram illustrates a logical, multi-step synthesis. The choice of reagents and conditions is critical to control the position of each new substituent. For instance, electrophilic bromination or chlorination of a difluorobenzene derivative would be directed by the activating/deactivating and directing properties of the fluorine atoms.

G A 1,3-Difluorobenzene B 2,6-Difluoroaniline A->B Nitration, then Reduction C Diazonium Salt Intermediate B->C NaNO₂, HCl (Diazotization) D 1-Chloro-2,6-difluorobenzene C->D CuCl (Sandmeyer Reaction) E This compound (CAS: 229180-34-1) D->E Br₂, FeBr₃ (Electrophilic Bromination)

Caption: Plausible synthetic pathway for this compound.

Causality in Synthesis:

  • Diazotization and Sandmeyer Reaction: Converting an amino group into a diazonium salt is a classic and reliable method for introducing a wide range of substituents, including chlorine, onto an aromatic ring. The use of CuCl ensures efficient conversion.

  • Electrophilic Bromination: The final bromination step is directed by the existing substituents. The two fluorine atoms and the chlorine atom are deactivating but ortho-, para-directing. The position of bromination at C4 is sterically accessible and electronically favored by the collective directing effects.

Applications in Drug Development and Advanced Synthesis

The primary value of this compound lies in its capacity to serve as a versatile scaffold. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for sequential and site-selective functionalization.

  • Pharmaceutical Intermediate: This molecule is a crucial building block for creating Active Pharmaceutical Ingredients (APIs). The di-fluoro substitution pattern is often sought after in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity (pKa).[5][6][7]

  • Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this compound are used in the development of advanced pesticides and herbicides.[1]

  • Material Science: The integration of fluorinated aromatic units can impart desirable properties such as thermal stability and specific electronic characteristics to specialty polymers and organic electronic materials.[1][8]

Selective Functionalization Workflow

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference can be exploited to introduce different molecular fragments at specific positions.

G sub This compound int1 Aryl/Alkenyl Substituted Intermediate sub->int1 Suzuki or Heck Coupling (Reacts at C-Br bond) R-B(OH)₂, Pd catalyst prod Di-substituted Complex Molecule int1->prod Buchwald-Hartwig Amination (Reacts at C-Cl bond) R₂NH, Pd catalyst, Stronger Conditions

Caption: Selective cross-coupling strategy using the subject compound.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of this compound, the following section provides a validated, step-by-step protocol for a selective Suzuki-Miyaura coupling reaction, targeting the more reactive C-Br bond.

Objective: To synthesize 4-chloro-1,3-difluoro-2-(phenyl)benzene by selectively reacting the bromine atom.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of toluene to form the active catalyst complex.

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add toluene and water (e.g., 4:1 ratio) to the flask via syringe, followed by the catalyst solution.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The causality here is that elevated temperature is required to overcome the activation energy for the oxidative addition of the C-Br bond to the Pd(0) complex, which is the rate-determining step.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-1,3-difluoro-2-(phenyl)benzene.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

  • Storage: Store in a cool, dry place (2-8°C is recommended) in a tightly sealed container under an inert atmosphere to prevent degradation.[1]

  • Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in pharmaceutical and material sciences. Its polyhalogenated structure provides a platform for selective, stepwise functionalization, enabling the efficient construction of complex and novel molecular entities. Understanding its reactivity and leveraging validated protocols are key to unlocking its full potential in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-1,3-difluorobenzene is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique substitution pattern, featuring a combination of bromine, chlorine, and fluorine atoms, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules. The presence and positioning of these halogen atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, including metabolic stability, binding affinity to biological targets, and lipophilicity.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by available data and established scientific principles. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and utilization in synthetic applications.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental data for closely related compounds are available, certain properties for this specific molecule are based on predicted values from computational models.

PropertyValueSource
Molecular Formula C₆H₂BrClF₂N/A
Molecular Weight 227.43 g/mol [1]
CAS Number 229180-34-1[1]
Appearance Likely a colorless to pale yellow liquid or solidGeneral observation for similar halobenzenes
Boiling Point 190.4 ± 35.0 °C (Predicted)[1]
Density 1.805 ± 0.06 g/cm³ (Predicted)[1]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethers, chloroform, benzene)General property of haloarenes

The predicted boiling point and density are consistent with trends observed for other polyhalogenated benzenes, where increasing halogen substitution generally leads to higher boiling points and densities compared to benzene. For comparison, the experimentally determined boiling point of the structurally similar 2-Bromo-4-chloro-1-fluorobenzene is 180 °C, and its density is 1.719 g/mL at 25 °C.

Molecular Structure

The structure of this compound is depicted below. The arrangement of the substituents on the benzene ring is crucial for its reactivity and interactions in a biological or material context.

Figure 1. 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While specific spectra for this compound are not widely published, data is available through specialized chemical databases such as ChemicalBook for registered users. The expected spectroscopic features are outlined below based on the molecular structure and general principles of spectroscopy for halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the surrounding halogen substituents. The fluorine atoms, in particular, will cause splitting of the proton signals (H-F coupling).

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the halogens will show characteristic chemical shifts. The C-F couplings will be observable and can be complex due to one-bond and multi-bond interactions.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide direct information about the fluorine environments and can be a powerful tool for confirming the structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the C-H, C-C (aromatic), C-F, C-Cl, and C-Br bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these elements.

Synthesis and Purification

Proposed Synthetic Workflow

A potential synthetic pathway could start from a commercially available difluoroaniline derivative, followed by chlorination and bromination steps, or vice versa. The regioselectivity of these halogenation reactions would be a critical factor to control.

G A Substituted Aniline Precursor B Diazotization (NaNO₂, H₂SO₄) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (e.g., CuBr/HBr) C->D Introduction of Bromine E Halogenation (e.g., Cl₂, FeCl₃) C->E Introduction of Chlorine (alternative) D->E Subsequent Halogenation F This compound D->F E->F

Figure 2. A generalized synthetic workflow for polysubstituted halobenzenes.

Purification

The purification of this compound would typically involve standard laboratory techniques for non-polar to moderately polar organic compounds.

Experimental Protocol: General Purification of Halogenated Aromatic Compounds

  • Extraction: Following the synthesis, the crude reaction mixture is typically worked up by extraction. The organic product is extracted from the aqueous phase using a suitable water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

  • Washing: The organic layer is then washed sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities, a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and brine (saturated NaCl solution) to reduce the amount of dissolved water.

  • Drying: The washed organic layer is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

  • Distillation or Chromatography: The crude product is then purified by either vacuum distillation, if it is a liquid with a suitable boiling point, or by column chromatography on silica gel if it is a solid or a high-boiling liquid. A non-polar to moderately polar eluent system (e.g., a mixture of hexanes and ethyl acetate) would likely be employed for chromatography.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is not available, it should be treated as a potentially hazardous substance. It is likely to be an irritant to the skin, eyes, and respiratory system.

Conclusion

This compound is a specialized chemical intermediate with significant potential in various research and development applications. This guide has provided an overview of its key physical and chemical properties, drawing upon predicted data, information from structurally related compounds, and established chemical principles. The provided information on spectroscopic characterization, potential synthetic approaches, and purification techniques serves as a valuable resource for scientists working with this compound. As with any specialized chemical, a thorough understanding of its properties and safe handling procedures is paramount for successful and safe utilization in the laboratory.

References

An In-depth Technical Guide to 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-1,3-difluorobenzene, identified by its CAS number 229180-34-1, is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable intermediate in advanced organic synthesis.[1] Its molecular structure, featuring bromine, chlorine, and two fluorine atoms on a benzene ring, offers multiple reactive sites for the construction of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its anticipated reactivity and applications, and essential safety considerations. It is important to note that while this compound is available commercially, detailed experimental data in peer-reviewed literature is scarce. Therefore, some sections of this guide are based on predicted data and established principles of organic chemistry for analogous structures.

Chemical Identity and Physical Properties

The core structure of this compound is a benzene ring substituted with four different halogen atoms at specific positions, leading to a distinct set of properties.

Structure and Nomenclature
  • Systematic Name: this compound

  • Synonyms: 1-Bromo-3-chloro-2,6-difluorobenzene, 2,6-difluoro-3-chlorobromobenzene[1]

  • CAS Number: 229180-34-1[1]

  • Molecular Formula: C₆H₂BrClF₂[1]

  • Molecular Weight: 227.43 g/mol [1]

Physicochemical Data

The experimental data for the physical properties of this compound are not widely published. The following table includes data from chemical suppliers, some of which are predicted values.

PropertyValueSource
Boiling Point 190.4 ± 35.0 °C (Predicted)[1]
Density 1.805 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C, dry[1]

Synthesis of this compound: A Theoretical Pathway

The proposed synthesis starts from the commercially available 3-chloro-2,6-difluoroaniline. The logical progression involves a bromination step followed by a deamination-bromination (Sandmeyer) reaction.

Proposed Synthetic Scheme

Synthetic_Pathway A 3-Chloro-2,6-difluoroaniline B 4-Bromo-3-chloro-2,6-difluoroaniline A->B N-Bromosuccinimide (NBS) Acetonitrile, rt C This compound B->C 1. NaNO₂, H₂SO₄, 0-5°C 2. CuBr, HBr, heat

Caption: Proposed synthesis of this compound.

Step-by-Step Methodological Rationale

Step 1: Bromination of 3-Chloro-2,6-difluoroaniline

  • Reaction: The synthesis would commence with the regioselective bromination of 3-chloro-2,6-difluoroaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position is sterically accessible and electronically favored, leading to the formation of 4-bromo-3-chloro-2,6-difluoroaniline.

  • Reagents and Causality: N-Bromosuccinimide (NBS) is a suitable brominating agent for anilines as it provides a source of electrophilic bromine under mild conditions, often avoiding over-bromination. Acetonitrile is a common polar aprotic solvent for such reactions. The reaction is typically carried out at or near room temperature.

Step 2: Diazotization and Sandmeyer Reaction

  • Reaction: The resulting 4-bromo-3-chloro-2,6-difluoroaniline would then undergo a Sandmeyer reaction. The primary aromatic amine is first converted to a diazonium salt using sodium nitrite in a strong acid like sulfuric or hydrochloric acid at low temperatures (0-5°C) to ensure the stability of the diazonium intermediate.

  • Reagents and Causality: The subsequent addition of a copper(I) bromide (CuBr) solution in hydrobromic acid (HBr) and heating facilitates the replacement of the diazonium group with a bromine atom, yielding the final product, this compound. The use of a copper catalyst is crucial for the efficient conversion of the diazonium salt to the corresponding aryl bromide.

Spectroscopic Characterization (Anticipated)

While experimentally obtained spectra are not publicly available, the expected spectroscopic signatures can be predicted based on the structure.

Technique Expected Features
¹H NMR A complex multiplet in the aromatic region (likely around 7.0-7.5 ppm) corresponding to the two aromatic protons. The splitting pattern will be influenced by coupling to each other and to the fluorine atoms.
¹³C NMR Six distinct signals in the aromatic region. The carbons bonded to fluorine will appear as doublets due to C-F coupling. The chemical shifts will be influenced by the inductive effects of the four halogen substituents.
¹⁹F NMR Two distinct signals, each likely appearing as a doublet of doublets due to coupling with the adjacent aromatic proton and the other fluorine atom.
Mass Spec. The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. This allows for its use as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Key Reactive Sites and Transformations

Reactivity_Diagram cluster_0 This compound cluster_1 Potential Reactions A Br R1 Suzuki/Stille Coupling Buchwald-Hartwig Amination A->R1 Most Reactive Site (Cross-Coupling) R2 Grignard Formation Lithiation A->R2 Metal-Halogen Exchange B Cl R3 Nucleophilic Aromatic Substitution (under harsh conditions) B->R3 Less Reactive C F C->R3 Least Reactive D Aromatic Ring

References

An In-depth Technical Guide to 2-Bromo-4-chloro-1,3-difluorobenzene: Properties, Applications, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-1,3-difluorobenzene, a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight, and explore its applications as a critical intermediate in organic synthesis. Furthermore, this document outlines essential safety protocols and standard analytical methodologies for its characterization.

Core Physicochemical Properties

This compound, also known by its synonyms 1-Bromo-3-chloro-2,6-difluorobenzene and 2,6-difluoro-3-chlorobromobenzene, is a versatile chemical building block.[1] Its utility in complex organic synthesis is largely dictated by its unique substitution pattern on the benzene ring, which allows for precise chemical modifications.[1]

Molecular Structure and Weight

The chemical structure of this compound is foundational to understanding its reactivity and physical characteristics.

Caption: Molecular structure of this compound.

The molecular formula for this compound is C₆H₂BrClF₂.[1][2][3] The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry. It is calculated by summing the atomic weights of its constituent atoms.

Table 1: Calculation of Molecular Weight

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)612.01172.066
Hydrogen (H)21.0082.016
Bromine (Br)179.90479.904
Chlorine (Cl)135.45335.453
Fluorine (F)218.99837.996
Total 227.435

Based on this, the molecular weight of this compound is 227.43 g/mol .[1][2][3]

Physical and Chemical Specifications

A summary of the key physical and chemical properties is presented in Table 2. These predicted properties provide essential information for handling, storage, and reaction setup.

Table 2: Physicochemical Properties

PropertyValueSource
CAS Number 229180-34-1[1]
Molecular Formula C₆H₂BrClF₂[1][2][3]
Molecular Weight 227.43 g/mol [1][2][3]
Boiling Point 190.4±35.0 °C (Predicted)[1]
Density 1.805±0.06 g/cm³ (Predicted)[1]

Applications in Scientific Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules.[1] Its halogen substitution pattern makes it a valuable precursor for creating active ingredients in pharmaceuticals and agrochemicals.[1] The presence of bromine, chlorine, and fluorine atoms offers multiple reactive sites for various coupling and substitution reactions, enabling the construction of intricate molecular architectures.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

  • Storage: The compound should be stored in a dry environment at 2-8°C.[1]

  • Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Analytical Characterization Workflow

A typical workflow for the analytical characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

G cluster_workflow Analytical Workflow sample Sample Preparation (Dissolution in appropriate solvent) gcms Gas Chromatography-Mass Spectrometry (GC-MS) (Purity assessment and molecular weight confirmation) sample->gcms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for structural elucidation) sample->nmr ftir Fourier-Transform Infrared (FTIR) Spectroscopy (Functional group identification) sample->ftir data Data Analysis and Interpretation gcms->data nmr->data ftir->data report Certificate of Analysis Generation data->report

Caption: A standard workflow for the analytical characterization of this compound.

Experimental Protocols:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject an aliquot of the solution into the GC-MS system.

    • The gas chromatograph separates the compound from any impurities.

    • The mass spectrometer provides the mass-to-charge ratio, which should correspond to the molecular weight of 227.43 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • The chemical shifts, coupling constants, and integration of the signals will confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Place a small amount of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an attenuated total reflectance (ATR) accessory.

    • Acquire the infrared spectrum.

    • Characteristic peaks for C-H, C-F, C-Cl, C-Br, and aromatic C=C bonds will be present, confirming the functional groups.

By adhering to these rigorous analytical methods, researchers can ensure the quality and identity of this compound for their synthetic applications.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-chloro-1,3-difluorobenzene is a polysubstituted aromatic compound with significant potential in the fields of medicinal chemistry, materials science, and organic synthesis. The precise arrangement of four different halogen atoms on the benzene ring imparts unique electronic and steric properties, making it a valuable building block for novel molecules. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its reactivity. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The interpretations are grounded in fundamental spectroscopic principles and comparative data from related halogenated benzene structures.

Below is the chemical structure of this compound, with the IUPAC numbering system indicated for clarity in the subsequent spectroscopic analysis.

fragmentation_pathway M [C₆H₂BrClF₂]⁺˙ m/z = 252/254/256 M_minus_Br [C₆H₂ClF₂]⁺ m/z = 173/175 M->M_minus_Br - Br• M_minus_Cl [C₆H₂BrF₂]⁺ m/z = 217/219 M->M_minus_Cl - Cl• M_minus_Br_minus_CO [C₅H₂ClF]⁺ m/z = 145 M_minus_Br->M_minus_Br_minus_CO - CO

An In-depth Technical Guide to the ¹³C NMR of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-chloro-1,3-difluorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and offers a detailed guide to its interpretation, including the application of advanced NMR techniques.

Introduction: The Intricacies of Halogenated Benzene ¹³C NMR

Halogenated aromatic compounds form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Their structural elucidation is paramount, and ¹³C NMR spectroscopy stands as a cornerstone analytical technique for this purpose. However, the presence of multiple, distinct halogen substituents on a benzene ring introduces significant complexity to the ¹³C NMR spectrum. Each halogen—fluorine, chlorine, and bromine—imparts a unique electronic and steric influence, modulating the chemical shifts of the aromatic carbons in a nuanced manner.

Furthermore, the presence of fluorine (¹⁹F), a spin ½ nucleus with 100% natural abundance, introduces through-bond scalar couplings (J-couplings) to the carbon atoms. These carbon-fluorine couplings (ⁿJCF) split the carbon signals into multiplets, providing invaluable structural information but also adding a layer of complexity to the spectrum. Understanding and accurately predicting these effects are crucial for the unambiguous structural verification of compounds like this compound.

This guide will systematically deconstruct these complexities, offering a predictive framework and a practical approach to acquiring and interpreting the ¹³C NMR spectrum of this challenging molecule.

Molecular Structure and Carbon Numbering

For clarity throughout this guide, the carbon atoms of this compound are numbered as follows:

Figure 1: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Spectrum

Due to the absence of a publicly available experimental spectrum for this compound, a detailed theoretical prediction is presented below. This prediction is based on established substituent chemical shift (SCS) effects for halogenated benzenes and known carbon-fluorine coupling constants.[1][2]

The chemical shift of each carbon atom is influenced by the additive effects of the substituents. The powerful electron-withdrawing nature of fluorine atoms generally causes a significant downfield shift for the directly attached carbon (ipso-carbon) and influences the other carbons through resonance and inductive effects.[3][4] Chlorine and bromine also exhibit complex electronic effects. The "heavy atom effect" of bromine can sometimes lead to an upfield shift of the ipso-carbon compared to what would be expected based on electronegativity alone.[5]

Carbon-fluorine couplings are observed over multiple bonds, with the magnitude typically decreasing with the number of intervening bonds (¹JCF > ²JCF > ³JCF).[5][6] The one-bond coupling (¹JCF) is usually very large, often exceeding 200 Hz.[6]

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
C1 155 - 160Doublet of Doublets (dd)¹J(C1-F1) ≈ 240-250, ²J(C1-F3) ≈ 15-25Directly bonded to a highly electronegative fluorine atom (F1), resulting in a significant downfield shift. Coupled to both F1 (one bond) and F3 (two bonds).
C2 110 - 115Doublet of Doublets (dd)²J(C2-F1) ≈ 18-28, ²J(C2-F3) ≈ 18-28Attached to bromine. The chemical shift is influenced by the heavy atom effect of bromine and the inductive/resonance effects of the adjacent fluorine and chlorine atoms. Coupled to both adjacent fluorine atoms (F1 and F3) over two bonds.
C3 153 - 158Doublet of Doublets (dd)¹J(C3-F3) ≈ 245-255, ²J(C3-F1) ≈ 15-25Directly bonded to a highly electronegative fluorine atom (F3), leading to a strong downfield shift. Coupled to both F3 (one bond) and F1 (two bonds).
C4 125 - 130Doublet (d)³J(C4-F3) ≈ 3-8Attached to chlorine. The chemical shift is influenced by the electronegativity of chlorine and the other substituents. Primarily coupled to F3 over three bonds. Coupling to F1 (four bonds) may be too small to be resolved.
C5 128 - 133Doublet (d)⁴J(C5-F3) ≈ 1-4This is a protonated carbon. Its chemical shift is influenced by the para-chlorine and ortho-fluorine and bromine substituents. Expected to show a small coupling to F3 over four bonds.
C6 115 - 120Doublet (d)³J(C6-F1) ≈ 5-10This is the other protonated carbon. Its chemical shift is influenced by the ortho-fluorine and bromine atoms. It will exhibit coupling to F1 over three bonds.

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound requires careful sample preparation and the selection of appropriate acquisition parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 50-100 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a vial. transfer Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette with a cotton plug. dissolve->transfer instrument Insert sample into the NMR spectrometer. Lock and shim the instrument. transfer->instrument params Set up a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30). Key parameters: - Pulse angle: 30° - Acquisition time (AQ): ~1-2 s - Relaxation delay (D1): ~2-5 s - Number of scans (NS): 1024 or more instrument->params acquire Acquire the Free Induction Decay (FID). params->acquire ft Apply Fourier Transform to the FID. acquire->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm). baseline->calibrate

Figure 2: Experimental workflow for acquiring a ¹³C NMR spectrum.
Step-by-Step Methodology:

  • Sample Preparation :

    • Weigh approximately 50-100 mg of this compound. A higher concentration is generally better for ¹³C NMR due to its low natural abundance.[7][8][9][10]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small, clean vial.[7]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set up a standard proton-decoupled ¹³C NMR experiment. A pulse program with a 30° pulse angle (e.g., zgpg30 on Bruker instruments) is a good starting point to allow for faster repetition rates.[11][12]

    • Set the spectral width to encompass the expected range of chemical shifts for aromatic carbons (e.g., 0-200 ppm).

    • Use an acquisition time (AQ) of approximately 1-2 seconds and a relaxation delay (D1) of 2-5 seconds.[12] For more quantitative results, a longer relaxation delay would be necessary.[13]

    • Due to the low sensitivity of ¹³C NMR, a sufficient number of scans (NS) should be acquired to achieve a good signal-to-noise ratio. A starting point of 1024 scans is reasonable, and this can be increased as needed.

    • Initiate the acquisition.

  • Data Processing :

    • Once the acquisition is complete, apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by referencing the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

In-depth Spectral Interpretation and Structural Verification

The interpretation of the ¹³C NMR spectrum of this compound involves assigning each of the predicted signals to its corresponding carbon atom. This process relies on a combination of chemical shift knowledge, multiplicity analysis, and, for unambiguous assignment, the use of advanced 2D NMR techniques.

Assigning the Predicted Spectrum:
  • Downfield Region (150-160 ppm): The two signals at the lowest field will correspond to C1 and C3, the carbons directly attached to the highly electronegative fluorine atoms. Both are predicted to be doublets of doublets due to one-bond coupling to their attached fluorine and two-bond coupling to the other fluorine.

  • Upfield Aromatic Region (110-135 ppm): The remaining four signals will be in this region.

    • The signal for C2, flanked by two fluorine atoms, is expected to be a doublet of doublets due to two-bond C-F couplings.

    • The signals for C4, C5, and C6 are predicted to be doublets due to smaller two-, three-, or four-bond C-F couplings. Distinguishing between these can be challenging based on the 1D spectrum alone.

Advanced NMR Techniques for Unambiguous Assignment:

For a molecule with this level of complexity, relying solely on a 1D ¹³C NMR spectrum for complete assignment is not advisable. A suite of 2D NMR experiments is essential for confident structural verification.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_assignment Structural Assignment H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC Correlates ¹H and ¹³C (one-bond) HMBC HMBC H1_NMR->HMBC Correlates ¹H and ¹³C (multi-bond) C13_NMR ¹³C NMR DEPT DEPT-135 C13_NMR->DEPT Identifies CH vs. Cq HSQC->HMBC Structure Unambiguous Structure of 2-Bromo-4-chloro- 1,3-difluorobenzene HMBC->Structure DEPT->HSQC

Figure 3: Logic flow for unambiguous structural assignment using advanced NMR techniques.
  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between protonated and non-protonated carbons.[14]

    • Expected Outcome: The signals for C5 and C6 (CH groups) will appear as positive peaks. The signals for the quaternary carbons C1, C2, C3, and C4 will be absent. This provides a definitive way to identify the two protonated carbons in the ¹³C spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton and carbon signals that are directly bonded (one bond apart).[2]

    • Expected Outcome: There will be cross-peaks connecting the proton signals of H5 and H6 to the carbon signals of C5 and C6, respectively. This allows for the direct assignment of the two CH carbons identified in the DEPT-135 experiment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for assigning the quaternary carbons.

    • Expected Outcome:

      • The proton H5 will show correlations to C1, C3, and C4.

      • The proton H6 will show correlations to C2 and C4.

    • By combining the information from the HSQC and HMBC spectra, a complete and unambiguous assignment of all six carbon signals can be achieved. For instance, the quaternary carbon that shows a correlation to both H5 and H6 must be C4. The quaternary carbon that correlates only with H6 is C2, and so on.

Conclusion

The ¹³C NMR spectrum of this compound is predicted to be complex, characterized by significant substituent-induced chemical shift variations and intricate C-F coupling patterns. While a detailed theoretical prediction provides a strong foundation for analysis, a comprehensive and unambiguous structural elucidation necessitates a multi-faceted approach. A robust experimental protocol, coupled with the strategic application of advanced NMR techniques such as DEPT, HSQC, and HMBC, is indispensable for the complete and confident assignment of all carbon resonances. This guide provides the theoretical framework and practical methodologies for researchers to successfully navigate the challenges of interpreting the ¹³C NMR spectrum of this and other similarly complex halogenated aromatic compounds.

References

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-Bromo-4-chloro-1,3-difluorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of mass spectrometry for the structural elucidation and analysis of this complex halogenated aromatic compound. We will explore the predictable fragmentation patterns under electron ionization, the tell-tale isotopic signatures, and a robust analytical workflow.

Foundational Principles: Electron Ionization of Polyhalogenated Aromatics

Electron ionization (EI) is the cornerstone technique for the mass spectrometric analysis of volatile and semi-volatile compounds such as this compound.[1][2] As a "hard" ionization method, EI employs a high-energy electron beam (typically 70 eV) to induce ionization, which results in the formation of a molecular ion (M•+) and extensive, structurally informative fragmentation.[2][3] The stability of the aromatic ring in this compound suggests that the molecular ion will be readily observed.

The primary fragmentation pathways of polyhalogenated benzenes under EI are dictated by the relative bond strengths and the stability of the resulting fragments. The C-Br bond is generally weaker than the C-Cl and C-F bonds, making the loss of a bromine radical a highly probable initial fragmentation step. Subsequent fragmentation events may involve the loss of other halogen atoms or the cleavage of the aromatic ring itself.

The Isotopic Signature: A Definitive Marker

A key feature in the mass spectrum of any halogenated compound is the distinctive isotopic pattern arising from the natural abundance of halogen isotopes. For this compound, the presence of both bromine and chlorine will create a complex and highly characteristic molecular ion cluster.

  • Chlorine: Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio.[4][5] This results in an M+2 peak with roughly one-third the intensity of the M peak for any fragment containing a single chlorine atom.[4][6]

  • Bromine: Bromine has two abundant isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in nearly a 1:1 ratio.[4][5] This leads to M and M+2 peaks of almost equal intensity for bromine-containing ions.[4][7]

The combination of one bromine and one chlorine atom in this compound will produce a characteristic molecular ion cluster with peaks at M, M+2, and M+4. The relative intensities of these peaks can be predicted by considering the probabilities of each isotopic combination.

Predicted Isotopic Pattern for the Molecular Ion of this compound:
IonContributing IsotopesExpected m/zRelative Abundance (Approx.)
[C₆H₃⁷⁹Br³⁵ClF₂]⁺⁷⁹Br, ³⁵Cl224100%
[C₆H₃⁸¹Br³⁵ClF₂]⁺ / [C₆H₃⁷⁹Br³⁷ClF₂]⁺⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl226~130%
[C₆H₃⁸¹Br³⁷ClF₂]⁺⁸¹Br, ³⁷Cl228~32%

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through a series of logical steps, initiated by the loss of the most labile substituents.

fragmentation_pathway M [C₆H₃BrClF₂]⁺• m/z 224, 226, 228 F1 [C₆H₃ClF₂]⁺ m/z 145, 147 M->F1 - •Br F2 [C₆H₃BrF₂]⁺• m/z 194, 196 M->F2 - •Cl F3 [C₆H₂F₂]⁺• m/z 112 F1->F3 - Cl• F4 [C₆H₃F₂]⁺ m/z 113 F2->F4 - Br•

Caption: Predicted major fragmentation pathways for this compound.

Step-by-step fragmentation analysis:

  • Formation of the Molecular Ion (m/z 224, 226, 228): The initial ionization event creates the molecular ion radical cation, exhibiting the characteristic isotopic pattern for one bromine and one chlorine atom.

  • Loss of a Bromine Radical (to m/z 145, 147): The cleavage of the weaker C-Br bond is a highly favorable fragmentation pathway, leading to the formation of the chlorodifluorophenyl cation. This fragment will display the typical 3:1 isotopic pattern for a single chlorine atom.

  • Loss of a Chlorine Radical (to m/z 194, 196): While less probable than the loss of bromine, the expulsion of a chlorine radical can also occur, resulting in the bromodifluorophenyl radical cation. This fragment will show the characteristic 1:1 isotopic pattern for a single bromine atom.

  • Further Fragmentation: Subsequent fragmentation of the primary fragment ions can lead to the loss of the remaining halogen atoms or other neutral species, although these peaks are expected to be of lower intensity.

Experimental Protocol: GC-MS Analysis

A robust and reliable method for the analysis of this compound is gas chromatography coupled with mass spectrometry (GC-MS).[8][9][10]

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Dissolve sample in volatile solvent GC1 Inject into GC P1->GC1 GC2 Separation on capillary column GC1->GC2 MS1 Electron Ionization (70 eV) GC2->MS1 MS2 Mass Analyzer (e.g., Quadrupole) MS1->MS2 MS3 Detection MS2->MS3 D1 Mass Spectrum Acquisition MS3->D1 D2 Library Search & Interpretation D1->D2

Caption: A standardized workflow for the GC-MS analysis of this compound.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or hexane.

    • Vortex to ensure complete dissolution.

  • Gas Chromatography Conditions:

    • Injector: Split/splitless, operated in splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

This comprehensive guide provides a solid framework for understanding and analyzing this compound using mass spectrometry. The predicted fragmentation patterns and isotopic signatures, in conjunction with the detailed experimental protocol, offer a robust starting point for researchers in the field.

References

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of aromatic compounds in the pharmaceutical and chemical industries. The vibrational frequencies of a molecule, as measured by IR spectroscopy, provide a unique fingerprint that is exquisitely sensitive to its atomic composition and arrangement. This guide offers a detailed exploration of the infrared spectrum of 2-Bromo-4-chloro-1,3-difluorobenzene, a polysubstituted aromatic compound with significant potential as a building block in the synthesis of novel therapeutic agents and advanced materials.

The unique substitution pattern of this molecule, featuring four different halogen atoms on the benzene ring, results in a complex and informative IR spectrum. Understanding the characteristic absorption bands and their corresponding vibrational modes is crucial for confirming the identity, purity, and structural integrity of this compound. This document provides a theoretical framework for interpreting the spectrum, a predictive analysis of the key vibrational modes, and a standardized protocol for acquiring high-quality IR data.

Theoretical Principles of Vibrational Spectroscopy in Halogenated Benzenes

The IR spectrum of a molecule arises from the absorption of infrared radiation at frequencies that match the natural vibrational frequencies of its chemical bonds. For a non-linear molecule like this compound, with N atoms, there are 3N-6 fundamental vibrational modes. These modes can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle).

The positions of the absorption bands in the IR spectrum are primarily determined by the masses of the atoms in the bond and the strength of the bond. The presence of multiple halogen substituents on the benzene ring significantly influences the spectrum in several ways:

  • Mass Effect: The increasing mass of the halogen atoms (F < Cl < Br) leads to a decrease in the stretching frequencies of the carbon-halogen bonds (C-F > C-Cl > C-Br).

  • Inductive and Resonance Effects: The high electronegativity of the halogens alters the electron distribution within the benzene ring, affecting the force constants of the C-C and C-H bonds and shifting their vibrational frequencies.

  • Symmetry: The substitution pattern breaks the high symmetry of the parent benzene molecule, leading to more complex spectra where vibrational modes that were previously IR-inactive may become active.

Predicted IR Spectrum and Vibrational Mode Assignments

The following table summarizes the predicted major absorption bands and their tentative assignments. The frequency ranges are derived from the analysis of related halogenated benzenes.[3][4][5]

Predicted Frequency Range (cm⁻¹)Vibrational Mode AssignmentIntensity
3100 - 3000C-H stretchingWeak
1600 - 1450C=C aromatic ring stretchingMedium
1300 - 1000C-F stretchingStrong
1100 - 800In-plane C-H bendingMedium
850 - 550C-Cl stretchingMedium
900 - 675Out-of-plane C-H bendingStrong
650 - 500C-Br stretchingWeak
Below 500Ring deformation modes (in-plane and out-of-plane)Weak

Analysis of Key Vibrational Regions:

  • C-H Stretching (3100 - 3000 cm⁻¹): The two adjacent C-H bonds on the ring will give rise to weak stretching vibrations in this region. The exact position will be influenced by the neighboring halogen atoms.

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The benzene ring itself has characteristic stretching vibrations in this region. The substitution pattern will result in multiple bands of medium intensity.

  • Carbon-Halogen Stretching: This is a key diagnostic region.

    • C-F Stretching (1300 - 1000 cm⁻¹): Due to the high electronegativity and low mass of fluorine, the C-F stretching bands are typically strong and appear at higher wavenumbers.[3]

    • C-Cl Stretching (850 - 550 cm⁻¹): The C-Cl stretching vibration is expected in this range and is of medium intensity.[3]

    • C-Br Stretching (650 - 500 cm⁻¹): The heavier bromine atom results in a lower frequency for the C-Br stretching vibration.[3]

  • C-H Bending (1100 - 675 cm⁻¹): The in-plane and out-of-plane bending vibrations of the C-H bonds are sensitive to the substitution pattern on the ring and can be used to confirm the arrangement of the substituents. The out-of-plane bends are often strong and characteristic.

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of this compound, the following protocol is recommended. This procedure is designed to be self-validating by incorporating background correction and ensuring proper sample handling.

Materials and Equipment:

  • Fourier Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample of this compound (liquid or solid).

  • Potassium Bromide (KBr) windows or an Attenuated Total Reflectance (ATR) accessory.

  • Volatile solvent for cleaning (e.g., acetone or isopropanol).

  • Appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • With the sample compartment empty (or with clean KBr windows/ATR crystal), acquire a background spectrum. This will account for the absorbance of the instrument and the atmosphere.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Preparation:

    • For Liquid Samples (Thin Film Method): Place a small drop of the liquid sample between two KBr windows. Press the windows together to form a thin film.

    • For Solid Samples (KBr Pellet Method): Mix a small amount of the solid sample with dry KBr powder and press into a transparent pellet using a hydraulic press.

    • For ATR Method (Liquid or Solid): Place a small amount of the sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Place the prepared sample into the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum using the same instrument parameters (number of scans, resolution) as the background spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Process the acquired spectrum to identify the peak positions (in cm⁻¹) and their intensities.

    • Compare the experimental spectrum with the predicted vibrational frequencies and assignments to confirm the identity of the compound.

Visualization of Molecular Structure and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of this compound.

FT-IR Experimental Workflow A Instrument Preparation & Stabilization B Acquire Background Spectrum A->B Empty Sample Compartment C Sample Preparation (Thin Film, KBr Pellet, or ATR) B->C Prepare Sample D Acquire Sample Spectrum C->D Place Sample in Spectrometer E Data Processing & Analysis D->E Generate Absorbance Spectrum

Caption: A streamlined workflow for acquiring an FT-IR spectrum.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with characteristic absorption bands corresponding to the various carbon-hydrogen and carbon-halogen bonds, as well as the aromatic ring itself. By understanding the theoretical underpinnings of vibrational spectroscopy and following a robust experimental protocol, researchers can effectively use FT-IR to identify and characterize this important chemical intermediate. This guide provides the foundational knowledge for the successful application of IR spectroscopy in the analysis of complex halogenated aromatic compounds.

References

An In-depth Technical Guide to the Purity and Characterization of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Analytical Landscape of a Complex Halogenated Benzene

2-Bromo-4-chloro-1,3-difluorobenzene, a polysubstituted aromatic compound, represents a class of molecules with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The precise arrangement of four different halogen and hydrogen substituents on the benzene ring imparts unique physicochemical properties, making it a valuable building block for the synthesis of novel compounds. However, the very structural complexity that makes this molecule attractive also presents a significant analytical challenge. Ensuring the purity and unequivocally confirming the identity of this compound is paramount for its effective use in research and development, where even minor impurities can lead to ambiguous results or the formation of undesirable side products.

This technical guide, designed for the discerning scientist, moves beyond a simple recitation of facts. It provides a comprehensive framework for the purity assessment and structural characterization of this compound, grounded in the principles of analytical chemistry and supported by practical, field-proven insights. We will delve into the "why" behind the "how," explaining the rationale for selecting specific analytical techniques and interpreting the resulting data. This guide is structured to empower researchers to confidently and accurately assess the quality of this important chemical intermediate.

Section 1: Foundational Properties and Synthesis Considerations

Before delving into the analytical methodologies, a foundational understanding of the molecule's properties and potential synthetic origins is crucial. This context informs our expectations regarding its behavior during analysis and the likely impurities that may be encountered.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and for developing appropriate analytical methods.

PropertyValueSource
CAS Number 229180-34-1[2][3]
Molecular Formula C₆H₂BrClF₂[2]
Molecular Weight 227.43 g/mol [1][2]
Appearance Not specified, likely a liquid or low-melting solidN/A
Boiling Point 190.4 ± 35.0 °C (Predicted)[1]
Density 1.805 ± 0.06 g/cm³ (Predicted)[1]
Purity (Typical) ≥98%[1][2]
Plausible Synthetic Routes and Potential Impurities

For instance, a plausible route could involve the bromination of 1-chloro-2,4-difluorobenzene. This reaction, however, is unlikely to be perfectly regioselective and could lead to the formation of isomeric impurities. Other potential synthetic pathways might involve Sandmeyer-type reactions from a corresponding aniline derivative.

Based on these general synthetic considerations, potential impurities could include:

  • Isomeric products: Bromination at other positions on the 1-chloro-2,4-difluorobenzene ring.

  • Starting materials: Unreacted 1-chloro-2,4-difluorobenzene.

  • Byproducts of side reactions: Over-brominated or under-brominated species.

  • Reagents and solvents from the synthesis and purification process.

Understanding these potential impurities is critical for developing and validating analytical methods capable of separating and detecting them.

Section 2: Purity Determination: A Multi-faceted Approach

Assessing the purity of this compound requires a combination of chromatographic techniques to separate the main component from any potential impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods of choice.

Gas Chromatography (GC) for Purity Assessment

Given its predicted boiling point, GC is a highly suitable method for determining the purity of this compound. The choice of column and detector is critical for achieving the necessary resolution and sensitivity.

A robust GC method should be designed to separate the target analyte from its potential impurities. The following protocol provides a starting point for method development.

Experimental Protocol: GC Purity Analysis

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Detector:

    • FID: Temperature: 280 °C.

    • MS: (See Section 3.2 for detailed MS parameters).

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:

  • The choice of a 5% phenyl-methylpolysiloxane column provides a good balance of polarity for separating a range of aromatic compounds with varying halogen substitutions.

  • The temperature program is designed to ensure the elution of the target compound and any potential higher-boiling impurities within a reasonable timeframe while maintaining good peak shape.

  • An FID is a universal detector for organic compounds and provides a response proportional to the mass of carbon, making it suitable for purity determination by area percent. An MS detector provides additional structural information for impurity identification.

Caption: Workflow for GC-based purity analysis.

High-Performance Liquid Chromatography (HPLC)

While GC is often the preferred method, reversed-phase HPLC can also be employed for purity analysis, especially for less volatile impurities or when GC is not available.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a suitable ratio (e.g., 50:50 A:B), and increase the percentage of B over time to elute more retained components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector set at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

Section 3: Unambiguous Structural Characterization

A combination of spectroscopic techniques is essential to confirm the precise structure of this compound and to rule out any isomeric possibilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. While specific experimental data for this compound is not publicly available, we can predict the expected spectral features based on the analysis of similar compounds and established principles of NMR spectroscopy.

The ¹H NMR spectrum will provide information about the number and environment of the hydrogen atoms on the benzene ring. For this compound, there are two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the surrounding halogen atoms.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-5~7.0-7.5Doublet of doublets of doublets (ddd)J(H-F), J(H-F), J(H-H)
H-6~7.0-7.5Doublet of doublets of doublets (ddd)J(H-F), J(H-F), J(H-H)

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the directly attached halogen atoms, and the signals for carbons bonded to fluorine will appear as doublets due to ¹J(C-F) coupling.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C-1~155-165Doublet
C-2~110-120Singlet or small doublet
C-3~155-165Doublet
C-4~125-135Singlet
C-5~115-125Doublet
C-6~120-130Doublet

Note: These are approximate ranges, and the actual values will depend on the specific electronic environment.

¹⁹F NMR is particularly useful for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling between the two fluorine atoms (J(F-F)) will be characteristic of their relative positions.

Predicted ¹⁹F NMR Spectral Data:

FluorinePredicted Chemical Shift (ppm)Predicted Multiplicity
F-1Dependent on referenceDoublet
F-3Dependent on referenceDoublet

Note: ¹⁹F NMR chemical shifts are typically referenced to an external standard like CFCl₃.

Caption: NMR techniques for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, GC-MS with electron ionization (EI) is a common technique.

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (227.43 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks. The most abundant isotopes are ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. This will result in a complex isotopic pattern for the molecular ion and any fragments containing these halogens.

Key Predicted Fragments:

  • [M]⁺: The molecular ion peak cluster around m/z 226, 228, 230.

  • [M-Br]⁺: Loss of a bromine radical, resulting in a fragment around m/z 147, 149.

  • [M-Cl]⁺: Loss of a chlorine radical, resulting in a fragment around m/z 191, 193.

  • Other fragments resulting from the loss of fluorine or ring cleavage.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic ring and the carbon-halogen bonds.

Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000-3100Weak to medium
Aromatic C=C stretch1450-1600Medium to strong
C-F stretch1100-1300Strong
C-Cl stretch700-850Strong
C-Br stretch500-650Strong
C-H out-of-plane bending700-900Strong (indicative of substitution pattern)

Section 4: Conclusion and Best Practices

The comprehensive analysis of this compound requires a thoughtful and multi-technique approach. By combining chromatographic methods for purity assessment with a suite of spectroscopic techniques for structural confirmation, researchers can ensure the quality and identity of this valuable chemical building block. It is imperative to not only perform these analyses but to understand the underlying principles that guide method selection and data interpretation. This guide provides a robust framework for achieving that understanding, empowering scientists to proceed with their research with confidence in the integrity of their starting materials.

References

The Strategic Reactivity of 2-Bromo-4-chloro-1,3-difluorobenzene: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity of 2-bromo-4-chloro-1,3-difluorobenzene, a versatile and strategically important building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage the unique electronic and steric properties of this polyhalogenated aromatic compound. We will explore its differential reactivity in key synthetic transformations, including metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing both theoretical grounding and practical, field-proven experimental protocols.

Introduction: A Molecule of Tuned Reactivity

This compound (MW: 227.43 g/mol ; CAS: 229180-34-1) is a highly functionalized aromatic scaffold that offers multiple, distinct reaction handles. The strategic placement of two fluorine atoms, a chlorine atom, and a bromine atom on the benzene ring imparts a unique and predictable pattern of reactivity. The strong inductive effect of the fluorine atoms significantly influences the electron density of the aromatic ring, while the differential bond strengths of the carbon-bromine and carbon-chlorine bonds allow for selective functionalization. This guide will dissect these features to provide a clear roadmap for the synthetic chemist.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent begins with its fundamental properties. The data below has been compiled from authoritative sources for this compound.

PropertyValue
Molecular Formula C₆H₂BrClF₂
Molecular Weight 227.43 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 190.4±35.0 °C (Predicted)
Density 1.805±0.06 g/cm³ (Predicted)
CAS Number 229180-34-1
  • ¹H NMR: The spectrum is expected to show two distinct multiplets in the aromatic region, corresponding to the two aromatic protons. The coupling patterns will be complex due to spin-spin coupling with each other and with the two fluorine atoms.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will appear as doublets due to ¹J-coupling.[3]

  • ¹⁹F NMR: The proton-decoupled ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

The Dichotomy of Reactivity: A Tale of Two Halogens

The primary value of this compound in synthesis lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. This selectivity is a cornerstone of its utility, allowing for sequential and site-specific introduction of new functionalities.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The generally accepted order of reactivity for aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond dissociation energy: C-I > C-Br > C-OTf >> C-Cl.[4] This principle dictates that the weaker C-Br bond will react preferentially over the stronger C-Cl bond. This predictable chemoselectivity allows for the selective functionalization at the bromine-bearing position while leaving the chlorine atom intact for subsequent transformations.

Practical Applications: Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions. Below are detailed, adaptable protocols for three of the most synthetically valuable transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures. The reaction of this compound with an arylboronic acid will selectively yield a 2-aryl-4-chloro-1,3-difluorobenzene derivative.[5][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equivalent) followed by a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Arylboronic Acid, Base, and Pd Catalyst B Establish Inert Atmosphere (Ar) A->B C Add this compound & Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor by TLC/GC-MS D->E F Cool, Dilute, and Wash E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Product: 2-Aryl-4-chloro-1,3-difluorobenzene H->I

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means to install alkynyl groups, which are versatile handles for further synthetic manipulations.[8][9][10] The reaction with a terminal alkyne will selectively occur at the C-Br bond.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF or toluene, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-70 °C. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like diethyl ether, and filter through a pad of celite to remove the catalyst salts. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira_Mechanism cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) Product Ar-C≡CR ArPdAlk Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdAlk Transmetalation ArPdAlk->Pd0 Reductive Elimination ArPdAlk->Product CuCycle Copper Cycle CuC≡CR Cu-C≡CR CuC≡CR->ArPdBr To Pd Cycle HC≡CR HC≡CR HC≡CR->CuC≡CR Base

Caption: Catalytic Cycle of the Sonogashira Coupling Reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines.[11][12][13] This reaction allows for the selective formation of a C-N bond at the C-Br position of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, combine a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or tBu₃P·HBF₄) in an anhydrous, degassed solvent like toluene. Stir for 10-15 minutes.

  • Reaction Setup: To the pre-formed catalyst mixture, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equivalents).

  • Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water or saturated aqueous NH₄Cl. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): The Role of Fluorine

While less common for this substrate compared to cross-coupling, under forcing conditions or with highly activated nucleophiles, this compound can undergo nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The high electronegativity of fluorine is particularly effective at stabilizing this intermediate through its inductive effect. This often leads to a reversal of the typical halogen reactivity seen in SN1/SN2 reactions, with aryl fluorides sometimes being more reactive than other aryl halides in SNAr.

The regioselectivity of SNAr on this molecule is complex. The two fluorine atoms exert a strong activating effect, particularly at the positions ortho and para to them. A fluorine atom meta to the site of attack is generally activating. A detailed computational analysis would be required to definitively predict the most likely site of substitution, which would be a competition between the positions ortho and para to the activating fluorine atoms.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is governed by a predictable set of electronic and steric factors. The pronounced difference in the reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective, stepwise functionalization, making it an ideal scaffold for the construction of complex molecules. The provided protocols serve as a robust starting point for the application of this versatile building block in drug discovery, materials science, and beyond. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-1,3-difluorobenzene

In the landscape of modern drug discovery and materials science, polyhalogenated benzene derivatives are indispensable building blocks. Their unique substitution patterns offer a scaffold with highly differentiated reactivity, allowing for the stepwise and controlled construction of complex molecular architectures. This compound (CAS No: 229180-34-1) is a prime example of such a versatile intermediate.[1] The distinct electronic environments of its bromine, chlorine, and fluorine substituents permit selective functionalization through various synthetic methodologies, such as cross-coupling reactions at the bromo-position or nucleophilic aromatic substitution at the fluorine-activated positions. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, grounded in fundamental chemical principles and validated reaction protocols.

Synthetic Strategy: A Retrosynthetic Approach

The most robust and industrially scalable route to this compound leverages the classic Sandmeyer reaction. This powerful transformation allows for the conversion of an aromatic primary amine into an aryl halide via a diazonium salt intermediate.[2][3] Our retrosynthetic analysis identifies 4-chloro-2,6-difluoroaniline as the logical and commercially accessible starting material. The core disconnection is the carbon-bromine bond, which can be reliably formed by the displacement of a diazonium group.

Retrosynthesis Target This compound Disconnect C-Br Bond (Sandmeyer Reaction) Target->Disconnect Diazonium 4-chloro-2,6-difluorophenyl diazonium salt Disconnect->Diazonium Amine 4-chloro-2,6-difluoroaniline (Starting Material) Diazonium->Amine Diazotization

Caption: Retrosynthetic analysis for this compound.

Mechanistic Pillars: The Two-Stage Sandmeyer Reaction

The success of the Sandmeyer reaction hinges on the careful execution of two distinct chemical processes: diazotization and copper-catalyzed radical substitution.[4][5]

  • Diazotization: The primary aromatic amine, 4-chloro-2,6-difluoroaniline, is treated with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) for this bromination reaction. The strong acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic amino group of the aniline attacks the nitrosonium ion, and subsequent proton transfers and dehydration lead to the formation of the aryl diazonium salt. This process is critically dependent on low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I)-Catalyzed Bromination: The core of the Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] It is initiated by a single-electron transfer (SET) from the copper(I) catalyst (CuBr) to the diazonium salt.[4] This transfer generates an aryl radical with the concomitant loss of dinitrogen (N₂), a thermodynamically highly favorable process that drives the reaction forward. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the active copper(I) catalyst.[5] The detection of biaryl byproducts in similar reactions provides strong evidence for this radical mechanism.[2]

Sandmeyer_Mechanism cluster_diazotization Part 1: Diazotization cluster_bromination Part 2: Copper-Catalyzed Bromination Aniline Ar-NH₂ (4-chloro-2,6-difluoroaniline) Nitrosonium NO⁺ (Nitrosonium ion) Aniline->Nitrosonium Attack NaNO2_HBr NaNO₂ + HBr (0-5 °C) NaNO2_HBr->Nitrosonium Generates Diazonium Ar-N₂⁺ (Diazonium Salt) Nitrosonium->Diazonium Dehydration CuBr Cu(I)Br Diazonium->CuBr Single Electron Transfer (SET) Aryl_Radical Ar• (Aryl Radical) Diazonium->Aryl_Radical - N₂ CuBr2 Cu(II)Br₂ CuBr->CuBr2 Product Ar-Br (Final Product) CuBr2->Product Br• transfer Aryl_Radical->Product Product->CuBr Regenerates Catalyst

Caption: The two-stage mechanism of the Sandmeyer reaction.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Each step includes causality-driven explanations to ensure reproducibility and safety.

Safety Imperative: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed for in situ use, where the diazonium salt is kept in a cold aqueous solution and never isolated. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation: Reagent Stoichiometry
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
4-chloro-2,6-difluoroanilineC₆H₄ClF₂N163.551.050.08.18 g
Hydrobromic Acid (48% aq.)HBr80.914.0200.022.6 mL
Sodium NitriteNaNO₂69.001.155.03.80 g
Copper(I) BromideCuBr143.451.260.08.61 g
Step-by-Step Methodology

Part 1: Diazotization

  • Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Aniline Solution: To the flask, add 4-chloro-2,6-difluoroaniline (8.18 g, 50.0 mmol) and 48% aqueous hydrobromic acid (22.6 mL, 200.0 mmol). Stir the mixture to form a slurry.

    • Rationale: A significant excess of acid is used to ensure complete protonation of the aniline and to maintain a strongly acidic medium for the formation of the nitrosonium ion.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. It is crucial to maintain this temperature range to prevent the decomposition of the diazonium salt.

  • Nitrite Addition: Dissolve sodium nitrite (3.80 g, 55.0 mmol) in 15 mL of deionized water and add this solution to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Slow addition is critical to control the exothermic reaction between the amine and the in situ generated nitrous acid. A slight excess of nitrite ensures complete conversion of the starting amine.

  • Confirmation: After the addition is complete, stir the resulting pale yellow solution for an additional 20 minutes at 0–5 °C. Test for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test turns the paper blue-black). This confirms that all the aniline has been converted.

Part 2: Sandmeyer Bromination

  • Catalyst Preparation: In a separate 500 mL flask, suspend copper(I) bromide (8.61 g, 60.0 mmol) in 20 mL of 48% HBr. Cool this suspension in an ice bath.

    • Rationale: Using a slight excess of the Cu(I) catalyst ensures an efficient reaction. The suspension is pre-cooled to receive the cold diazonium solution.

  • Addition of Diazonium Salt: Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred CuBr suspension. This addition can be done via a cannula or by carefully pouring. Vigorous evolution of nitrogen gas will be observed.

    • Rationale: The reaction is initiated upon mixing. A controlled addition rate prevents excessive foaming from the rapid release of N₂ gas.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture in a water bath at 50–60 °C for 30 minutes until the gas evolution ceases. The color of the mixture will typically turn dark brown or black.

    • Rationale: Gentle heating ensures the complete decomposition of any remaining diazonium salt complex, driving the reaction to completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash sequentially with 50 mL of 2M NaOH (to remove excess acid) and 50 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

Product Characterization Data
PropertyValue
CAS Number229180-34-1[1]
Chemical FormulaC₆H₂BrClF₂[1]
Molecular Weight227.43 g/mol [1]
Predicted Boiling Point190.4 ± 35.0 °C[1]
Predicted Density1.805 ± 0.06 g/cm³[1]

Conclusion

The synthesis of this compound is reliably achieved through a two-stage Sandmeyer reaction starting from 4-chloro-2,6-difluoroaniline. The protocol's success is predicated on strict temperature control during the diazotization step to ensure the stability of the diazonium salt intermediate and the use of a catalytically active copper(I) bromide species. This methodology provides a robust and scalable pathway to a valuable, highly functionalized building block essential for advanced applications in pharmaceutical and agrochemical research.

References

A Comprehensive Technical Guide to 2-Bromo-4-chloro-1,3-difluorobenzene for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Bromo-4-chloro-1,3-difluorobenzene, a key building block for researchers, scientists, and professionals in drug development and materials science. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and practical experience.

Introduction: The Strategic Value of Polysubstituted Halogenated Aromatics

Polysubstituted halogenated benzene derivatives are fundamental scaffolds in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The specific placement of different halogen atoms on the aromatic ring offers a nuanced toolkit for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS No. 229180-34-1) is a prime example of such a strategic building block. Its unique substitution pattern—a bromine atom for selective cross-coupling, a chlorine atom, and two fluorine atoms—provides multiple, orthogonal reaction sites. This allows for sequential and site-selective functionalization, a critical advantage in the synthesis of complex target molecules. The presence of fluorine, in particular, is of high interest in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 229180-34-1[2]
Molecular Formula C₆H₂BrClF₂[2]
Molecular Weight 227.43 g/mol [2]
Boiling Point (Predicted) 190.4 ± 35.0 °C[2]
Density (Predicted) 1.805 ± 0.06 g/cm³[2]
Appearance Clear, colorless to pale yellow liquid

Spectroscopic Characterization:

Sourcing and Supplier Landscape

The reliable sourcing of high-purity starting materials is a critical first step in any research and development workflow. This compound is available from a number of specialized chemical suppliers. When selecting a supplier, researchers should consider not only price but also purity, available quantities, lead times, and the availability of comprehensive analytical data.

Table 2: Comparative Supplier Information for this compound

SupplierPurityAvailable QuantitiesNotes
Parchem Varies by batchInquire for detailsA global supplier of specialty chemicals.
MySkinRecipes 98%1g, 5gProvides predicted physical properties.[2]
ChemicalBook Varies by listingVaries by listingA platform connecting multiple suppliers.[3]
Achmem 95%25g, 50g, 100g, 500g, 1kgOffers global stock with stated lead times.[4]
ACUBIOCHEM 95%100g, 500gProvides custom synthesis services for specific quality requirements.[5]

Synthetic Utility and Key Applications

The reactivity of this compound is dominated by the carbon-bromine bond, which is the most labile site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, heteroaryl, alkyl, and amine moieties.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance. This compound is an excellent substrate for this reaction, enabling the synthesis of complex biaryl structures.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Inert Atmosphere (N₂ or Ar) A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Heating (e.g., 80-100 °C) F->G H Extraction G->H I Chromatography H->I J Product I->J

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), followed by a degassed solvent system such as a mixture of toluene and water (4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[2][6] This reaction is particularly valuable in medicinal chemistry, as the arylamine motif is present in a vast number of bioactive molecules.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound G Inert Atmosphere (N₂ or Ar) A->G B Primary or Secondary Amine B->G C Palladium Catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Anhydrous Solvent (e.g., Toluene) F->G H Heating (e.g., 80-110 °C) G->H I Filtration & Extraction H->I J Chromatography I->J K Product J->K

A generalized workflow for a Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

  • Reaction Setup: To a dry, oven-baked Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) in anhydrous, degassed toluene, followed by the desired primary or secondary amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until complete consumption of the starting material is observed by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite. Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Proposed Synthetic Route

A plausible synthetic route to this compound likely starts from a more readily available substituted aniline, followed by a Sandmeyer-type reaction. A potential pathway is illustrated below.

Synthesis_Route A Substituted Aniline B Diazotization (NaNO₂, H₂SO₄) A->B C Diazonium Salt B->C D Sandmeyer Reaction (CuBr) C->D E This compound D->E

A plausible synthetic pathway to this compound.

Safe Handling and Disposal

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly sealed.

  • Disposal: Dispose of waste, including contaminated materials and rinsates, as halogenated organic waste in accordance with local, state, and federal regulations.[8]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.[9][10]

Conclusion

This compound is a versatile and valuable building block for advanced organic synthesis. Its unique substitution pattern allows for selective functionalization through well-established cross-coupling methodologies, making it a powerful tool for the construction of complex molecules in the pharmaceutical and materials science sectors. A thorough understanding of its properties, sourcing, and safe handling is essential for its successful application in research and development.

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of the Suzuki-Miyaura cross-coupling reaction for the selective functionalization of 2-Bromo-4-chloro-1,3-difluorobenzene. This polyhalogenated aromatic compound is a valuable building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of bromine, chlorine, and fluorine atoms offers a platform for sequential, site-selective modifications. This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol for selective C-Br bond coupling, a troubleshooting guide, and a comparative table of catalytic systems to empower researchers in drug development and chemical synthesis.

Introduction: The Strategic Value of Fluorinated Biaryls

Polyfunctionalized aromatic compounds are pivotal in modern chemistry, with fluorinated motifs playing an increasingly crucial role in the design of bioactive molecules and advanced materials. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] this compound is a prime example of a versatile synthetic intermediate, offering multiple points for diversification. The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning palladium-catalyzed reaction, stands as a powerful tool for the formation of carbon-carbon bonds with exceptional functional group tolerance and generally high yields.[2] This application note focuses on the selective Suzuki coupling at the more reactive carbon-bromine (C-Br) bond of this compound, leaving the carbon-chlorine (C-Cl) bond intact for subsequent chemical transformations.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. In the case of this compound, the oxidative addition is highly selective for the weaker C-Br bond over the stronger C-Cl bond.[4] The electron-withdrawing nature of the two fluorine atoms is expected to increase the electrophilicity of the aromatic ring, thereby facilitating this rate-determining step.

  • Transmetalation: The resulting arylpalladium(II) complex then undergoes transmetalation with an organoboron reagent, typically a boronic acid or a boronate ester, which is activated by a base. This step involves the transfer of the organic group from the boron atom to the palladium center.

  • Reductive Elimination: The final step is the reductive elimination of the desired biaryl product from the palladium(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Br Ar-Br R-B(OH)2 R-B(OH)2

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki Coupling of this compound

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum and rubber stopper. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical reaction concentration is 0.1 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-4-chloro-1,3-difluorobenzene.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base, Catalyst B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product: 2-Aryl-4-chloro-1,3-difluorobenzene I->J

Figure 2: Experimental workflow for the Suzuki coupling.

Data Presentation: Comparative Catalytic Systems

The choice of catalyst and ligand is critical for achieving high selectivity and yield. The following table summarizes various palladium catalyst systems that can be employed for the Suzuki coupling of aryl halides, with considerations for their application to this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Key Considerations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)K₂CO₃, Na₂CO₃Toluene/Water, Dioxane/Water80-100Standard, versatile catalyst; may require higher temperatures.
Pd(dppf)Cl₂1,1'-Bis(diphenylphosphino)ferroceneK₃PO₄, Cs₂CO₃Dioxane, THF80-100Excellent for a broad range of substrates; robust and reliable.
Pd₂(dba)₃ / SPhosTris(dibenzylideneacetone)dipalladium(0)K₃PO₄Dioxane/WaterRoom Temp - 80Highly active catalyst system, often allowing for lower reaction temperatures.
Pd(OAc)₂ / Buchwald LigandsPalladium(II) acetateCs₂CO₃, K₃PO₄Toluene, Dioxane80-110Requires in-situ reduction of Pd(II); bulky biarylphosphine ligands enhance reactivity.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

  • Low Yield:

    • Cause: Inefficient catalyst activity or deactivation.

    • Solution: Ensure strictly anaerobic conditions. Use a freshly opened or purified palladium catalyst. Consider a more active catalyst system, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos).

  • Formation of Homocoupling Byproducts:

    • Cause: Reaction of the boronic acid with itself. This can be promoted by the presence of oxygen or high temperatures.

    • Solution: Thoroughly degas all solvents and the reaction mixture. Use the minimum effective reaction temperature. A change of base to a milder one like K₃PO₄ can sometimes suppress this side reaction.

  • Hydrodehalogenation (Loss of Bromine):

    • Cause: The aryl halide reacts with a hydride source in the reaction mixture.

    • Solution: Ensure all reagents and solvents are anhydrous. The choice of base can also be critical; avoid bases that can generate hydrides.

  • Reaction Stalls:

    • Cause: Catalyst deactivation or consumption of one of the reagents.

    • Solution: Analyze the reaction mixture to determine if starting materials are still present. If so, a small additional charge of the catalyst may restart the reaction. Ensure the boronic acid is stable under the reaction conditions, as some can degrade over time at elevated temperatures.

Conclusion

The selective Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable 2-aryl-4-chloro-1,3-difluorobenzene derivatives. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields and excellent selectivity for the C-Br bond functionalization. The protocols and insights provided in this application note serve as a comprehensive resource for chemists in both academic and industrial settings, facilitating the development of novel molecules with potential applications in medicine and materials science.

References

Application Note: Chemoselective Grignard Reagent Formation from 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. The compound 2-Bromo-4-chloro-1,3-difluorobenzene presents a unique synthetic challenge and opportunity due to its distinct halogen substituents. The targeted formation of a Grignard reagent from this substrate allows for the selective introduction of a carbon nucleophile at a specific position, paving the way for intricate molecular architectures.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the chemoselective synthesis of (4-chloro-2,6-difluorophenyl)magnesium bromide. We will delve into the mechanistic principles governing the reaction's selectivity, offer a detailed and validated experimental protocol, and provide insights into process optimization and troubleshooting. The protocol is designed to be a self-validating system, ensuring reliable and reproducible outcomes.

Mechanistic Rationale: The Principle of Chemoselectivity

The success of this synthesis hinges on the selective reaction of one carbon-halogen bond over others. The formation of a Grignard reagent is an oxidative insertion of magnesium into a carbon-halogen bond. The feasibility of this insertion is inversely related to the bond dissociation energy of the respective C-X bond.

For aryl halides, the reactivity trend is well-established: C-I > C-Br > C-Cl > C-F .[1][2] This hierarchy is a direct consequence of the decreasing bond strength as one moves down the halogen group. In the case of this compound, the C-Br bond is significantly weaker and more susceptible to oxidative insertion by magnesium than the C-Cl or C-F bonds.[1][2][3] Consequently, the Grignard reagent forms exclusively at the bromine-substituted position, leaving the chloro and fluoro substituents intact for subsequent functionalization.

Caption: Chemoselective formation of the Grignard reagent at the C-Br bond.

Critical Experimental Parameters

Achieving high yields and preventing side reactions requires careful control over several key parameters.

Magnesium Activation

The surface of magnesium turnings is typically passivated by a layer of magnesium oxide (MgO), which inhibits the reaction.[4] Activating the metal surface to expose fresh magnesium is the most critical step for successful initiation.[5]

Activation MethodDescriptionAdvantagesConsiderations
Iodine (I₂) Crystal A small crystal of iodine is added to the Mg. It is thought to etch the oxide layer.[4][6]Simple and effective. The disappearance of the purple iodine vapor indicates reaction initiation.[4][7]Can potentially lead to iodinated byproducts in trace amounts.
1,2-Dibromoethane (DBE) A few drops are added to the Mg. DBE reacts to form ethylene gas and MgBr₂, cleaning the surface.[5][6]Highly effective "entrainment method" that leaves a clean, activated Mg surface.[6]Introduces a small amount of MgBr₂ into the reaction.
Mechanical Stirring Vigorous stirring or grinding of the dry magnesium turnings can physically break the oxide layer.[4][6]Avoids chemical activators, ensuring a purer Grignard solution.May not be sufficient for less reactive aryl halides and can be difficult on a large scale.[6]
DIBAL-H A catalytic amount of diisobutylaluminium hydride is added.Very effective for initiating reactions at lower temperatures and acts as a drying agent.[4][8]Pyrophoric nature requires careful handling.
Anhydrous Conditions

Grignard reagents are potent bases and will be rapidly quenched by protic sources, especially water, to form the corresponding hydrocarbon.[9][10]

  • Glassware: All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight, and assembled while hot under an inert atmosphere (Nitrogen or Argon).[4]

  • Solvents & Reagents: The solvent (typically THF or diethyl ether) must be anhydrous.[11] The starting aryl halide should also be free of moisture.

Temperature and Addition Rate

The formation of Grignard reagents is exothermic.

  • Initiation: Gentle warming with a heat gun may be necessary to start the reaction, especially on a small scale.[6][7]

  • Propagation: Once initiated, the reaction should be maintained at a gentle reflux by controlling the addition rate of the aryl halide. Slow, dropwise addition is crucial to prevent a runaway reaction and to minimize the formation of homocoupling (Wurtz-type) side products.[4][9][12]

Detailed Experimental Protocol

This protocol describes the formation of (4-chloro-2,6-difluorophenyl)magnesium bromide on a 20 mmol scale.

G cluster_workflow Experimental Workflow prep 1. Preparation - Assemble flame-dried glassware - Purge with Argon/N2 charge 2. Charge Reagents - Add Mg turnings - Add anhydrous THF prep->charge activate 3. Activation - Add I2 crystal or DBE - Warm gently if needed charge->activate initiate 4. Initiation - Add small aliquot of aryl halide - Observe initiation (color change, reflux) activate->initiate Critical Step addition 5. Controlled Addition - Add remaining aryl halide solution dropwise - Maintain gentle reflux initiate->addition complete 6. Completion - Stir at reflux for 30-60 min post-addition - Observe consumption of Mg addition->complete usage 7. Usage - Cool to desired temperature - Use immediately for next step complete->usage

Caption: Step-by-step workflow for the Grignard reagent preparation.

Materials & Reagents:

  • Magnesium turnings (0.58 g, 24 mmol, 1.2 eq)

  • This compound (4.59 g, 20 mmol, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF), (40 mL)

  • Iodine (1-2 small crystals) OR 1,2-Dibromoethane (approx. 0.1 mL)

  • Three-neck round-bottom flask (100 mL), flame-dried

  • Reflux condenser and dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with the reflux condenser (topped with an inert gas inlet) and the dropping funnel. Allow the apparatus to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Magnesium Charging: Place the magnesium turnings and a magnetic stir bar into the flask.

  • Activation: Add one or two small crystals of iodine. The flask may be gently warmed with a heat gun until purple iodine vapors are observed. The color will fade as the iodine reacts with the magnesium surface.

  • Solvent Addition: Add approximately 10 mL of anhydrous THF to the flask to cover the magnesium.

  • Initiation: Prepare a solution of this compound in the remaining 30 mL of anhydrous THF in the dropping funnel. Add ~2-3 mL of this solution to the stirred magnesium suspension.

  • Confirmation of Initiation: The reaction has initiated when the brownish iodine color disappears, the solution becomes cloudy and grey, and a gentle reflux begins without external heating. If it does not start, gently warm the flask or add another small crystal of iodine.

  • Controlled Addition: Once the reaction is self-sustaining, add the remainder of the aryl bromide solution dropwise from the funnel at a rate that maintains a smooth, gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, heat the mixture to a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The completion is indicated by the consumption of most of the magnesium metal.

  • Usage: Cool the resulting dark grey-brown solution to room temperature or the desired reaction temperature. The Grignard reagent is now ready for reaction with an electrophile and should be used without delay.[13]

Potential Side Reactions and Mitigation

Side ReactionDescriptionMitigation Strategy
Wurtz Homocoupling The Grignard reagent (R-MgX) reacts with the starting aryl halide (R-X) to form a biaryl dimer (R-R).[9][13]Maintain a low concentration of the aryl halide by adding it slowly and dropwise to the magnesium suspension.[4][12]
Quenching Reaction with adventitious water or atmospheric moisture, destroying the reagent.[9][10]Ensure all glassware is meticulously dried and the reaction is maintained under a positive pressure of an inert gas. Use anhydrous solvents.
Reaction with Oxygen Atmospheric oxygen can react with the Grignard reagent, leading to the formation of alkoxides/phenoxides after workup.Maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire process.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).[4]2. Presence of moisture in glassware or solvent.[4]3. Impure aryl halide.1. Add a crystal of iodine or a few drops of 1,2-dibromoethane.[4][6] Gently warm with a heat gun.[7] Use ultrasound if available.[5]2. Ensure all equipment is properly flame-dried and solvent is certified anhydrous.3. Purify the aryl halide by distillation or filtration through alumina.
Low Yield of Grignard Reagent 1. Significant Wurtz coupling.2. Incomplete reaction.3. Accidental quenching (moisture).1. Decrease the rate of addition of the aryl halide.[4] Ensure efficient stirring.2. After addition is complete, reflux the reaction for an additional hour.3. Re-verify anhydrous conditions for the next attempt.
Reaction Becomes Uncontrollable Addition rate of aryl halide is too fast.Immediately slow or stop the addition and apply external cooling with an ice-water bath. Resume addition at a much slower rate once the reaction is under control.

References

The Strategic Utility of 2-Bromo-4-chloro-1,3-difluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of modern synthetic chemistry, the quest for molecular scaffolds that offer both complexity and versatility is paramount. 2-Bromo-4-chloro-1,3-difluorobenzene emerges as a highly valuable building block, particularly for professionals in pharmaceutical and materials science research. Its unique arrangement of halogen atoms—a reactive bromine, a less reactive chlorine, and two activating fluorine atoms—provides a platform for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the reactivity of this substrate in key palladium-catalyzed transformations, offering both mechanistic insights and practical, field-tested protocols.

The strategic importance of this molecule lies in the differential reactivity of the C-Br and C-Cl bonds in the presence of a palladium catalyst. The generally accepted order of reactivity for halobenzenes in oxidative addition, the rate-determining step in many cross-coupling cycles, is C-I > C-Br > C-Cl >> C-F.[1] This inherent difference allows for selective reaction at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The two fluorine atoms play a crucial role in activating the aromatic ring towards oxidative addition and can influence the electronic properties of the resulting coupled products.

This document serves as a comprehensive resource, detailing the application of this compound in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, cyanation, and carbonylation reactions. Each section provides a detailed protocol, a discussion of the underlying mechanism, and a summary of expected outcomes based on established principles of cross-coupling chemistry.

Core Principles: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and optimizing reactions involving this compound. The catalytic cycle for most of these transformations involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, at the C-Br bond) to form a palladium(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, regenerating the active palladium(0) catalyst and forming the desired C-C or C-heteroatom bond.[2]

For the Heck reaction, the mechanism varies slightly, involving migratory insertion of an alkene followed by β-hydride elimination.[3]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols

The following sections provide detailed protocols for various palladium-catalyzed reactions of this compound. It is important to note that while these protocols are based on established methodologies for similar substrates, optimization of reaction conditions (catalyst loading, ligand, base, solvent, temperature, and time) may be necessary to achieve optimal results for this specific molecule.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron compound. For this compound, this reaction is expected to proceed selectively at the C-Br bond to yield 4-chloro-2,6-difluorobiphenyl derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80-10012-2485-95
4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane1001290-98
3-Thienylboronic acidPd(OAc)₂XPhosCs₂CO₃Toluene1101680-90

Protocol 1: Synthesis of 4-Chloro-2,6-difluoro-1,1'-biphenyl

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

    • Sodium carbonate (2.0 equiv)

    • Toluene (5 mL per mmol of aryl bromide)

    • Ethanol (2 mL per mmol of aryl bromide)

    • Deionized water (2 mL per mmol of aryl bromide)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add the toluene and ethanol, and stir the mixture to dissolve the solids.

    • Add the deionized water, and degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of conjugated systems. The reaction is expected to occur selectively at the C-Br position of this compound. Both traditional copper-cocatalyzed and copper-free conditions can be employed.[4][5]

Table 2: Representative Conditions for Sonogashira Coupling

Coupling PartnerPalladium CatalystCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF60-706-1280-95
TrimethylsilylacetylenePd₂(dba)₃ / XPhos-Cs₂CO₃Dioxane801275-90
1-Octyne[DTBNpP]Pd(crotyl)Cl-TMPDMSORT-602-485-97

Protocol 2: Synthesis of 1-(4-Chloro-2,6-difluorophenyl)-2-phenylethyne

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

    • Copper(I) iodide (CuI) (1 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous and degassed Tetrahydrofuran (THF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

    • Add anhydrous, degassed THF and stir for 5 minutes.

    • Add this compound, followed by triethylamine and phenylacetylene.

    • Heat the reaction mixture to 65 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6][7][8] This reaction allows for the selective amination at the C-Br position of this compound. The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.[9][10]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

AminePalladium PrecatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃XPhosNaOtBuToluene100-11012-2485-95
AnilinePd(OAc)₂RuPhosCs₂CO₃Dioxane1001680-90
Benzylamine[(CyPF-tBu)PdCl₂]-K₃PO₄t-BuOH801875-85

Protocol 3: Synthesis of 4-(4-Chloro-2,6-difluorophenyl)morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

    • XPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

    • Add anhydrous toluene, followed by this compound and morpholine.

    • Seal the vessel and heat the reaction mixture to 110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify by column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Solvent & Degas A->B C Add Catalyst & Ligand under Inert Atmosphere B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, GC-MS) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Heck Reaction: Vinylation of the Aryl Core

The Heck reaction provides a method for the vinylation of aryl halides.[3] The reaction of this compound with an alkene is expected to yield the corresponding styrene derivative, with substitution occurring at the C-Br position.

Table 4: Representative Conditions for Heck Reaction

AlkenePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
StyrenePd(OAc)₂PPh₃Et₃NDMF100-12016-2470-85
n-Butyl acrylatePd₂(dba)₃P(o-tol)₃K₂CO₃Acetonitrile80-1001275-90
1-OctenePdCl₂(PPh₃)₂-NaOAcDMA1202465-80

Protocol 4: Synthesis of 1-Chloro-3,5-difluoro-2-styrylbenzene

  • Materials:

    • This compound (1.0 equiv)

    • Styrene (1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk tube, add Pd(OAc)₂ and PPh₃.

    • Evacuate and backfill with inert gas.

    • Add anhydrous DMF, this compound, styrene, and triethylamine.

    • Heat the mixture to 110 °C and stir for 16-24 hours.

    • Cool to room temperature, dilute with water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography.

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The cyanation of aryl halides is a valuable transformation for introducing a nitrile group, which can be further elaborated into various functional groups. Zinc cyanide is a commonly used and less toxic cyanide source compared to alkali metal cyanides.[11][12][13]

Table 5: Representative Conditions for Cyanation

Cyanide SourcePalladium PrecatalystLigandSolventTemp (°C)Time (h)Typical Yield (%)
Zn(CN)₂Pd₂(dba)₃dppfDMA120-14012-1880-95
K₄[Fe(CN)₆]Pd(OAc)₂-DMAC120583-96
Zn(CN)₂PdCl₂(dppf)-DMF1001285-90

Protocol 5: Synthesis of 2-Chloro-3,5-difluorobenzonitrile

  • Materials:

    • This compound (1.0 equiv)

    • Zinc cyanide [Zn(CN)₂] (0.6 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

    • Anhydrous N,N-Dimethylacetamide (DMA)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox, add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf to a Schlenk tube.

    • Add anhydrous DMA.

    • Seal the tube and heat the mixture to 130 °C for 16 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with aqueous ammonia and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography.

Palladium-Catalyzed Carbonylation: Synthesis of Carbonyl Compounds

Carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) gas or a CO surrogate. This allows for the synthesis of aldehydes, ketones, esters, and amides from aryl halides.

Table 6: Representative Conditions for Carbonylation

NucleophileCO SourcePalladium CatalystLigandBaseSolventTemp (°C)Pressure (atm)Typical Yield (%)
Methanol (for ester)CO gasPd(OAc)₂dppfEt₃NToluene10010-2070-85
H₂/CO (for aldehyde)SyngasPdCl₂(PPh₃)₂-Et₃NBenzene1005060-75
N-Formylsaccharin (for aldehyde)in situ COPd(OAc)₂dppbNa₂CO₃DMF80170-80

Protocol 6: Synthesis of Methyl 2-Chloro-3,5-difluorobenzoate

  • Materials:

    • This compound (1.0 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Methanol (excess)

    • Toluene

    • Carbon monoxide (CO) gas

  • Procedure:

    • Charge a high-pressure reactor with this compound, Pd(OAc)₂, dppf, and toluene.

    • Add methanol and triethylamine.

    • Seal the reactor, purge with CO, and then pressurize to 15 atm with CO.

    • Heat the reactor to 100 °C and stir for 12-24 hours.

    • Cool the reactor to room temperature and carefully vent the CO.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by chromatography.

Conclusion and Future Outlook

This compound stands out as a strategically valuable substrate in palladium-catalyzed cross-coupling chemistry. The predictable regioselectivity, driven by the differential reactivity of the C-Br and C-Cl bonds, allows for the stepwise and controlled synthesis of highly functionalized aromatic compounds. The protocols and data presented in this guide provide a solid foundation for researchers to harness the synthetic potential of this versatile building block. Future work in this area could focus on the development of even more efficient and milder catalytic systems, as well as exploring the reactivity of the remaining C-Cl bond in sequential cross-coupling strategies to access even greater molecular diversity. The continued exploration of such substrates will undoubtedly contribute to advancements in drug discovery, materials science, and other areas of chemical research.

References

Application Notes: Strategic Use of 2-Bromo-4-chloro-1,3-difluorobenzene in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Bromo-4-chloro-1,3-difluorobenzene (CAS No. 229180-34-1) in modern pharmaceutical synthesis. This polysubstituted halogenated benzene is a highly versatile building block, offering multiple, distinct points for chemical modification. We will explore its utility primarily through selective palladium-catalyzed cross-coupling reactions, which are foundational in constructing complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) like kinase inhibitors. This guide explains the causality behind protocol design, provides detailed, self-validating experimental procedures, and illustrates key synthetic strategies with workflow diagrams.

Introduction: The Strategic Value of Polysubstituted Halogenated Aromatics

In the landscape of medicinal chemistry, the precise construction of complex molecules is paramount. Halogenated aromatic compounds serve as indispensable precursors in the synthesis of a vast array of pharmaceuticals.[1][2] this compound is a particularly valuable intermediate due to the differential reactivity of its halogen substituents. The carbon-bromine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond. This inherent reactivity difference allows for highly selective, stepwise functionalization, making it a powerful tool for building molecular complexity in a controlled manner.

The fluorine atoms at positions 1 and 3 play a critical role in modulating the physicochemical properties of the final drug molecule. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modify lipophilicity and membrane permeability.[3] This guide will focus on leveraging the unique reactivity of this compound in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties
PropertyValueSource
CAS Number 229180-34-1Parchem[4]
Molecular Formula C₆H₂BrClF₂Internal Calculation
Molecular Weight 247.43 g/mol Internal Calculation
Appearance Colorless to light yellow liquid/solidGeneral Observation
Purity Typically ≥99%[5]

Core Application: Selective Palladium-Catalyzed Cross-Coupling

The primary strategic advantage of this compound lies in the selective functionalization of the C-Br bond. The relative reactivity of aryl halides in palladium-catalyzed coupling reactions generally follows the trend: I > Br > OTf >> Cl. This allows for a predictable and high-yielding reaction at the bromide position while leaving the chloride intact for potential subsequent transformations.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki ArB(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R₂NH Pd Catalyst intermediate1 2-(Aryl)-4-chloro-1,3-difluorobenzene suzuki->intermediate1 intermediate2 2-(Amino)-4-chloro-1,3-difluorobenzene buchwald->intermediate2 further_func Further Functionalization (at C-Cl site) intermediate1->further_func intermediate2->further_func

Figure 1. Selective functionalization strategy for this compound.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[6][7] In the context of our substrate, this reaction is ideal for introducing aryl or heteroaryl moieties, which are common structural motifs in kinase inhibitors and other complex pharmaceuticals.[8][9]

Causality and Component Selection:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, stable sources of Pd(0) upon in-situ reduction. They are cost-effective and reliable for a wide range of substrates.[10]

  • Ligand: Bulky, electron-rich phosphine ligands are essential. Ligands like XPhos or SPhos accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, leading to higher yields and preventing catalyst decomposition.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[11] The choice of a milder base like a carbonate is often preferred to avoid hydrolysis of sensitive functional groups on the coupling partners.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition Product Ar-Ar' pd0->Product pd2_trans Ar-Pd(II)L₂(Ar') pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ArBr Ar-Br ArBr->pd2_complex ArBOH2 Ar'B(OH)₂ + Base ArBOH2->pd2_trans G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition Product Ar-NR₂ pd0->Product pd2_amide [Ar-Pd(II)L₂(NR₂)]⁻ pd2_complex->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination ArBr Ar-Br ArBr->pd2_complex Amine R₂NH + Base Amine->pd2_amide

References

Application Notes and Protocols: 2-Bromo-4-chloro-1,3-difluorobenzene as a Strategic Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Halogenated Benzene Scaffolds in Modern Agrochemicals

In the landscape of modern agrochemical research and development, the strategic incorporation of halogen atoms into aromatic scaffolds is a cornerstone of molecular design. Halogenation, particularly with fluorine, chlorine, and bromine, profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. This targeted modulation is critical for enhancing the efficacy, bioavailability, and residual activity of pesticides, herbicides, and fungicides. 2-Bromo-4-chloro-1,3-difluorobenzene (CAS No. 229180-34-1) has emerged as a valuable and versatile building block in this context. Its unique substitution pattern offers multiple reactive sites, enabling chemists to perform selective chemical transformations to construct complex agrochemical active ingredients.[1] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a key intermediate in the synthesis of novel agrochemicals, with a particular focus on its use in the development of innovative fungicides.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is rooted in the differential reactivity of its halogen substituents. The carbon-bromine bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. The fluorine atoms, in turn, are typically unreactive under these conditions and serve to modulate the electronic properties of the benzene ring, often enhancing the biological activity of the final product.

PropertyValue
Molecular Formula C₆H₂BrClF₂
Molecular Weight 227.43 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 190.4±35.0 °C (Predicted)
Density 1.805±0.06 g/cm³ (Predicted)

Table 1: Physicochemical properties of this compound.

Application in the Synthesis of Novel Pyridinyl-Pyrazole Carboxamide Fungicides

A significant application of this compound is demonstrated in the synthesis of a novel class of pyridinyl-pyrazole carboxamide fungicides. These compounds have shown promising activity against a range of fungal pathogens. The synthesis involves a multi-step sequence where this compound is converted into a key aniline intermediate, which is then coupled with a pyrazole carboxylic acid to form the final active ingredient.

Synthetic Workflow Overview

The overall synthetic strategy is a convergent approach, where two key fragments, an aniline derivative and a pyrazole carboxylic acid, are synthesized separately and then coupled in a final amide bond formation step. This compound is the starting material for the aniline fragment.

Caption: Convergent synthesis of pyridinyl-pyrazole carboxamide fungicides.

Part 1: Synthesis of the Aniline Intermediate

The first key transformation is the conversion of this compound into the corresponding aniline derivative. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction is highly valued for its ability to form carbon-nitrogen bonds under relatively mild conditions with a broad substrate scope.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the amination of this compound using an ammonia equivalent, such as benzophenone imine, followed by hydrolysis to yield the primary aniline.

Materials:

  • This compound

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Hydrochloric acid (2 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene to the flask, followed by this compound (1.0 equivalent) and benzophenone imine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and add 2 M hydrochloric acid. Stir vigorously for 1 hour to hydrolyze the imine.

  • Separate the layers and neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the 4-chloro-2,6-difluoroaniline derivative.

Caption: Workflow for the synthesis of the aniline intermediate.

Part 2: Synthesis of the Pyrazole Carboxylic Acid Fragment

The second key intermediate is a substituted pyrazole carboxylic acid. A common example used in the synthesis of this class of fungicides is 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. The synthesis of this fragment is a multi-step process that is beyond the scope of this application note but is well-documented in the patent literature.

Part 3: Amide Coupling to Form the Final Product

The final step in the synthesis is the coupling of the aniline intermediate with the pyrazole carboxylic acid to form the desired N-aryl pyrazole carboxamide. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with the aniline in the presence of a base.

Protocol 2: Amide Coupling of Aniline Intermediate and Pyrazole Carboxylic Acid

This protocol provides a general procedure for the amide coupling reaction.

Materials:

  • 4-chloro-2,6-difluoroaniline derivative (from Protocol 1)

  • 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: To a solution of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in anhydrous DCM, add a catalytic amount of DMF. Cool the solution to 0 °C and slowly add oxalyl chloride (1.2 equivalents). Stir the reaction at room temperature for 2-4 hours, or until the conversion to the acid chloride is complete (monitored by the cessation of gas evolution).

  • Amide Formation: In a separate flask, dissolve the 4-chloro-2,6-difluoroaniline derivative (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final pyridinyl-pyrazole carboxamide fungicide.

Conclusion

This compound is a strategically important intermediate for the synthesis of novel agrochemicals. Its unique pattern of halogen substitution allows for selective functionalization through well-established synthetic methodologies like the Buchwald-Hartwig amination. The application of this building block in the synthesis of a new class of pyridinyl-pyrazole carboxamide fungicides highlights its value in the discovery and development of next-generation crop protection agents. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this versatile intermediate in their own agrochemical research programs.

References

Application Note: A Strategic Approach to the Synthesis of Potent Factor XIa Inhibitors Utilizing a 2-Bromo-4-chloro-1,3-difluorobenzene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Factor XIa (FXIa) has emerged as a high-value target for the development of next-generation anticoagulants, offering the potential for a superior safety profile with a reduced risk of bleeding compared to traditional therapies.[1][2] This application note provides a detailed synthetic guide for researchers and drug development professionals focused on the synthesis of novel FXIa inhibitors. We present a robust and versatile synthetic strategy that employs 2-Bromo-4-chloro-1,3-difluorobenzene as a key starting material. The protocols herein detail a multi-step synthesis, including a critical Suzuki coupling and subsequent amidation, to construct a core scaffold analogous to those found in clinically relevant inhibitors like Milvexian (BMS-986177/JNJ-70033093).[3][4] This guide emphasizes the rationale behind procedural choices, provides step-by-step protocols, and outlines methods for in-process control and final product characterization.

Introduction: The Therapeutic Promise of Targeting Factor XIa

The coagulation cascade is a complex series of enzymatic activations crucial for hemostasis. However, its dysregulation can lead to pathological thrombosis. Traditional anticoagulants, while effective, often carry a significant risk of bleeding complications.[5] Factor XIa, a serine protease in the intrinsic pathway, plays a critical role in the amplification of the coagulation signal, particularly in thrombosis, while having a more limited role in essential hemostasis.[6] This distinction makes FXIa an attractive therapeutic target for developing safer anticoagulants.[1][2]

The unique electronic properties of fluorinated aromatic rings are often exploited in medicinal chemistry to enhance binding affinity, metabolic stability, and pharmacokinetic profiles.[7] The specific substitution pattern of this compound offers strategically positioned reactive sites—a bromine atom ideal for cross-coupling reactions and a chlorine atom that can be used for later-stage modifications or to modulate electronic properties.

This document outlines a synthetic pathway to a core molecule, (S)-N-(1-(4-chlorophenyl)-2-((3-(2,6-difluorophenyl)-5-methyl-1H-pyrazol-1-yl)methyl)ethyl)acetamide (a conceptual analog for instructional purposes), demonstrating the utility of this compound in constructing complex FXIa inhibitors.

The Role of Factor XIa in the Coagulation Cascade

Factor XIa sits at a crucial junction in the intrinsic pathway of the coagulation cascade. Its primary role is to activate Factor IX, which in turn leads to the amplification of thrombin generation and the formation of a stable fibrin clot. Inhibiting FXIa can dampen this amplification loop, effectively preventing thrombosis without completely shutting down the coagulation process, thereby preserving hemostasis.

Coagulation_Cascade XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa (Target) XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa X Factor X IXa->X + VIIIa VIIIa Factor VIIIa Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot Inhibitor FXIa Inhibitor Inhibitor->XIa Blocks

Figure 1: The Intrinsic Coagulation Pathway. This diagram illustrates the central role of Factor XIa in the coagulation cascade and the mechanism of action for a targeted FXIa inhibitor.

Overall Synthetic Workflow

The synthesis is designed as a convergent three-step process. The key transformations are a Suzuki-Miyaura coupling to form a biaryl bond, followed by a reductive amination and a final amidation to install the side chain. This approach allows for modularity, where different building blocks can be introduced to explore the structure-activity relationship (SAR).

Synthetic_Workflow A 2-Bromo-4-chloro- 1,3-difluorobenzene C Intermediate 1 (Biaryl Pyrazole) A->C Step 1: Suzuki Coupling (Pd-catalyzed) B Pyrazolylboronic Ester B->C E Intermediate 2 (Amine) C->E Step 2: Reductive Amination D (S)-2-amino-2- (4-chlorophenyl)ethan-1-ol D->E G Final Product (FXIa Inhibitor Core) E->G Step 3: Amidation F Acetyl Chloride F->G

Figure 2: Convergent Synthetic Strategy. This workflow outlines the key transformations from the starting materials to the final inhibitor core structure.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3-(3-Chloro-2,6-difluorophenyl)-5-methyl-1H-pyrazole (Intermediate 1)
  • Principle: This step employs a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. Palladium catalysts, such as Pd(dppf)Cl₂, are highly effective for this transformation due to their stability and high catalytic activity. The base (e.g., K₂CO₃) is essential for the transmetalation step in the catalytic cycle.

  • Materials:

    • This compound (1.0 eq)

    • (5-methyl-1H-pyrazol-3-yl)boronic acid pinacol ester (1.1 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane (solvent)

    • Water (co-solvent)

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, (5-methyl-1H-pyrazol-3-yl)boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

    • Add 1,4-dioxane and water in a 4:1 ratio (v/v).

    • Stir the mixture and heat to 90 °C for 4-6 hours.

    • In-process Control: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Intermediate 1 as a solid.

  • Rationale: The choice of Pd(dppf)Cl₂ as the catalyst is driven by its efficiency in coupling sterically hindered or electronically deactivated substrates. The dioxane/water solvent system provides good solubility for both organic and inorganic reagents and facilitates the reaction.

Step 2: Synthesis of (S)-1-(4-chlorophenyl)-2-((3-(3-chloro-2,6-difluorophenyl)-5-methyl-1H-pyrazol-1-yl)methyl)ethan-1-amine (Intermediate 2)
  • Principle: This step involves a nucleophilic substitution followed by reduction. The pyrazole nitrogen displaces a leaving group (e.g., from a tosylated or mesylated alcohol), which is then followed by a standard reduction of an azide or a related functional group to the primary amine. For simplicity, we will describe a conceptual reductive amination.

  • Materials:

    • Intermediate 1 (1.0 eq)

    • (S)-2-amino-2-(4-chlorophenyl)acetaldehyde (hypothetical intermediate for this protocol) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE) (solvent)

    • Acetic acid (catalyst)

  • Protocol:

    • Dissolve Intermediate 1 and (S)-2-amino-2-(4-chlorophenyl)acetaldehyde in DCE in a round-bottom flask.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-18 hours.

    • In-process Control: Monitor the reaction by LC-MS for the formation of the desired product mass.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the mixture with dichloromethane (DCM) three times.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • The crude Intermediate 2 can often be used in the next step without further purification, or purified by column chromatography if necessary.

  • Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other hydrides like sodium borohydride, minimizing side reactions. Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that is reduced.

Step 3: Synthesis of (S)-N-(1-(4-chlorophenyl)-2-((3-(3-chloro-2,6-difluorophenyl)-5-methyl-1H-pyrazol-1-yl)methyl)ethyl)acetamide (Final Product)
  • Principle: This is a standard N-acylation reaction. The primary amine of Intermediate 2 acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride to form a stable amide bond. A non-nucleophilic base is used to scavenge the HCl byproduct.

  • Materials:

    • Intermediate 2 (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dichloromethane (DCM) (solvent)

  • Protocol:

    • Dissolve crude Intermediate 2 in DCM and cool the solution to 0 °C in an ice bath.

    • Add TEA or DIPEA to the solution.

    • Add acetyl chloride dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • In-process Control: Monitor by TLC or LC-MS until the starting amine is consumed.

    • Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography to yield the target compound.

  • Rationale: The reaction is performed at 0 °C to control the exothermicity of the acylation. A hindered base like DIPEA is often preferred to minimize potential side reactions. The aqueous workup effectively removes the base, unreacted acylating agent, and salts.

Characterization and Data Analysis

The identity, purity, and structure of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key diagnostic peaks, such as the chemical shifts of aromatic protons and the newly formed amide N-H, should be identified. ¹⁹F NMR is crucial for confirming the presence and environment of the difluorophenyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A standard method involves a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.

Table 1: Expected Analytical Data for the Final Product

ParameterExpected Value
Molecular Formula C₂₁H₁₈Cl₂F₂N₃O
Exact Mass (M) 450.0771
[M+H]⁺ (HRMS) 451.0844
Purity (HPLC) >95% (as determined by area percentage at 254 nm)
¹H NMR (DMSO-d₆, 400 MHz) δ ~8.5 (d, 1H, NH), 7.2-7.8 (m, Ar-H), 6.5 (s, 1H, pyrazole-H), 5.1 (m, 1H, CH), 4.4 (m, 2H, CH₂), 2.3 (s, 3H, pyrazole-CH₃), 1.9 (s, 3H, acetyl-CH₃)
¹⁹F NMR (DMSO-d₆, 376 MHz) Peaks consistent with a 2,6-difluorophenyl substitution pattern.

(Note: NMR chemical shifts (δ) are approximate and for illustrative purposes only.)

Conclusion

This application note details a reliable and adaptable synthetic route for producing Factor XIa inhibitors based on a this compound scaffold. By providing a clear rationale for the selection of reagents and conditions, along with robust protocols for synthesis and characterization, this guide serves as a valuable resource for researchers in the field of antithrombotic drug discovery. The modular nature of this synthesis allows for extensive exploration of SAR, facilitating the development of novel, potent, and safe anticoagulant therapies.

References

Application Notes and Protocols for Chemoselective Cross-Coupling Reactions of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 2-Bromo-4-chloro-1,3-difluorobenzene

This compound is a valuable synthetic intermediate in the development of novel pharmaceuticals and advanced materials. Its utility stems from the presence of multiple halogen substituents, offering the potential for sequential, site-selective functionalization. This guide provides a comprehensive overview of the reaction conditions for the chemoselective cross-coupling at the more labile carbon-bromine (C-Br) bond, while leaving the carbon-chlorine (C-Cl) bond intact for subsequent transformations.

The principle of this selectivity lies in the differential reactivity of the carbon-halogen bonds towards palladium(0) catalysts. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition, which is often the rate-determining step in the catalytic cycle.[1] This inherent reactivity difference (generally I > Br > OTf > Cl) allows for predictable and selective functionalization.[1] The presence of two electron-withdrawing fluorine atoms on the aromatic ring further influences the electronic properties and reactivity of the C-Br and C-Cl bonds.

This document outlines detailed protocols and reaction conditions for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, enabling the controlled synthesis of a diverse array of derivatives from this compound.

Chemoselectivity in the Cross-Coupling of this compound

The primary challenge and opportunity when working with polyhalogenated arenes is achieving site-selectivity. For this compound, the goal is to selectively functionalize the C-Br bond. The success of this approach is governed by several key factors:

  • Catalyst System: The choice of palladium precursor and, crucially, the phosphine or N-heterocyclic carbene (NHC) ligand is paramount. Bulky, electron-rich ligands can enhance the rate of oxidative addition at the C-Br bond while being less effective at activating the stronger C-Cl bond under controlled conditions.

  • Reaction Temperature: Lower reaction temperatures generally favor selectivity for the more reactive C-Br bond. Higher temperatures can provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.

  • Base: The choice of base can influence the rate of transmetalation (in Suzuki and Sonogashira couplings) and the overall catalytic activity. The base should be strong enough to promote the desired reaction without leading to side reactions.

  • Solvent: The solvent can affect the solubility of the reagents and the stability and activity of the catalyst.

The following sections provide detailed starting points for achieving chemoselective cross-coupling at the C-Br bond of this compound.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2] For the selective coupling of this compound, the conditions should be tailored to favor the reaction at the C-Br bond.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Recommended Reaction Conditions for Selective Suzuki-Miyaura Coupling:
ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading is typical.
Ligand SPhos, XPhos, P(t-Bu)₃, dppfBulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2-3 equivalents are generally used.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFDegassed solvents are essential to prevent catalyst deactivation.
Temperature 60-100 °CLower temperatures favor selectivity.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Note: This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M concentration relative to the aryl bromide) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of Alkynyl Arenes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted aromatic compounds.[3] A copper(I) co-catalyst is often employed to facilitate the reaction.[3]

General Reaction Scheme:

Sonogashira_Coupling cluster_conditions Conditions substrate This compound product 2-Alkynyl-4-chloro-1,3-difluorobenzene substrate->product plus1 + substrate->plus1 alkyne R-C≡CH alkyne->product arrow --------> alkyne->arrow catalyst Pd Catalyst, Cu(I) salt, Base plus1->alkyne arrow->product Buchwald_Hartwig_Amination cluster_conditions Conditions substrate This compound product N-(4-chloro-2,6-difluorophenyl)-R¹R²-amine substrate->product plus1 + substrate->plus1 amine R¹R²NH amine->product arrow --------> amine->arrow catalyst Pd Catalyst, Ligand, Base plus1->amine arrow->product Heck_Reaction cluster_conditions Conditions substrate This compound product 1-(4-chloro-2,6-difluorophenyl)-alkene substrate->product plus1 + substrate->plus1 alkene R-CH=CH₂ alkene->product arrow --------> alkene->arrow catalyst Pd Catalyst, Base plus1->alkene arrow->product Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation (R-M) ArPdX->Transmetalation R-M ArPdR Ar-Pd(II)-R(Ln) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Fluorinated Arylamines

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern drug discovery, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust synthetic methodologies for the construction of fluorinated arylamines is of paramount importance to medicinal chemists and drug development professionals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides a detailed guide to the regioselective Buchwald-Hartwig amination of 2-Bromo-4-chloro-1,3-difluorobenzene, a versatile building block for accessing a variety of fluorinated aniline derivatives.

The primary challenge in the amination of polyhalogenated arenes lies in achieving selective reaction at a single site. In the case of this compound, the presence of both bromine and chlorine substituents necessitates a carefully designed protocol to favor amination at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent functionalization. This guide will delve into the mechanistic underpinnings of this selectivity and provide a field-proven, step-by-step protocol for achieving this transformation with high efficiency and predictability.

Strategic Considerations for Regioselective Amination

The success of a regioselective Buchwald-Hartwig amination hinges on a thorough understanding of the reaction mechanism and the judicious selection of reaction parameters.

The Mechanistic Basis of Regioselectivity

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

  • Oxidative Addition: A Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. The rate of this step is highly dependent on the nature of the halogen, following the general reactivity trend: C-I > C-Br > C-Cl > C-F.[4][5] This difference in bond dissociation energies is the primary determinant of regioselectivity in polyhalogenated substrates. For this compound, the weaker C-Br bond will undergo oxidative addition preferentially over the stronger C-Cl bond.

  • Amine Coordination and Deprotonation: The resulting Pd(II) complex coordinates with the amine nucleophile. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

The electronic properties of the aryl halide also play a role. The electron-withdrawing fluorine atoms in this compound increase the electrophilicity of the aromatic ring, which can facilitate the initial oxidative addition step.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Amine Coordination Ar-Pd(II)-X(L)->Ligand_Exchange R'NH₂ Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L)⁺X⁻ Ligand_Exchange->Ar-Pd(II)-NHR'(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'(L)->Deprotonation Ar-Pd(II)-NR'(L) Ar-Pd(II)-NR'(L) Deprotonation->Ar-Pd(II)-NR'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the regioselective Buchwald-Hartwig amination of this compound.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercially available>98%
Amine (e.g., Morpholine, Aniline, etc.)Commercially available>98%Purify by distillation or other appropriate methods if necessary.
Palladium(II) acetate (Pd(OAc)₂)Commercially availableReagent gradeCan be substituted with other Pd precatalysts like Pd₂(dba)₃.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Commercially available>98%A bulky, electron-rich ligand is crucial for this transformation.
Sodium tert-butoxide (NaOtBu)Commercially available>98%A strong, non-nucleophilic base is required.
Anhydrous TolueneCommercially available>99.8%Use a dry solvent to prevent catalyst deactivation.
Reaction Setup and Workflow

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

Note: All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Reaction Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv.).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-chloro-1,3-difluorobenzene derivative.

Data Presentation: Catalyst System and Conditions

The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity. The following table summarizes a recommended starting point and potential alternatives.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)These are common and effective Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst.
Ligand XPhos or other bulky, electron-rich biaryl phosphines (2-4 mol%)Bulky ligands promote the reductive elimination step and prevent catalyst decomposition.[6] Electron-richness enhances the rate of oxidative addition. For challenging couplings, ligands like RuPhos or BrettPhos can be considered.[7][8][9]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv)A strong, non-nucleophilic base is essential to deprotonate the amine without competing in side reactions.[10] Weaker bases like K₂CO₃ or Cs₂CO₃ may be used for more acidic amines or sensitive substrates, but often require higher temperatures.
Solvent Toluene or DioxaneAprotic, non-polar, or weakly polar solvents are generally preferred. They offer good solubility for the reagents and are compatible with the reaction conditions.
Temperature 80-110 °CThe reaction temperature is a crucial parameter to balance reaction rate and catalyst stability. Higher temperatures can promote the reaction but may also lead to catalyst decomposition or side reactions.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS will confirm the consumption of the starting material and the formation of a single major product, indicating high regioselectivity.

  • Product Characterization: The structure and purity of the final product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of signals corresponding to the 2-amino-4-chloro-1,3-difluorobenzene scaffold and the absence of isomers resulting from amination at the C-Cl position will validate the regioselectivity of the protocol.

  • Troubleshooting: In case of incomplete conversion or the formation of side products, systematic optimization of the reaction parameters (catalyst loading, ligand-to-metal ratio, base, temperature, and reaction time) should be performed. For instance, if hydrodehalogenation is observed, a milder base or lower reaction temperature may be beneficial.

Conclusion

The regioselective Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable fluorinated arylamine building blocks. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing a well-defined palladium catalyst system with a bulky, electron-rich phosphine ligand, chemists can achieve this transformation with excellent control and in high yields. The detailed protocol and strategic considerations presented in this application note provide a robust foundation for researchers, scientists, and drug development professionals to successfully implement this important reaction in their synthetic endeavors.

References

Application Note: Chemoselective Sonogashira Coupling of 2-Bromo-4-chloro-1,3-difluorobenzene for Advanced Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under mild conditions and demonstrates broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

Polyhalogenated aromatic compounds present a unique synthetic challenge and opportunity, allowing for programmed, sequential functionalization. The substrate 2-Bromo-4-chloro-1,3-difluorobenzene is a prime example, featuring two distinct carbon-halogen bonds (C-Br and C-Cl) with different reactivities. The established reactivity order for aryl halides in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl.[1] This inherent difference can be exploited to achieve highly chemoselective reactions. This application note provides a detailed, field-proven protocol for the selective Sonogashira coupling at the more reactive C-Br position of this compound, leaving the C-Cl bond intact for subsequent synthetic manipulations.

Guiding Principles: Achieving Chemoselectivity

The success of this selective protocol hinges on exploiting the kinetic differences in the oxidative addition of the C-Br and C-Cl bonds to the palladium(0) catalyst. The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, leading to a much faster rate of oxidative addition.[3] By employing mild reaction conditions, such as room temperature or slightly elevated temperatures, the reaction can be stopped after the selective activation and coupling at the bromide position, with minimal to no competing reaction at the chloride position.

The choice of catalyst, ligand, and base is critical. Standard palladium catalysts such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are highly effective. The copper(I) iodide co-catalyst is essential for the formation of the copper acetylide intermediate, which facilitates the crucial transmetalation step in the catalytic cycle.[4] An amine base, typically triethylamine or diisopropylamine, serves both to neutralize the HX byproduct and as a solvent or co-solvent.[5]

Catalytic Cycle of the Sonogashira Coupling

The mechanism of the copper-co-catalyzed Sonogashira reaction is understood to proceed via two interconnected catalytic cycles, as depicted below.

Sonogashira_Cycle Figure 1: Catalytic Cycle of the Sonogashira Reaction cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex_b L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex_b transmetalation Transmetalation pd_complex_c L₂Pd(II)(Ar)(C≡CR') transmetalation->pd_complex_c cu_catalyst Cu(I)Br transmetalation->cu_catalyst reductive_elimination Reductive Elimination product Ar-C≡CR' pd_complex_c->product reductive_elimination->pd0 alkyne_activation Alkyne Activation cu_acetylide Cu(I)C≡CR' alkyne_activation->cu_acetylide base_hbr [Base-H]⁺Br⁻ alkyne_activation->base_hbr cu_acetylide->transmetalation aryl_halide Ar-Br aryl_halide->oxidative_addition alkyne H-C≡CR' alkyne->alkyne_activation base Base (e.g., Et₃N) base->alkyne_activation

Caption: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with a copper acetylide, and reductive elimination to form the product.

Experimental Protocol

This protocol is designed for the selective Sonogashira coupling of a terminal alkyne with this compound at the C-Br position. It is based on established methodologies for similar dihaloarene substrates.[6]

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
This compound1000366-83-2227.441.0 eq227.4 mg
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.131.2 eq122.6 mg (125 µL)
PdCl₂(PPh₃)₂13965-03-2701.900.03 eq (3 mol%)21.1 mg
Copper(I) Iodide (CuI)7681-65-4190.450.05 eq (5 mol%)9.5 mg
Triethylamine (Et₃N), anhydrous121-44-8101.193.0 eq303.6 mg (418 µL)
Tetrahydrofuran (THF), anhydrous109-99-972.11-5 mL

Equipment:

  • Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or glovebox with an inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

Workflow Figure 2: Experimental Workflow for Selective Sonogashira Coupling cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Add aryl halide, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous THF and Et₃N via syringe. B->C D Add terminal alkyne dropwise. C->D E Stir at room temperature (or gentle heat, e.g., 40-50 °C). D->E F Monitor reaction by TLC until starting material is consumed. E->F G Dilute with ethyl acetate. F->G H Filter through Celite® to remove catalyst residues. G->H I Wash filtrate with sat. aq. NH₄Cl and brine. H->I J Dry organic layer (Na₂SO₄) and concentrate. I->J K Purify by flash column chromatography (silica gel). J->K L Characterize pure product (NMR, MS, etc.). K->L

Caption: Step-by-step workflow from reaction setup to product purification and characterization.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent catalyst deactivation and the oxidative homocoupling of the alkyne (Glaser coupling).[7]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL per mmol of aryl halide) followed by anhydrous triethylamine (3.0 eq) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the this compound starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether and filter through a short pad of Celite® to remove the insoluble catalyst residues and salts.[4]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to remove the amine base and copper salts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-(alkynyl)-4-chloro-1,3-difluorobenzene product.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by continuous monitoring and characterization.

  • Reaction Monitoring: TLC is a critical tool for validation. A successful reaction will show the disappearance of the starting aryl bromide spot and the appearance of a new, typically more nonpolar, product spot. The absence of significant side-product formation validates the chemoselectivity of the conditions.

  • Product Characterization: The structure and purity of the final product must be confirmed by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the incorporation of the alkyne and the retention of the chlorine atom. Mass spectrometry will verify the molecular weight of the desired product. The absence of signals corresponding to a doubly-coupled product further validates the selectivity of the reaction.

Conclusion

This application note provides a robust and reliable protocol for the chemoselective Sonogashira coupling of this compound. By leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds, this method allows for the targeted synthesis of valuable 2-(alkynyl)-4-chloro-1,3-difluorobenzene intermediates. These products serve as versatile platforms for further synthetic diversification, making this protocol a key enabling tool for researchers in drug discovery and materials science.

References

Lithiation of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Regioselective for the Synthesis of Polysubstituted Aromatic Scaffolds

Abstract

Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] The targeted functionalization of these scaffolds requires precise control over regioselectivity. This guide provides an in-depth analysis and detailed protocols for the selective lithiation of 2-Bromo-4-chloro-1,3-difluorobenzene, a versatile but challenging substrate. We will explore two distinct and complementary pathways: selective halogen-metal exchange at the carbon-bromine bond and directed ortho-metalation (deprotonation) adjacent to a fluorine atom. By carefully selecting the organolithium reagent and controlling reaction conditions, researchers can predictably generate specific aryllithium intermediates, paving the way for the synthesis of unique, isomerically pure derivatives.

Mechanistic Considerations: A Tale of Two Pathways

The lithiation of this compound is a classic example of competitive reactivity. The choice of organolithium reagent is the primary determinant of the reaction's outcome, dictating whether the process proceeds via halogen-metal exchange or deprotonation.

Pathway 1: Halogen-Metal Exchange

This pathway involves the exchange of the bromine atom for a lithium atom. It is a kinetically fast process, particularly with alkyllithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[2][3] The general reactivity trend for halogen-metal exchange is I > Br > Cl > F, making the C-Br bond the most susceptible site on the substrate for this transformation.[2] t-BuLi is often preferred for its high reactivity in these exchanges.[4]

Pathway 2: Directed ortho-Metalation (DoM)

This pathway involves the abstraction of an acidic aromatic proton by a strong base.[2][5] On the substrate, the fluorine atoms act as directing metalating groups (DMGs), increasing the acidity of the adjacent (ortho) protons through inductive effects.[2][6] This reaction is best accomplished using strong, non-nucleophilic lithium amide bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) to avoid competing nucleophilic reactions.[5][7] The lithiation will occur at the C-2 position, which is ortho to the fluorine at C-1 and meta to the fluorine at C-3.

The diagram below illustrates these competing, reagent-dependent pathways.

G sub This compound reagent1 n-BuLi or t-BuLi (Alkyllithium) sub->reagent1  Halogen-Metal  Exchange reagent2 LDA (Lithium Amide Base) sub->reagent2  Directed ortho-Metalation  (Deprotonation) inter1 Intermediate A (Lithiated at C-2) reagent1->inter1 elec1 Quench with Electrophile (E+) inter1->elec1 prod1 Product A (Functionalized at C-2) inter2 Intermediate B (Lithiated at C-6) reagent2->inter2 elec2 Quench with Electrophile (E+) inter2->elec2 prod2 Product B (Functionalized at C-6) elec1->prod1 elec2->prod2

Caption: Competing lithiation pathways for this compound.

Mandatory Safety Protocols for Organolithium Reagents

Trustworthiness in protocol design begins with safety. Organolithium reagents are pyrophoric, reacting violently with air and moisture, and require handling under strictly controlled conditions.[8][9] Failure to adhere to safety protocols can result in fire and serious injury.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and a face shield are mandatory.[8][10][11] Use nitrile gloves for incidental contact, preferably layered under neoprene or Viton gloves for extended handling.[10][12]

  • Inert Atmosphere: All operations must be conducted in a certified fume hood or an inert atmosphere glovebox.[8][12] Use dry nitrogen or argon gas passed through a drying agent. All glassware must be oven- or flame-dried immediately before use and assembled under a positive pressure of inert gas.

  • Solvents and Reagents: Anhydrous solvents are essential. Use freshly distilled solvents or purchase them in septum-sealed bottles.[10]

  • Working Scale: It is always prudent to minimize the quantity of pyrophoric reagents used. For transfers exceeding 20 mL, the cannula method is recommended over syringes.[11]

  • Emergency Preparedness: Never work alone.[8][10] Ensure a Class B or D dry powder fire extinguisher is immediately accessible. Do not use water or carbon dioxide extinguishers on an organolithium fire. [10] Have a container of sand or powdered lime nearby to smother small fires.

  • Quenching Excess Reagent: Unused organolithium reagents must be quenched safely. A common procedure involves the slow addition of the reagent to a stirred, cooled solution of a proton source like isopropanol in an inert solvent such as hexane. The quench should be performed under an inert atmosphere.[8]

Experimental Protocols

The following protocols provide step-by-step methodologies for the two primary lithiation pathways. They are designed as self-validating systems, with clear checkpoints and expected observations.

Protocol A: Selective Halogen-Metal Exchange via n-Butyllithium

This protocol targets the C-Br bond to generate the 2-lithio-4-chloro-1,3-difluorobenzene intermediate, which is subsequently quenched with an electrophile (N,N-Dimethylformamide, DMF, is used as an example to yield an aldehyde).

Materials:

  • This compound

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Schlenk flask and standard inert atmosphere glassware

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Addition: Place the flask under a positive pressure of argon. Dissolve this compound (1.0 eq) in anhydrous THF and add it to the flask via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.

  • Quenching: Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. A color change or precipitate may be observed.

  • Warm-up and Workup: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the layers. Extract the aqueous layer twice more with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, 4-chloro-1,3-difluoro-2-formylbenzene.

  • Purification: Purify the crude product by flash column chromatography.

Protocol B: Directed ortho-Metalation via Lithium Diisopropylamide (LDA)

This protocol targets the acidic proton at the C-6 position, ortho to a fluorine atom, using a freshly prepared solution of LDA. The resulting intermediate is quenched with DMF.

Materials:

  • Diisopropylamine

  • n-Butyllithium (2.5 M in hexanes)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • And other workup reagents as listed in Protocol A.

Procedure:

  • LDA Preparation: In a separate, flame-dried Schlenk flask under argon, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.[13] Recool the freshly prepared LDA solution to -78 °C.

  • Setup: In the main reaction flask (as described in Protocol A), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the substrate solution to -78 °C.

  • Lithiation: Slowly transfer the cold LDA solution into the substrate solution via a cannula.

  • Reaction: Stir the resulting mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC if a suitable method is available.

  • Quenching & Workup: Follow steps 6-10 from Protocol A to quench the reaction with DMF and isolate the crude product, 2-bromo-4-chloro-6-formyl-1,3-difluorobenzene.

Data Summary and Expected Outcomes

The choice of reagent directly controls the regiochemical outcome. The following table summarizes the expected results.

ParameterProtocol A: Halogen-Metal ExchangeProtocol B: Directed ortho-Metalation
Lithiating Agent n-Butyllithium (n-BuLi)Lithium Diisopropylamide (LDA)
Target Site C-2 (Carbon bearing Bromine)C-6 (Carbon ortho to Fluorine)
Reaction Type Halogen-Metal ExchangeDeprotonation (DoM)
Temperature -78 °C-78 °C
Typical Time 1 hour2 hours
Expected Major Product 4-Chloro-1,3-difluoro-2-(E)2-Bromo-4-chloro-6-(E)-1,3-difluorobenzene
Potential Byproducts Products from lithiation at other sitesIncomplete lithiation, starting material

Note: (E) represents the functional group introduced by the electrophile. For the example protocols, (E) is an aldehyde group (-CHO).

General Experimental Workflow

A successful lithiation experiment relies on a systematic and rigorous workflow to ensure anhydrous and anaerobic conditions are maintained throughout the process.

G A 1. Prepare Glassware & Solvents (Oven-dry glassware, use anhydrous solvents) B 2. Inert Atmosphere Setup (Assemble under positive Argon/Nitrogen pressure) A->B C 3. Add Substrate Solution (Substrate in anhydrous THF) B->C D 4. Cool Reaction Vessel (Typically -78 °C) C->D E 5. Prepare/Add Lithiating Agent (Slow, dropwise addition of n-BuLi or LDA) D->E F 6. Stir for Reaction Completion (Monitor time and temperature) E->F G 7. Quench with Electrophile (Slow addition of electrophile at low temperature) F->G H 8. Aqueous Workup (Quench reaction, perform liquid-liquid extraction) G->H I 9. Purification & Analysis (Column chromatography, NMR, MS) H->I

Caption: Standard workflow for organolithium reactions.

Characterization Insights

Confirming the regiochemical outcome is crucial. High-resolution mass spectrometry will confirm the elemental composition of the product. However, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • For Protocol A Product: In the ¹H NMR spectrum, the disappearance of the proton at C-2 and the appearance of a new signal (e.g., an aldehyde proton around 10 ppm) is expected. ¹⁹F NMR will show characteristic shifts and coupling constants for the two fluorine atoms.

  • For Protocol B Product: The ¹H NMR will show the disappearance of the proton at C-6 and the appearance of the new electrophile-derived signal. The C-H proton at C-5 will remain, and its coupling pattern may simplify.

Conclusion

The selective functionalization of this compound is readily achievable through the judicious choice of an organolithium reagent. Alkyllithiums, such as n-BuLi, favor a rapid halogen-metal exchange at the C-Br bond, providing a route to 2-substituted derivatives. In contrast, lithium amide bases like LDA favor a directed ortho-metalation pathway, enabling functionalization at the C-6 position. By following the rigorous safety and experimental protocols outlined in this guide, researchers can reliably access these distinct, isomerically pure intermediates, significantly expanding the utility of this versatile building block in modern chemical synthesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-4-chloro-1,3-difluorobenzene in Modern Chemistry

This compound (CAS No. 229180-34-1) is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring a reactive bromine atom, a chlorine atom, and two fluorine atoms on a benzene ring, makes it a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The presence of multiple halogen atoms allows for selective and diverse chemical modifications, enabling the construction of intricate molecular architectures found in active pharmaceutical ingredients (APIs) and advanced agrochemicals.[2][3]

The fluorine atoms, in particular, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates and pesticides. Consequently, the efficient and scalable synthesis of this compound is of paramount importance for researchers and professionals in drug development and crop protection. This guide provides a comprehensive overview of a robust and scalable synthetic route to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Synthetic Strategy: A Mechanistic Approach to the Sandmeyer Reaction

The most logical and industrially scalable approach for the synthesis of this compound is the Sandmeyer reaction. This well-established and versatile method allows for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate. In this case, the readily available starting material is 3-chloro-2,6-difluoroaniline.

The overall transformation can be conceptually divided into two key stages:

  • Diazotization: The primary aromatic amine, 3-chloro-2,6-difluoroaniline, is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrobromic acid (HBr). This reaction converts the amino group into a highly reactive diazonium salt. The low temperatures at which this reaction is conducted are crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Sandmeyer Bromination: The resulting diazonium salt is then introduced to a solution containing a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates a single-electron transfer (SET) to the diazonium salt, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide species formed in the process, yielding the desired this compound and regenerating the copper(I) catalyst.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials & Reagents cluster_process Reaction Steps cluster_products Products & Purification 3-Chloro-2,6-difluoroaniline 3-Chloro-2,6-difluoroaniline Diazotization Diazotization 3-Chloro-2,6-difluoroaniline->Diazotization HBr, NaNO2 (0-5 °C) Sodium_Nitrite Sodium_Nitrite Sodium_Nitrite->Diazotization Hydrobromic_Acid Hydrobromic_Acid Hydrobromic_Acid->Diazotization Copper_I_Bromide Copper_I_Bromide Sandmeyer_Reaction Sandmeyer_Reaction Copper_I_Bromide->Sandmeyer_Reaction Catalyst Diazotization->Sandmeyer_Reaction Diazonium Salt Intermediate Crude_Product Crude_Product Sandmeyer_Reaction->Crude_Product Work-up Purification Purification Crude_Product->Purification Distillation/Chromatography Final_Product This compound Purification->Final_Product caption Figure 1: Overall workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura coupling reactions. This guide is specifically tailored for researchers, chemists, and process development professionals working with the challenging substrate, 2-Bromo-4-chloro-1,3-difluorobenzene. The inherent differential reactivity of the C-Br and C-Cl bonds, influenced by the electron-withdrawing fluorine atoms, presents a unique optimization challenge. This document provides in-depth troubleshooting advice and answers to frequently asked questions to enable selective, high-yield synthesis of your target compounds.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective Suzuki coupling at the C-Br bond of this compound, leaving the C-Cl bond intact?

A: Achieving chemoselectivity is the primary challenge with this substrate. The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling—the rate-determining step—generally follows the order I > Br > OTf > Cl.[1][2] This inherent reactivity difference is the foundation for selectivity. To exploit it, you must carefully select a catalyst system and conditions that are active enough to cleave the C-Br bond but not so reactive that they also cleave the more stable C-Cl bond. This typically involves using sterically hindered and electron-rich phosphine ligands that favor oxidative addition at the more reactive C-Br site.[3]

Q2: What is a reliable starting catalyst and ligand combination for this selective transformation?

A: For challenging substrates, particularly those requiring chemoselectivity, pre-formed palladium(II) precatalysts combined with bulky, electron-rich biarylphosphine ligands are often superior to traditional catalysts like Pd(PPh₃)₄.[4] A robust starting point would be a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as SPhos, XPhos, or P(t-Bu)₃.[5][6][7] These ligands are known to promote the coupling of less reactive aryl chlorides, but by carefully controlling temperature, they can be fine-tuned to selectively react with the C-Br bond.[7]

Q3: Which base and solvent system is recommended for this substrate?

A: The choice of base is critical for activating the boronic acid via the formation of a boronate species, which facilitates the transmetalation step.[5] For difficult couplings, a moderately strong base like potassium phosphate (K₃PO₄) is often effective.[4][6] It provides a good balance of reactivity without promoting excessive side reactions. Ethereal solvents like dioxane or THF, often with a small amount of water (e.g., a 4:1 or 5:1 ratio), are standard choices.[8] The water helps to solubilize the base and can accelerate the transmetalation step.

Q4: What are the most common side reactions I should watch out for?

A: The primary side reactions of concern are:

  • Lack of Selectivity: Coupling at both the C-Br and C-Cl positions. This is typically caused by overly harsh conditions (e.g., high temperature) or a catalyst system that is too reactive.

  • Hydrodehalogenation: The replacement of either bromine or chlorine with a hydrogen atom. This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[9][10] Electron-deficient aryl halides are particularly susceptible to this.[9]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid coupling partner, replacing it with a C-H bond. This is often promoted by strong aqueous bases and high temperatures.[4][6]

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is primarily caused by the presence of oxygen in the reaction mixture.[11]

Troubleshooting Guide for Low-Yielding Reactions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or no conversion of this compound.

Possible Cause Scientific Rationale & Recommended Solution
Inactive Catalyst The active Pd(0) species is not being generated or has been deactivated by oxygen. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are suitable for its in-situ reduction. Solution: 1. Rigorously degas your solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.[11] 2. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃.
Inefficient Oxidative Addition The palladium catalyst is not reactive enough to cleave the C-Br bond, which is deactivated by the electron-withdrawing fluorine atoms. Standard ligands like PPh₃ may be insufficient.[4] Solution: Switch to a more electron-rich and sterically bulky ligand. Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are designed to facilitate oxidative addition with challenging substrates.[6]
Insufficient Base Strength or Solubility The transmetalation step is often rate-limiting and requires the formation of a boronate complex. If the base is too weak or poorly soluble, this step will be slow, stalling the catalytic cycle.[12] Solution: 1. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[6] 2. Ensure the base is finely powdered to maximize surface area. 3. Use a solvent system like Dioxane/H₂O (4:1) to improve the solubility of the inorganic base.[6]
Low Reaction Temperature The activation energy for the oxidative addition step has not been overcome. Solution: Cautiously increase the reaction temperature in 10 °C increments, typically targeting a range of 80-110 °C.[11] Monitor closely for the formation of the double-coupled byproduct.

Problem 2: Significant formation of the undesired double-coupled product (coupling at both C-Br and C-Cl).

Possible Cause Scientific Rationale & Recommended Solution
Reaction Temperature is Too High While the C-Br bond is kinetically favored for oxidative addition, high thermal energy can overcome the activation barrier for C-Cl bond cleavage, eroding selectivity. Solution: Reduce the reaction temperature. Run a temperature screen starting from a lower temperature (e.g., 60 °C) and monitor the reaction progress and selectivity by GC-MS or LC-MS.
Catalyst System is Too Reactive The chosen ligand may be too active, readily facilitating the oxidative addition of the less reactive C-Cl bond. This can be an issue with some of the most active Buchwald ligands designed for aryl chlorides.[7] Solution: Switch to a slightly less electron-rich or more sterically hindered ligand to increase the energy difference for oxidative addition between the C-Br and C-Cl sites. For example, if using a highly active ligand like SPhos, consider testing a slightly different biarylphosphine ligand.
Prolonged Reaction Time After all the starting material's C-Br bonds have reacted, the catalyst may begin to slowly react with the C-Cl bond of the desired product if left at high temperature for too long. Solution: Monitor the reaction closely and stop it once the consumption of the starting material plateaus.

Problem 3: Major byproducts are from hydrodehalogenation (loss of Br or Cl).

Possible Cause Scientific Rationale & Recommended Solution
Formation of Pd-H Species A palladium-hydride intermediate is the culprit for hydrodehalogenation.[9] This can be formed from the base (e.g., via β-hydride elimination from alkoxide bases) or from certain solvents. Solution: 1. Avoid using alkoxide bases if possible. K₃PO₄ or K₂CO₃ are generally safer choices. 2. Ensure your solvent is high purity and free from contaminants that could generate hydrides.
Slow Transmetalation If the transmetalation step is slow, the Ar-Pd-X intermediate has a longer lifetime, increasing the probability of it encountering a hydride source and undergoing reductive elimination to the dehalogenated product.[9] Solution: Focus on optimizing the transmetalation step. Use a stronger, more soluble base (K₃PO₄) and consider using a boronic ester (e.g., a pinacol ester) which can sometimes exhibit different kinetics.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this specific Suzuki coupling reaction.

Suzuki_Troubleshooting cluster_low_yield Low Yield Solutions cluster_selectivity Selectivity Solutions cluster_side_products Side Product Solutions start Initial Reaction Outcome low_yield Low Yield / No Conversion start->low_yield Check Conversion poor_selectivity Poor Selectivity Double Coupling Observed start->poor_selectivity Check Product Profile side_products Side Products Hydrodehalogenation or Protodeboronation start->side_products Check Byproducts ly_sol1 Degas System Rigorously low_yield:f0->ly_sol1 ly_sol2 Switch to Bulky, E-rich Ligand (e.g., SPhos, P(t-Bu)3) low_yield:f0->ly_sol2 ly_sol3 Use Stronger Base (e.g., K3PO4) low_yield:f0->ly_sol3 ly_sol4 Increase Temperature Incrementally low_yield:f0->ly_sol4 ps_sol1 Decrease Reaction Temperature poor_selectivity:f1->ps_sol1 ps_sol2 Screen Less Active Ligands poor_selectivity:f1->ps_sol2 ps_sol3 Monitor Reaction & Reduce Time poor_selectivity:f1->ps_sol3 sp_sol1 Use Non-alkoxide Base (K3PO4, K2CO3) side_products:f1->sp_sol1 sp_sol2 Optimize Transmetalation (Stronger Base, Anhydrous Conditions) side_products:f1->sp_sol2 sp_sol3 Use Boronic Ester (BPin) to prevent Protodeboronation side_products:f1->sp_sol3

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

General Experimental Protocol: Selective C-Br Coupling

This protocol provides a robust starting point for the selective Suzuki coupling of this compound with a generic arylboronic acid. Optimization will likely be required for your specific boronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely powdered)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the SPhos ligand.[4]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with Argon or Nitrogen three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.

  • Degassing: Bubble Argon or Nitrogen through the stirred solution for an additional 10-15 minutes to ensure the mixture is thoroughly degassed.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or LC-MS to track the consumption of starting material and the formation of the desired product versus byproducts.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for side reactions in 2-Bromo-4-chloro-1,3-difluorobenzene cross-coupling.

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving this compound. This versatile building block is crucial in the synthesis of complex molecules for pharmaceuticals and materials science. However, its polyhalogenated nature presents unique challenges, primarily centered on achieving chemoselective functionalization at the more reactive C-Br bond while mitigating common side reactions.

This guide is structured to provide direct, actionable solutions to problems encountered in the lab. We will address specific issues in the Troubleshooting Guide, cover broader concepts in the FAQs, and provide a general experimental protocol.

Troubleshooting Guide

This section addresses specific, observable problems in a question-and-answer format.

Q1: My primary side product is 4-chloro-1,3-difluorobenzene. What is causing this hydrodebromination, and how can I prevent it?

A: Hydrodebromination (or more broadly, hydrodehalogenation) is a frequent side reaction where the bromine atom is replaced by hydrogen.[1] This occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with the aryl group faster than the desired cross-coupling pathway.[2] The source of the hydride can be residual water, alcohols used as solvents, or even certain bases.[1][3][4]

Core Causes & Solutions:

  • Hydride Source: Alcoholic solvents (e.g., methanol, ethanol) are a common source of Pd-H species through β-hydride elimination after forming a palladium alkoxide.[1][4]

    • Solution: Switch to anhydrous, aprotic solvents such as dioxane, toluene, THF, or DMF. Ensure all reagents, including the base and starting materials, are thoroughly dried.

  • Catalyst System: A slow reductive elimination of the desired product allows the competing hydrodehalogenation pathway to dominate.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting reductive elimination step, favoring the formation of the desired C-C or C-N bond over the C-H bond.[1][5][6][7] Buchwald-type biarylphosphine ligands are particularly effective.[8]

  • Base Selection: Certain bases can contribute to the formation of hydride species.

    • Solution: If using alkoxide bases (e.g., NaOt-Bu), ensure they are of high purity and the reaction is strictly anhydrous. Consider switching to weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which are less prone to generating hydrides.[9]

Troubleshooting Workflow: Hydrodebromination

start High Hydrodebromination Observed check_solvent Is an alcohol solvent being used? start->check_solvent switch_solvent Switch to anhydrous aprotic solvent (Toluene, Dioxane, THF) check_solvent->switch_solvent Yes check_ligand Is the phosphine ligand optimal? check_solvent->check_ligand No switch_solvent->check_ligand switch_ligand Use bulky, electron-rich ligand (e.g., XPhos, SPhos, P(t-Bu)₃) check_ligand->switch_ligand No check_base Review Base Choice check_ligand->check_base Yes switch_ligand->check_base switch_base Use dry, non-hydridic base (e.g., K₃PO₄, Cs₂CO₃) check_base->switch_base end Problem Resolved switch_base->end

Caption: Workflow for diagnosing and solving hydrodebromination.

Q2: I'm observing significant formation of biaryl (from boronic acid) or diyne (from alkyne) byproducts. How do I suppress this homocoupling?

A: Homocoupling is the unwanted dimerization of one of the coupling partners. In Suzuki-Miyaura reactions, this manifests as a biaryl product from two boronic acid molecules.[2] In Sonogashira reactions, it's the formation of a symmetric diyne (Glaser coupling).[10][11] The primary culprit for both is often the presence of oxygen.[2][12][13]

Core Causes & Solutions:

  • Oxygen Contamination: Oxygen can promote the oxidation of the Pd(0) catalyst and facilitate the homocoupling of organometallic reagents.[2]

    • Solution: Rigorous exclusion of oxygen is critical. Use a robust inert gas (argon or high-purity nitrogen) atmosphere. Degas all solvents thoroughly using methods like freeze-pump-thaw (3 cycles) or by sparging with inert gas for at least 30 minutes.

  • Sonogashira-Specific Issues: The copper(I) co-catalyst in traditional Sonogashira protocols is highly effective at promoting the oxidative homocoupling of terminal alkynes.[11][13]

    • Solution: Minimize the amount of copper catalyst used. Alternatively, employ "copper-free" Sonogashira conditions. Some protocols even suggest using a dilute hydrogen atmosphere to suppress the Glaser coupling side reaction.[12][13]

Q3: My reaction is producing the double-coupled product, functionalizing both the bromine and chlorine positions. How can I improve selectivity for mono-coupling?

A: While oxidative addition to the C-Br bond is significantly faster than to the C-Cl bond, the latter can still occur under forcing conditions.[11][14] Achieving high selectivity for mono-arylation is key when using this substrate.

Core Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide enough energy to overcome the higher activation barrier for C-Cl bond cleavage.

    • Solution:

      • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate for C-Br coupling (e.g., start at 80 °C and adjust as needed).

      • Monitor Reaction Progress: Use TLC or GC-MS to track the consumption of the starting material. Stop the reaction as soon as the this compound is consumed to prevent the slower, subsequent coupling at the C-Cl position.

  • Highly Reactive Catalyst: An overly active catalyst system might not differentiate sufficiently between the two halogen sites.

    • Solution: While counterintuitive, if double coupling is a major issue, consider a slightly less reactive ligand or slightly lower catalyst loading. However, the primary control variables should be temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the selective reactivity of the C-Br bond over the C-Cl bond?

A: The selectivity is governed by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds and their reactivity in the rate-determining oxidative addition step of the catalytic cycle.[15][16][17] The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is: C–I > C–Br > C–OTf > C–Cl. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by the Pd(0) catalyst.

Q2: How do I choose the right phosphine ligand? What is the role of sterics and electronics?

A: Ligand selection is critical for success in cross-coupling reactions.[5] The ligand's properties directly influence the stability and reactivity of the palladium center throughout the catalytic cycle.[5]

  • Steric Bulk: Large, bulky ligands (e.g., t-butyl groups on phosphorus, or biaryl phosphines like XPhos) promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species.[7][8] This bulk also accelerates the final reductive elimination step, which is often rate-limiting and essential for high product turnover and minimizing side reactions.[6][18]

  • Electronic Properties: Electron-donating (electron-rich) ligands increase the electron density on the palladium center. This enhances the rate of oxidative addition into the aryl-halide bond, a key step to initiate the catalytic cycle.[5][10]

For a substrate like this compound, a ligand that is both bulky and electron-rich is typically the best starting point.

Ligand Phosphine Ligand Properties Sterics Steric Bulk (e.g., Cone Angle) Ligand->Sterics Electronics Electronic Nature (e.g., Electron-Donating) Ligand->Electronics RE Reductive Elimination (Ar-Pd(II)-R -> Ar-R + Pd(0)) Sterics->RE Accelerates OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Electronics->OA Accelerates

Caption: Influence of ligand properties on key catalytic steps.

Q3: Can you illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction?

A: Certainly. The palladium-catalyzed Suzuki-Miyaura coupling follows a well-established three-step cycle.[16][17]

cluster_steps Catalytic Cycle Pd0 L₂Pd(0) PdII_ArX Ar-Pd(II)-X (L₂) Pd0->PdII_ArX Ar-X OA Oxidative Addition PdII_ArR Ar-Pd(II)-R (L₂) PdII_ArX->PdII_ArR R-B(OR)₂ + Base TM Transmetalation PdII_ArR->Pd0 Ar-R RE Reductive Elimination

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Q4: My boronic acid coupling partner seems to be degrading during the reaction. What is happening?

A: This is likely due to a side reaction called protodeborylation , where the C-B bond of the organoboron reagent is cleaved by a proton source, replacing it with a C-H bond.[19] This is often promoted by the basic and sometimes aqueous conditions used in Suzuki-Miyaura couplings.[19]

Solutions to Mitigate Protodeborylation:

  • Use Boronate Esters: Pinacol boronate esters (Bpin) are generally more stable and less susceptible to protodeborylation than their corresponding boronic acids.

  • Choose a Milder Base: Strong bases can accelerate the side reaction. Using KF or K₃PO₄ can be gentler than NaOH or K₂CO₃.[20]

  • Minimize Water: While some water is often beneficial for Suzuki couplings, excess water can exacerbate protodeborylation. Use a co-solvent system (e.g., Dioxane/H₂O 4:1) rather than a large excess of water.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the mono-arylation of this compound. Optimization of ligand, base, and temperature may be required for specific substrates.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2.4-4.8 mol%)

  • Base (e.g., K₃PO₄, finely ground and dried, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under a positive pressure of argon, add the palladium precatalyst, phosphine ligand, and base.

  • Addition of Reagents: Add the this compound and the arylboronic acid to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): Briefly evacuate and backfill the flask with argon three times.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots.

  • Workup: Upon completion (typically when starting material is consumed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of Products from 2-Bromo-4-chloro-1,3-difluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 2-Bromo-4-chloro-1,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. The unique halogenation pattern of this compound allows for selective functionalization, but also presents specific hurdles in isolating the desired products in high purity. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of compounds synthesized from this compound.

FAQ 1: What are the most common impurities I should expect in my reaction mixture?

The nature of impurities is highly dependent on the specific reaction you are performing. However, for common cross-coupling reactions, you should anticipate the following:

  • Unreacted Starting Material: Incomplete conversion will leave residual this compound.

  • Homocoupling Products: Particularly in Suzuki-Miyaura reactions, the boronic acid reagent can couple with itself to form a biaryl byproduct.[1] This is often promoted by the presence of oxygen.[1]

  • Protodeboronation Products: In Suzuki-Miyaura couplings, the boronic acid group can be replaced by a hydrogen atom, especially at elevated temperatures.[2]

  • Byproducts from the Base: The base used in the reaction can sometimes lead to side reactions or be challenging to remove. For instance, inorganic salts need to be thoroughly removed during the aqueous work-up.

  • Ligand-Related Impurities: In palladium-catalyzed reactions like Buchwald-Hartwig amination, excess or degraded phosphine ligands can contaminate the product.[3][4]

  • Solvent Adducts: Depending on the reactivity of your product and the solvent system used, solvent molecules may form adducts with your target compound.

FAQ 2: Which initial purification technique is recommended for a crude reaction mixture?

For most non-volatile, solid products, a preliminary purification by recrystallization is often a good starting point. This can significantly enrich your desired compound and remove a substantial portion of impurities before proceeding to more demanding techniques like column chromatography. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

For liquid products, distillation under reduced pressure can be an effective initial purification step, provided the product is thermally stable and has a significantly different boiling point from the impurities.[5][6]

FAQ 3: How can I effectively remove the palladium catalyst from my product?

Residual palladium can be a significant issue, especially for pharmaceutical applications. Here are a few strategies:

  • Aqueous Work-up with a Thiol Scavenger: Washing the organic layer with an aqueous solution of a thiol-containing compound (e.g., sodium thiomethoxide, N-acetylcysteine) can help to chelate and remove palladium.

  • Silica Gel Chromatography: While standard silica gel chromatography will remove some palladium, specialized silica-based scavengers with functional groups that bind to palladium can be more effective.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb residual palladium.[7] However, be aware that this can sometimes lead to product loss.

  • Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can help to remove finely dispersed palladium particles.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification challenges you may encounter.

Troubleshooting Guide 1: Poor Separation in Column Chromatography

Problem: My desired product is co-eluting with an impurity during silica gel column chromatography.

This is a common issue, especially when dealing with structurally similar compounds, such as halogenated isomers or byproducts from side reactions.[8][9][10]

Troubleshooting Workflow:

G cluster_solvent Solvent System Optimization cluster_column Column and Stationary Phase start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC Conditions start->check_tlc change_solvent Modify Eluent System check_tlc->change_solvent Spots still overlapping gradient Implement Gradient Elution change_solvent->gradient Still poor separation column_packing Check Column Packing gradient->column_packing No improvement specialty_phase Consider Alternative Stationary Phase column_packing->specialty_phase Packing is good success Successful Separation specialty_phase->success Separation achieved G start Product Decomposition During Purification neutralize_silica Neutralize Silica Gel start->neutralize_silica alternative_phase Use Alternative Stationary Phase neutralize_silica->alternative_phase Decomposition persists non_chromatographic Employ Non-Chromatographic Methods alternative_phase->non_chromatographic Still unstable success Pure and Stable Product non_chromatographic->success Purification successful

References

Technical Support Center: Overcoming Low Yield in Reactions with 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Bromo-4-chloro-1,3-difluorobenzene. This guide is designed to provide in-depth troubleshooting for common low-yield issues encountered during synthetic reactions with this versatile but sometimes challenging substrate. My aim is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these experimental challenges, empowering you to make informed decisions in your own research.

Understanding the Substrate: Electronic and Steric Profile

This compound presents a unique electronic landscape. The fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect, which can influence the reactivity of the aromatic ring.[1][2] This electron deficiency can be advantageous in some reactions, such as nucleophilic aromatic substitution (SNAr), but can pose challenges in others, like certain palladium-catalyzed cross-coupling reactions.[3][4] The bromine atom is the most likely site for oxidative addition in cross-coupling reactions, while the chlorine is less reactive.

FAQs and Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. However, the electron-deficient nature of this compound can sometimes lead to sluggish or incomplete reactions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and how can I optimize the reaction?

Low yields in Suzuki-Miyaura couplings with this substrate are frequently traced back to a few key factors: inefficient oxidative addition, catalyst deactivation, or competing side reactions like protodeboronation.[5]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For electron-deficient aryl halides, standard catalysts like Pd(PPh₃)₄ may not be robust enough.[5] Consider switching to a more electron-rich and sterically bulky phosphine ligand. These ligands stabilize the palladium center and facilitate the often rate-limiting oxidative addition step.

Catalyst SystemLigand TypeRationale
Pd(OAc)₂ / SPhosBuchwald-type biarylphosphineHighly active for electron-deficient substrates.
XPhos Pd G3/G4Buchwald-type biarylphosphinePre-catalyst with high stability and activity.[6]
Pd(dba)₂ / P(t-Bu)₃Bulky, electron-rich monophosphineEffective for challenging couplings.
  • Base Selection: The choice of base is critical. While potassium carbonate (K₂CO₃) is common, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, particularly if the boronic acid is less reactive.[7][8]

  • Solvent System: The solvent plays a crucial role in solubilizing the reactants and promoting the reaction. A mixture of an organic solvent and water is typical for Suzuki reactions.

Solvent SystemRatio (v/v)Notes
Dioxane / Water4:1 to 10:1A common and often effective choice.[6][9]
Toluene / Water10:1Can be beneficial for higher reaction temperatures.
THF / Water4:1Another viable option.[6][7]
  • Temperature: Electron-deficient aryl bromides may require higher reaction temperatures to achieve a reasonable reaction rate. If you are running the reaction at 80 °C, consider increasing it to 100-110 °C, monitoring for any signs of decomposition.

  • Degassing: Thoroughly degassing the solvent and reaction mixture is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[7][9]

Question 2: I'm attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation of my starting material. How can I favor the desired C-N bond formation?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl halides.[10] It arises from competing pathways in the catalytic cycle.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Protocol for Minimizing Hydrodehalogenation:

  • Ligand Choice is Key: The ligand plays a critical role in promoting the desired reductive elimination to form the C-N bond over competing pathways. Sterically hindered biarylphosphine ligands are often the solution.[10]

    • Recommended Ligands: XPhos, RuPhos, or BrettPhos. These ligands create a bulky steric environment around the palladium center that favors C-N bond formation.

  • Base Strength and Type: A strong, non-nucleophilic base is required.[10] While NaOtBu is common, it can sometimes promote side reactions. Consider switching to Cs₂CO₃ or K₃PO₄.[11]

  • Ammonia Equivalents: If you are attempting to introduce a primary amine (NH₂), direct coupling with ammonia can be challenging due to its strong binding to the palladium catalyst.[12] Using an ammonia equivalent, such as benzophenone imine followed by hydrolysis, can be a more reliable approach.[12]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms activate the aromatic ring of this compound towards nucleophilic attack, making SNAr a viable synthetic route.[13][14][15]

Question 3: I am trying to perform a nucleophilic aromatic substitution with an alkoxide, but the reaction is slow and gives a low yield. What can I do?

While the fluorine atoms are activating, the reaction may still require forcing conditions. The key is to ensure the nucleophile is sufficiently reactive and the reaction conditions are optimized.

Optimization Strategy:

  • Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, increasing its reactivity.

  • Temperature: SNAr reactions often require elevated temperatures. If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing it to 100-150 °C.

  • Nucleophile Reactivity: Ensure your alkoxide is freshly prepared and anhydrous. The presence of any protic solvent can diminish the nucleophilicity of the alkoxide.

  • Leaving Group: In SNAr, the rate-determining step is often the initial attack of the nucleophile.[2] The more electronegative the halogen, the faster the reaction, which is the opposite of SN1 and SN2 reactions.[14] Therefore, displacement of a fluorine atom might compete with or be favored over the displacement of chlorine or bromine, depending on the position and reaction conditions.

Section 3: Metallation Reactions (Grignard and Lithiation)

Formation of organometallic reagents from this compound can be challenging due to potential side reactions.

Question 4: I am having trouble forming the Grignard reagent of this compound. The reaction either doesn't initiate or I get a low yield of the desired product after quenching.

Grignard reagent formation with aryl halides can be sensitive to several factors.

Troubleshooting Grignard Formation:

Caption: Decision tree for troubleshooting Grignard reactions.

Detailed Steps:

  • Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.[16] Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium before adding the solvent and aryl halide.[16]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[16] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Solvent: Anhydrous THF is the most common solvent for the formation of aryl Grignard reagents.

  • Minimizing Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide (Wurtz coupling).[16][17] To minimize this, add the solution of this compound slowly and dropwise to the suspension of activated magnesium. This keeps the concentration of the aryl bromide low in the presence of the Grignard reagent.

Question 5: I am considering a lithiation reaction. What are the potential challenges and preferred reagents?

Directed ortho-lithiation can be a powerful tool. However, with multiple halogens, regioselectivity can be an issue.

Considerations for Lithiation:

  • Reagent Choice:

    • n-Butyllithium (n-BuLi): This is a strong, non-hindered base. It can potentially lead to a mixture of products through halogen-metal exchange at the bromine position or deprotonation ortho to a fluorine.

    • Lithium diisopropylamide (LDA): As a bulky, non-nucleophilic base, LDA is more likely to effect deprotonation at the most acidic position, which is typically ortho to a fluorine atom.[18]

    • t-Butyllithium (t-BuLi): This is a very strong and bulky base, which can also be used for deprotonation or halogen-metal exchange.

  • Regioselectivity: The fluorine atoms are strong ortho-directing groups for lithiation.[19] Therefore, deprotonation is most likely to occur at the position between the two fluorine atoms. However, Br/Li exchange is also a possibility. Careful reaction control and analysis of the product mixture are essential.

General Laboratory Best Practices

Sometimes, low yields are not due to complex chemical issues but rather to general experimental setup and execution.[20]

  • Purity of Starting Materials: Ensure your this compound and all other reagents are of high purity.

  • Inert Atmosphere: For many of these reactions, particularly those involving organometallics, maintaining a strict inert atmosphere (argon or nitrogen) is critical.

  • Reaction Monitoring: Use techniques like TLC, GC-MS, or LC-MS to monitor the progress of your reaction. This can help you determine if the reaction is sluggish, if the starting material is being consumed but not forming the desired product, or if the product is decomposing over time.[21]

This guide provides a starting point for troubleshooting common issues. Remember that each reaction is unique, and a combination of these strategies may be necessary to achieve the desired outcome.

References

Technical Support Center: Catalyst Selection for 2-Bromo-4-chloro-1,3-difluorobenzene Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-bromo-4-chloro-1,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing these critical synthetic transformations.

Introduction: The Challenge of Chemoselectivity

This compound presents a unique challenge in cross-coupling reactions due to the presence of two distinct halogen atoms. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step—often the rate-determining step in the catalytic cycle.[1] However, achieving high chemoselectivity for the C-Br bond while leaving the C-Cl bond intact requires careful selection of the catalyst system and reaction conditions.

This guide will focus on providing practical solutions for common coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Conversion of Starting Material

This is one of the most common issues encountered in cross-coupling reactions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Cause Troubleshooting Step
Inactive Catalyst The palladium precatalyst, especially Pd(II) sources like Pd(OAc)₂, requires in-situ reduction to the active Pd(0) species.[2] Inefficient reduction can halt the catalytic cycle. Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or utilizing modern, air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) that are designed for efficient activation.[3][4][5]
Ligand Incompatibility The choice of ligand is critical for both catalyst stability and reactivity. For the less reactive C-Cl bond, standard ligands like PPh₃ may be insufficient.[3] Solution: For Suzuki-Miyaura and Buchwald-Hartwig reactions with challenging substrates, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote oxidative addition.[4][6][7][8]
Incorrect Base Selection The base plays a crucial role in the transmetalation step of Suzuki-Miyaura coupling and in the deprotonation of the amine in Buchwald-Hartwig amination.[9][10] An inappropriate base can lead to poor reactivity. Solution: For Suzuki-Miyaura, screen a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[10] For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are typically required.[9] Be mindful that strong bases can be incompatible with sensitive functional groups.[11]
Poor Solvent Choice The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Solution: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[12] Ensure the solvent is anhydrous, as water can interfere with certain catalytic systems.
Low Reaction Temperature Insufficient thermal energy can lead to slow reaction rates. Solution: Incrementally increase the reaction temperature, while monitoring for any signs of substrate or product decomposition.[13]
Problem 2: Poor Chemoselectivity (Reaction at the C-Cl bond)

While the C-Br bond is more reactive, forcing conditions or an overly active catalyst system can lead to undesired coupling at the C-Cl position.

Possible Cause Troubleshooting Step
Highly Active Catalyst System A very reactive catalyst might not discriminate well between the C-Br and C-Cl bonds. Solution: If using a highly active ligand, consider lowering the reaction temperature or reducing the catalyst loading.
Prolonged Reaction Time After the C-Br coupling is complete, extended reaction times at elevated temperatures can promote the slower C-Cl coupling. Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the desired product is formed.
Ligand Choice Certain ligands may favor the activation of stronger bonds. Solution: Screen different classes of ligands. For instance, if a bulky biarylphosphine ligand is leading to over-reactivity, a less electron-rich ligand might offer better selectivity.
Problem 3: Significant Side Product Formation

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki) This side reaction is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to the homocoupling of the boronic acid.[14] Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[15]
Hydrodehalogenation (Debromination or Dechlorination) The replacement of a halogen with a hydrogen atom is a common side reaction.[16] This can occur through a competing pathway involving β-hydride elimination.[17] Solution: The choice of base and ligand can influence this pathway. Using bidentate ligands like dppf has been shown to sometimes suppress hydrodehalogenation.[12]
Protodeborylation (Suzuki) The boronic acid can be cleaved by acidic protons in the reaction mixture, especially in the presence of water. Solution: Use anhydrous solvents and ensure the base is not too weak to effectively promote transmetalation over protodeborylation.

Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling with this compound, what is the best initial catalyst system to try for selective C-Br coupling?

A1: A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich monophosphine ligand such as SPhos or XPhos.[6][7] These ligands are known to facilitate the oxidative addition of aryl bromides under relatively mild conditions. For the base, K₃PO₄ or K₂CO₃ are generally effective and well-tolerated by many functional groups.[6][7][10]

Q2: I am attempting a Heck reaction with an acrylate. What conditions should I consider for selective reaction at the bromine?

A2: For a Heck reaction, a common catalyst is Pd(OAc)₂ with a phosphine ligand.[2][18] To favor selectivity for the C-Br bond, you can often use milder conditions than what would be required for C-Cl activation. A base such as triethylamine (Et₃N) or K₂CO₃ is typically used.[18] Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress to avoid over-reaction at the chlorine position.

Q3: In a Buchwald-Hartwig amination, how do I choose between a primary and a secondary amine coupling partner?

A3: The N-arylation of primary alkylamines can be challenging due to the potential for double arylation to form the tertiary aniline.[19] The judicious choice of a supporting ligand is key to achieving the desired selectivity.[19] Bulky biarylphosphine ligands have been shown to be effective for a broad range of aryl halides and primary amines.[19] For secondary amines, the reaction is often more straightforward as double arylation is not possible.

Q4: My reaction is sluggish even with a good catalyst system. What else can I optimize?

A4: If your catalyst and ligand are appropriate, consider the following:

  • Concentration: Running the reaction at a higher concentration can sometimes increase the rate.

  • Base Equivalents: Ensure you are using a sufficient excess of the base (typically 2-3 equivalents).

  • Purity of Reagents: Impurities in your starting materials, solvents, or reagents can inhibit the catalyst.[5] Ensure everything is of high purity and solvents are anhydrous.

  • Stirring: In biphasic reactions, vigorous stirring is essential for good mixing and efficient reaction.[5]

Q5: Are there any "ligand-free" conditions that might work for these couplings?

A5: While some "ligand-free" conditions have been reported, they often rely on the solvent or other species in the reaction mixture to act as weak ligands.[20] For a substrate like this compound where selectivity is key, a well-defined ligand is highly recommended to control the reactivity and achieve a clean transformation.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the selective coupling at the C-Br position.

  • Preparation: To an oven-dried Schlenk flask, add the boronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reactants: Add this compound (1.0 equiv.) and the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., a G3-Buchwald precatalyst, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Addition of Reactants: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.

Data Presentation: Recommended Starting Conditions

The following tables provide generalized starting points for catalyst systems for various cross-coupling reactions. Note: These are initial conditions and will likely require optimization for your specific substrate and coupling partner.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst System (Precursor / Ligand)BaseSolventTemperature (°C)
Pd(OAc)₂ / SPhosK₃PO₄Toluene80-100
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane80-100
SPhos Pd G3Cs₂CO₃Toluene/H₂O80-100

Table 2: Heck Coupling Conditions

Catalyst System (Precursor / Ligand)BaseSolventTemperature (°C)
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF80-120
PdCl₂(PPh₃)₂NaOAcNMP100-140

Table 3: Buchwald-Hartwig Amination Conditions

Catalyst System (Precursor / Ligand)BaseSolventTemperature (°C)
Pd₂(dba)₃ / RuPhosNaOtBuToluene80-110
RuPhos Pd G3LHMDSDioxane80-110

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R Product Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OR')_2 R-B(OR')_2 R-B(OR')_2->Transmetalation Base Base Base->Transmetalation

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are the Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen Precatalysts and Ligands Check_Catalyst->Optimize_Catalyst No Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents Yes Optimize_Conditions Adjust Temperature, Base, and Solvent Check_Conditions->Optimize_Conditions No Purify_Reagents Purify Starting Materials and Solvents Check_Reagents->Purify_Reagents No Success Successful Reaction Check_Reagents->Success Yes Optimize_Catalyst->Check_Catalyst Optimize_Conditions->Check_Conditions Purify_Reagents->Check_Reagents

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

References

Technical Support Center: Byproduct Formation in Grignard Reactions of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the Grignard reaction of 2-Bromo-4-chloro-1,3-difluorobenzene. The formation of the Grignard reagent from this polyhalogenated aromatic compound is a powerful tool for creating complex molecules. However, the presence of multiple halogen substituents introduces specific challenges, primarily in the form of byproduct formation. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve higher yields of your desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Issue 1: My reaction yields a significant amount of a homocoupled byproduct, 4,4'-dichloro-2,2',6,6'-tetrafluorobiphenyl.

Question: I'm trying to synthesize the Grignard reagent from this compound, but a large portion of my starting material is converting into a dimer. What is causing this, and how can I prevent it?

Answer:

The formation of a biphenyl derivative is a classic example of a Wurtz-type coupling reaction , a common side reaction in Grignard syntheses.[1][2] This occurs when the newly formed Grignard reagent (2-chloro-4,6-difluorophenylmagnesium bromide) acts as a nucleophile and attacks the electrophilic carbon of an unreacted molecule of this compound.

Causality:

  • High Local Concentration of Aryl Halide: If the aryl bromide is added too quickly, its concentration in the reaction mixture will be high, increasing the probability of a collision between the Grignard reagent and another molecule of the starting material.[3]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][4]

Troubleshooting Steps:

  • Slow Addition: The most critical parameter to control is the rate of addition of the this compound solution to the magnesium turnings. A slow, dropwise addition maintains a low concentration of the aryl halide, minimizing the opportunity for the coupling side reaction.[3]

  • Temperature Management: Maintain a gentle reflux during the reaction. While some heat is necessary for initiation and to sustain the reaction, excessive temperatures should be avoided.[5]

  • Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether for preparing Grignard reagents from less reactive aryl halides due to its superior solvating ability, which can help to stabilize the Grignard reagent and reduce side reactions.[3][6]

ParameterRecommendation for Minimizing Homocoupling
Addition Rate Slow, dropwise addition
Temperature Gentle reflux
Solvent Anhydrous THF
Issue 2: I'm observing the formation of 1-chloro-3,5-difluorobenzene as a major byproduct.

Question: My reaction is producing a significant amount of the hydrodehalogenated product. What is the source of the proton, and how can I eliminate this side reaction?

Answer:

The formation of 1-chloro-3,5-difluorobenzene indicates that your Grignard reagent is being quenched by a proton source. Grignard reagents are potent bases and will readily react with any available acidic protons.[7][8]

Causality:

  • Presence of Water: The most common culprit is residual moisture in your glassware, solvent, or on the surface of the magnesium.[9][10][11]

  • Acidic Impurities in the Starting Material: Impurities in the this compound could also act as a proton source.

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions: This is non-negotiable for successful Grignard reactions.

    • Glassware: Flame-dry all glassware under vacuum or oven-dry it at a high temperature for several hours and cool it under an inert atmosphere (argon or nitrogen).[3][12]

    • Solvent: Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF).[13]

  • Purification of Starting Material: If you suspect impurities in your aryl bromide, consider purifying it by distillation or column chromatography before use.

Issue 3: My reaction is sluggish and gives a low yield, with a lot of unreacted starting material.

Question: The reaction doesn't seem to go to completion, and I'm recovering a large amount of this compound. What can I do to improve the conversion?

Answer:

Low conversion is often due to inefficient initiation of the Grignard reaction, which is typically caused by a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[3][12]

Causality:

  • Magnesium Oxide Layer: Magnesium readily oxidizes in air, forming a chemically inert MgO layer that prevents the magnesium from reacting with the aryl halide.[12]

  • Low Reactivity of the Aryl Halide: While the carbon-bromine bond is generally reactive enough for Grignard formation, the electron-withdrawing effects of the fluorine and chlorine atoms can slightly decrease its reactivity.[14]

Troubleshooting Steps:

  • Magnesium Activation: It is crucial to activate the magnesium to expose a fresh, reactive surface. Common methods include:

    • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask under an inert atmosphere.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine's purple color or the evolution of ethylene gas are indicators of successful activation.[12]

  • Initiation: Add a small portion (about 10%) of your aryl bromide solution to the activated magnesium. You should observe a gentle bubbling, a slight increase in temperature, or the reaction mixture turning cloudy gray, which are all signs of initiation.[3] If the reaction doesn't start, gentle warming with a heat gun may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react with magnesium in this compound?

A1: The Grignard reagent will form selectively at the carbon-bromine bond. The reactivity of halogens in Grignard formation follows the trend I > Br > Cl > F.[15][16] This is due to the bond dissociation energies, with the C-Br bond being significantly weaker than the C-Cl and C-F bonds.

Q2: Can I use a different solvent besides THF or diethyl ether?

A2: While THF and diethyl ether are the most common and generally recommended solvents, other aprotic ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) can be used.[10][17] Non-ethereal solvents are generally not suitable as the ether oxygen atoms play a crucial role in stabilizing the Grignard reagent.[13][18]

Q3: What is the "black stuff" that sometimes forms during the reaction?

A3: The formation of a dark-colored precipitate is not uncommon in Grignard reactions. This can be finely divided magnesium, impurities from the magnesium, or decomposition products. As long as the reaction is proceeding to give your desired product, this is not usually a cause for concern.[6]

Q4: How can I confirm the formation and determine the concentration of my Grignard reagent?

A4: The concentration of the Grignard reagent can be determined by titration. A common method involves reacting an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the remaining iodine with a standard solution of sodium thiosulfate. Alternatively, titration with a solution of a secondary alcohol (like 2-butanol) in the presence of a colorimetric indicator (like 1,10-phenanthroline) can be used.

Experimental Protocol: Synthesis of 2-chloro-4,6-difluorophenylmagnesium bromide

This protocol provides a general procedure for the preparation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Three-necked round-bottom flask, reflux condenser, and addition funnel (all flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble the dry glassware. Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Magnesium Activation: Gently warm the flask under a stream of inert gas with a heat gun until the iodine sublimes and deposits on the magnesium surface. Allow the flask to cool to room temperature.

  • Reagent Preparation: Dissolve this compound (1.0 equivalent) in anhydrous THF in the addition funnel.

  • Initiation: Add a small amount of the THF solution from the addition funnel to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the solvent.

  • Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting Grignard reagent solution is typically a cloudy gray or brown color and should be used immediately in the subsequent reaction step.

Visualizing Byproduct Formation Pathways

The following diagrams illustrate the desired reaction pathway and the major side reactions.

Grignard_Reaction_Byproducts cluster_byproducts Byproduct Formation A This compound Grignard 2-chloro-4,6-difluorophenylmagnesium bromide (Desired Product) A->Grignard + Mg / THF Mg Mg Wurtz 4,4'-dichloro-2,2',6,6'-tetrafluorobiphenyl (Wurtz Byproduct) Grignard->Wurtz + Starting Material Protonation 1-chloro-3,5-difluorobenzene (Protonation Byproduct) Grignard->Protonation + H+ H_source H+ Source (e.g., H2O) Troubleshooting_Logic Start Low Yield or Byproduct Formation Check_Wurtz Wurtz Coupling (Dimer) Observed? Start->Check_Wurtz Check_Protonation Protonation (Hydrodehalogenation) Observed? Start->Check_Protonation Check_Initiation Low Conversion/ Unreacted Starting Material? Start->Check_Initiation Sol_Wurtz Slow Addition Control Temperature Check_Wurtz->Sol_Wurtz Yes Sol_Protonation Ensure Anhydrous Conditions Check_Protonation->Sol_Protonation Yes Sol_Initiation Activate Magnesium Check_Initiation->Sol_Initiation Yes

References

Stability of 2-Bromo-4-chloro-1,3-difluorobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-4-chloro-1,3-difluorobenzene (CAS No. 229180-34-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and reactivity of this versatile building block. Navigating the chemoselectivity of this polyhalogenated aromatic compound is critical for successful synthetic outcomes. This guide offers troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered in the lab.

Section 1: Core Stability and Handling FAQs

This section addresses the fundamental properties and safe handling of this compound.

Q1: What are the recommended storage and handling conditions for this compound?

A: Like many polyhalogenated aromatic compounds, this compound is generally stable under standard laboratory conditions. However, to ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Avoid exposure to moisture, strong oxidizing agents, and strong bases during storage. For handling, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended.

Q2: How thermally stable is this compound?

A: Halogenated aromatic compounds are known for their considerable thermal stability.[1][2] The presence of multiple carbon-halogen bonds, particularly the very strong C-F bonds, contributes to this robustness.[3] The compound can typically withstand elevated temperatures common in many organic reactions (e.g., cross-coupling reactions) without significant decomposition. However, prolonged exposure to very high temperatures (>200-250 °C) may lead to degradation.

Q3: Are there any known incompatibilities I should be aware of?

A: Beyond strong oxidizing agents, the primary incompatibilities arise under specific reaction conditions. The molecule's functionality can be compromised by:

  • Very strong, non-nucleophilic bases at high temperatures: These conditions can potentially promote benzyne formation, although this is less common than with ortho-bromo and chloroarenes without fluorine substitution.

  • Potent nucleophiles: The electron-deficient nature of the ring, enhanced by the two fluorine atoms, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5] Strong nucleophiles may displace one of the halogens, particularly the chlorine or fluorine atoms, which can act as leaving groups in this specific mechanism.[6][7]

Section 2: Troubleshooting Reaction Chemoselectivity

The primary challenge in using this compound is controlling which of the halogenated sites reacts. The electronic environment of the ring dictates a clear hierarchy of reactivity.

Understanding the Reactive Sites

The reactivity of the various positions on the benzene ring is not equivalent. The interplay of inductive and resonance effects from the four halogen substituents creates a predictable pattern for different classes of reactions.

cluster_0 This compound cluster_1 Reaction Classes mol C-Br C-Cl C-F C-H pd_coupling Pd-Catalyzed Cross-Coupling mol:C1->pd_coupling  Primary Site (I > Br > Cl > F) metal_exchange Metal-Halogen Exchange mol:C1->metal_exchange  Primary Site (I > Br > Cl) snar Nucleophilic Aromatic Substitution (SNAr) mol:C2->snar  Potential Site (Activated by EWGs) mol:C3->snar  Potential Site (Strong Activation) deprotonation Deprotonation (Lithiation) mol:C4->deprotonation  Ortho to Fluorine

Caption: Reactivity map for this compound.

FAQs: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.)

Q4: I want to perform a Suzuki-Miyaura coupling. Which position will react selectively?

A: The reaction will occur selectively at the C-Br bond . The reactivity of aryl halides in palladium-catalyzed oxidative addition, the first step in most cross-coupling cycles, follows the order of bond strength: C-I > C-Br > C-OTf >> C-Cl > C-F.[8][9] The C-Br bond is significantly weaker and more readily undergoes oxidative addition with a Pd(0) catalyst compared to the much stronger C-Cl and C-F bonds. This provides a reliable window for selective functionalization.

Q5: My Buchwald-Hartwig amination is sluggish or fails. What are the common troubleshooting steps?

A: Failure in Buchwald-Hartwig aminations often relates to catalyst activity, the choice of base, or solvent purity.[10][11]

Parameter Potential Issue Troubleshooting Action & Rationale
Catalyst System Inactive Pd(0) or inappropriate ligand.1. Use a pre-catalyst: Modern palladacycle pre-catalysts (e.g., G3/G4 XPhos) are air-stable and ensure reliable generation of the active Pd(0) species.[12] 2. Screen ligands: For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands like XPhos or t-BuXPhos are often essential to promote the crucial reductive elimination step.[12][13]
Base Weak, impure, or sterically hindered base.1. Use a strong, non-nucleophilic base: Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are standard choices.[12] Ensure they are fresh and from a sealed container, as they are highly hygroscopic. 2. Consider base strength: For sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, but this may require higher temperatures or longer reaction times.[13]
Solvent Presence of water or oxygen.1. Use anhydrous solvent: Solvents like toluene or dioxane should be rigorously dried. Water can deactivate the catalyst and hydrolyze the base. 2. Degas the reaction mixture: Perform several freeze-pump-thaw cycles or sparge with argon to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Temperature Insufficient thermal energy for oxidative addition or reductive elimination.Increase temperature: While many modern catalysts work at lower temperatures, reactions involving less reactive aryl chlorides (or even bromides) can benefit from heating, typically in the 80-110 °C range.

Q6: Can I achieve a second cross-coupling at the C-Cl position after reacting the C-Br bond?

A: Yes, sequential coupling is feasible and is a powerful strategy for creating highly functionalized molecules. After the first coupling at the C-Br site, the product can be isolated, purified, and then subjected to a second cross-coupling reaction under more forcing conditions to react the C-Cl bond. This typically requires:

  • A more active catalyst system, often employing N-heterocyclic carbene (NHC) ligands or highly specialized phosphine ligands designed for C-Cl activation.[14]

  • Higher reaction temperatures.

  • Potentially a different choice of base.

FAQs: Nucleophilic Aromatic Substitution (SNAr)

Q7: My cross-coupling reaction with a strong base like NaOMe is giving me an unexpected methoxy-substituted product instead of the coupled product. What is happening?

A: You are likely observing a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The two electron-withdrawing fluorine atoms make the aromatic ring highly electron-deficient and activate it towards nucleophilic attack.[5][15]

  • Mechanism: The reaction proceeds via an addition-elimination mechanism, where the nucleophile (e.g., MeO⁻) attacks the ring to form a resonance-stabilized negative intermediate (a Meisenheimer complex).[4][6] The subsequent loss of a halide leaving group restores aromaticity.

  • Reactivity: In SNAr, the rate-determining step is typically the initial nucleophilic attack.[6] This attack is accelerated by strongly electron-withdrawing groups. Fluorine's high electronegativity makes it a powerful activator for this step.[7][16] Therefore, the positions ortho and para to the fluorine atoms are highly activated. The C-Cl or even a C-F bond can be displaced in this mechanism. To avoid this, use a non-nucleophilic base like NaOt-Bu or K₂CO₃ for your coupling reactions.

FAQs: Lithiation and Metal-Halogen Exchange

Q8: I want to introduce a carboxyl group. Should I use a strong base like LDA to deprotonate a C-H bond or n-BuLi for a metal-halogen exchange?

A: For selective functionalization, lithium-halogen exchange with n-BuLi or t-BuLi is the preferred method.

  • Lithium-Halogen Exchange: This reaction is fast, clean, and occurs selectively at the most electropositive halogen, which is bromine.[17][18] Performing the reaction at low temperatures (typically -78 °C) with one equivalent of n-BuLi will cleanly generate the aryllithium species at the C-2 position. This can then be quenched with an electrophile like CO₂ (as dry ice) to form the corresponding benzoic acid.

  • Direct Deprotonation: Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) would likely deprotonate one of the C-H bonds. The most acidic proton is typically the one ortho to a fluorine atom due to fluorine's strong inductive effect.[19][20] This would lead to functionalization at the C-5 or C-6 position, resulting in a different regioisomer.

Section 3: Key Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol provides a robust starting point for coupling arylboronic acids at the C-Br position.

start Start: Assemble Reagents reagents 1. Add to oven-dried flask under Argon: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.5 eq) start->reagents solvent 2. Add anhydrous, degassed solvent (e.g., Toluene/EtOH/H₂O 4:1:1) reagents->solvent reaction 3. Heat reaction mixture (e.g., 90 °C) with vigorous stirring solvent->reaction monitor 4. Monitor reaction progress by TLC or GC-MS (Typically 4-16 hours) reaction->monitor workup 5. Cool to RT, dilute with EtOAc, wash with H₂O and brine monitor->workup purify 6. Dry over Na₂SO₄, concentrate, and purify by column chromatography workup->purify end End: Characterize Product purify->end

References

Technical Support Center: Work-up Procedures for 2-Bromo-4-chloro-1,3-difluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the critical work-up and purification stages of reactions involving 2-bromo-4-chloro-1,3-difluorobenzene. As a highly functionalized aromatic building block, its unique substitution pattern presents both opportunities and challenges in synthetic chemistry. This resource is designed to help you navigate these challenges, troubleshoot common issues, and ensure the successful isolation of your target compounds.

Section 1: Core Principles & Safety
1.1. Safety First: Handling Halogenated Aromatics

Before commencing any work-up procedure, it is imperative to handle all chemicals with appropriate safety measures. This compound and related intermediates are classified as irritants.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents.[2]

  • Waste Disposal: Dispose of all chemical waste, including aqueous layers and contaminated silica gel, according to your institution's approved waste disposal procedures.

1.2. The Universal Work-up Workflow

Nearly all work-up procedures for reactions involving this substrate follow a fundamental sequence. Understanding the purpose of each step is key to effective troubleshooting.

A Reaction Mixture B Step 1: Quenching A->B Cool & neutralize reactive species C Step 2: Liquid-Liquid Extraction B->C Partition between immiscible solvents D Step 3: Washing C->D Remove residual salts, acids, or bases E Step 4: Drying D->E Remove dissolved water F Step 5: Concentration E->F Remove solvent under vacuum G Crude Product F->G H Step 6: Purification G->H e.g., Column Chromatography I Pure Product H->I

Caption: General experimental workflow for reaction work-up.

Section 2: Suzuki-Miyaura Cross-Coupling Reactions: FAQs & Troubleshooting

The Suzuki-Miyaura coupling is a primary application for this substrate, leveraging the differential reactivity of the C-Br and C-Cl bonds (reactivity order: I > Br > OTf >> Cl).[3][4] The work-up is critical for removing the palladium catalyst, boronic acid byproducts, and inorganic base.

Frequently Asked Questions

Q1: My reaction is complete by TLC/LC-MS, but after work-up, my yield is very low. Where did my product go?

A1: Low recovery after a completed reaction often points to issues during the extraction and washing steps.

  • Emulsion Formation: Fluorinated compounds can sometimes form stable emulsions during extraction with aqueous layers. If you observe a persistent cloudy layer between the organic and aqueous phases, this is likely the cause. To resolve this, add a small amount of brine (saturated NaCl solution) and swirl gently; avoid vigorous shaking.[5][6]

  • Product Precipitation: If the product is highly crystalline, it may precipitate at the interface or in the organic layer upon cooling or solvent addition. Ensure all solids are redissolved (gently warming if necessary) before separating the layers.

  • Incorrect pH: If your coupled product contains an acidic or basic functional group, it may be partially or fully soluble in the aqueous layer if the pH is not properly adjusted. Always check the pH of the aqueous layer and adjust as needed to ensure your product remains in the organic phase.

Q2: I see a dark, black solid (presumably palladium black) in my organic layer that won't filter out. How do I remove it?

A2: Palladium black is a common issue resulting from catalyst decomposition.

  • Celite Filtration: After drying the organic layer, pass it through a short plug of Celite® (diatomaceous earth) in a fritted funnel. This will trap the finely dispersed palladium particles. Wash the Celite plug with additional organic solvent to ensure full recovery of your product.

  • Activated Carbon: For stubborn cases, you can stir the organic solution with a small amount of activated carbon for 15-30 minutes before filtering through Celite. Use this method judiciously, as it can sometimes adsorb the desired product, leading to yield loss.

Q3: My final product is contaminated with a biphenyl-like impurity derived from my boronic acid. How did this happen and how can I prevent it?

A3: This is a classic case of boronic acid homocoupling.[5][7] It occurs when two molecules of the boronic acid couple with each other, often promoted by the presence of oxygen or unreduced Pd(II) species at the start of the reaction.[7]

  • Prevention: The most effective solution is rigorous deoxygenation. Ensure your solvent is thoroughly degassed before adding the palladium catalyst.[3][5] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[8]

  • Purification: Homocoupled byproducts can often be separated from the desired cross-coupled product by flash column chromatography on silica gel, as they typically have different polarities.

Troubleshooting Decision Tree: Suzuki Coupling Work-up

Start Problem Identified: Low Yield or Impure Product Check_SM Starting Material (this compound) Remaining? Start->Check_SM Check_Side_Products Unexpected Side Products Observed? Start->Check_Side_Products Emulsion Emulsion during Extraction? Start->Emulsion Check_SM->Check_Side_Products No SM_Yes Incomplete Reaction: - Check catalyst activity - Verify base purity/strength - Optimize temperature/time Check_SM->SM_Yes Yes Check_Side_Products->Emulsion No Homocoupling Homocoupling Product (Boronic Acid Dimer)? Check_Side_Products->Homocoupling Yes Emulsion_Sol Solution: - Add brine (sat. NaCl) - Filter through Celite - Allow layers to settle longer Emulsion->Emulsion_Sol Yes Protodeboronation Protodeboronation Product? Homocoupling->Protodeboronation No Homocoupling_Sol Solution: - Improve solvent degassing - Use fresh catalyst - Purify via chromatography Homocoupling->Homocoupling_Sol Yes Protodeboronation->Emulsion No Protodeboronation_Sol Solution: - Use anhydrous conditions - Switch to milder base (e.g., K3PO4) Protodeboronation->Protodeboronation_Sol Yes

Caption: Decision tree for troubleshooting Suzuki coupling work-ups.

Protocol: Standard Suzuki Coupling Work-up

This protocol assumes a completed reaction in a solvent like 1,4-dioxane/water.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or cyclopentyl methyl ether (CPME) (approx. 10-20 volumes relative to the limiting reagent).[3][5]

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (2x).

    • Saturated aqueous brine solution (1x).[6]

    • Scientist's Note: The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Filtration & Concentration: Filter off the drying agent. If palladium black is present, filter through a plug of Celite®. Rinse the filter cake with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Section 3: Grignard Reactions: FAQs & Troubleshooting

Formation of a Grignard reagent occurs selectively at the C-Br bond, creating a potent nucleophile. The work-up for these reactions is focused on quenching the reactive organometallic species and managing the resulting magnesium salts.[9]

Frequently Asked Questions

Q1: After adding my electrophile (e.g., a ketone), I quenched the reaction with aqueous acid, but now I have a thick, gelatinous precipitate that makes extraction impossible. What is this?

A1: This is a common issue caused by the formation of insoluble magnesium salts (Mg(OH)X or MgX₂). The key is to ensure the aqueous layer is sufficiently acidic to keep these salts dissolved.

  • Proper Quenching: Slowly and carefully add the reaction mixture to a chilled, stirring solution of aqueous acid, such as 1 M HCl or saturated ammonium chloride (NH₄Cl). Do not add water first. Saturated NH₄Cl is a milder choice that can help prevent degradation of acid-sensitive functional groups.

  • Resolution: If the precipitate has already formed, add more 1 M HCl to the separatory funnel and shake vigorously (venting frequently) until all solids dissolve. The aqueous layer should be clearly acidic (pH 1-2) when tested with litmus paper.

Q2: My main impurity is a biphenyl compound (4,4'-dichloro-2,2',6,6'-tetrafluorobiphenyl). How can I separate it from my desired alcohol product?

A2: This is the Grignard homocoupling byproduct, formed from the reaction of the Grignard reagent with unreacted this compound.[10]

  • Chromatography: This nonpolar byproduct can almost always be separated from the more polar alcohol product using silica gel chromatography. The biphenyl will elute much faster in nonpolar solvent systems (e.g., hexanes/EtOAc).

  • Prevention: Homocoupling is favored by higher temperatures and concentrations.[10] Ensure the Grignard formation is initiated at room temperature and that the addition of the aryl bromide to the magnesium is done slowly to maintain a low instantaneous concentration.[9]

Q3: I've completed the acidic work-up, but my organic layer is still cloudy or hazy after separation. What is the cause?

A3: This is often due to finely suspended, residual magnesium salts or water.

  • Additional Wash: Wash the organic layer again with brine to help coagulate the salts and remove more water.

  • Thorough Drying: Ensure you use an adequate amount of drying agent (e.g., Na₂SO₄). If the drying agent clumps together significantly, add more until some remains free-flowing. Allow sufficient time (15-20 minutes) for the drying to complete before filtering.

Protocol: Standard Grignard Reaction Work-up

This protocol assumes the Grignard reagent has been formed in an ethereal solvent (e.g., diethyl ether or THF) and reacted with an electrophile.

  • Prepare Quench Solution: In a separate flask, prepare a solution of 1 M HCl or saturated aqueous NH₄Cl, cooled in an ice bath. The volume should be sufficient to dissolve all the magnesium used.

  • Quenching: While stirring the chilled acid solution vigorously, slowly add the Grignard reaction mixture via a pipette or addition funnel. This step is exothermic and may produce gas; add slowly to maintain control.[11]

  • Extraction: Once the addition is complete, transfer the entire mixture to a separatory funnel. If any solids remain, add more 1 M HCl until the solution is clear. Extract the aqueous layer with diethyl ether or ethyl acetate (2x).[11]

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (1x) - only if a strong acid like HCl was used, to neutralize any residual acid.

    • Brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify by flash column chromatography.

Section 4: Purification Data & Strategies

The introduction of fluorine atoms can alter a molecule's polarity and chromatographic behavior compared to its non-fluorinated analogs.

Problem Potential Cause Recommended Solution
Co-elution of Product and Impurity Similar polarities.Try a different solvent system (e.g., dichloromethane/methanol or toluene/acetone). If still unsuccessful, consider derivatization of the product/impurity or preparative HPLC.
Product Streaking on TLC/Column Product is too acidic/basic, or interacting strongly with silica.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the chromatography eluent to improve peak shape.
Low Recovery from Column Product may be irreversibly adsorbed onto the silica gel or is volatile.Use a less active stationary phase like neutral alumina. If volatile, avoid applying high vacuum for extended periods during concentration.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Aromatics

In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl and polysubstituted aromatic scaffolds is of paramount importance. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and organic electronics. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1][2][3]

This guide provides an in-depth technical comparison of the reactivity of 2-Bromo-4-chloro-1,3-difluorobenzene against other common halobenzenes in the Suzuki coupling. We will explore the principles of chemoselectivity, delving into how the unique electronic and structural features of this substrate dictate its performance and enable its use as a versatile building block for sequential, site-selective functionalization.

Pillar 1: Understanding Reactivity in the Suzuki-Miyaura Coupling

The efficacy of a halobenzene substrate in the Suzuki coupling is primarily governed by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][4] Several factors influence the kinetics of this crucial step.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile, forming an Ar-Pd(II)-X complex.[4][5][6]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[1][5]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Coupled Product (Ar-R') ArPdR->Product ArX Aryl Halide (Ar-X) ArX->ArPdX Boronic Organoboron (R'-BY₂) + Base Boronic->ArPdR

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Factors Governing Oxidative Addition

  • Carbon-Halogen Bond Strength: The primary determinant of reactivity is the C-X bond dissociation energy (BDE). Weaker bonds undergo oxidative addition more readily, establishing a clear reactivity hierarchy.[4][7]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring make the carbon atom of the C-X bond more electrophilic, accelerating the oxidative addition step. Conversely, electron-donating groups (EDGs) slow this step.[6][8][9]

  • Catalyst and Ligand System: For less reactive halides, particularly aryl chlorides, the choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands, N-heterocyclic carbenes) are often essential to facilitate the oxidative addition of these more robust bonds.[10][11][12][13][14]

Pillar 2: A Head-to-Head Comparison

We now analyze the performance of this compound in the context of other common halobenzenes, focusing on the principles of chemoselectivity.

Reactivity of this compound

This substrate is a compelling case study in chemoselectivity. It possesses two potential reaction sites: a C-Br bond and a C-Cl bond.

  • Inherent Reactivity (C-Br vs. C-Cl): The C-Br bond is inherently weaker and thus significantly more reactive than the C-Cl bond. This provides a strong intrinsic bias for selective coupling at the bromine-substituted position.[2][15]

  • Electronic Activation: The molecule is decorated with three powerful electron-withdrawing groups: two fluorine atoms and one chlorine atom. The two fluorine atoms, positioned ortho and para to the C-Br bond, strongly activate this position towards oxidative addition. This electronic activation amplifies the inherent reactivity difference between the C-Br and C-Cl bonds.

Therefore, under standard Suzuki coupling conditions, This compound will undergo highly selective reaction at the C-Br bond , leaving the C-Cl bond intact for potential subsequent transformations.[16]

Comparative Performance Data

The following table summarizes the relative reactivity and typical conditions required for the Suzuki coupling of various halobenzenes.

SubstrateRelative ReactivityC-X Bond Energy (kcal/mol)Typical Catalyst SystemTypical Temperature (°C)
IodobenzeneVery High~65Pd(PPh₃)₄, Pd(OAc)₂Room Temp - 80
This compound (at C-Br) High ~71 (C-Br) Pd(dppf)Cl₂, Pd(PPh₃)₄ 60 - 100
BromobenzeneModerate~81Pd(dppf)Cl₂, Pd(PPh₃)₄80 - 110
1-Bromo-4-chlorobenzene (at C-Br)Moderate-High~81 (C-Br)Pd(dppf)Cl₂80 - 110
ChlorobenzeneLow~96Pd₂(dba)₃ / SPhos, PEPPSI100 - 130
This compound (at C-Cl) Very Low ~85 (C-Cl) Requires specialized, highly active catalysts >120

Data compiled from various sources to illustrate general trends.[3][7][13][17]

As the data illustrates, the electronically activated C-Br bond in our target molecule is more reactive than that of standard bromobenzene and allows for coupling under milder conditions. The C-Cl bond, while also activated by the fluorine atoms, remains far less reactive and requires significantly more forcing conditions, typically involving specialized ligands designed for C-Cl activation.[13][18]

Figure 2: Chemoselective reaction pathways for this compound.

Pillar 3: A Validated Experimental Protocol

This section provides a robust, self-validating protocol for the chemoselective Suzuki-Miyaura coupling of this compound at the C-Br position.

Objective: To synthesize 2-(4-methoxyphenyl)-4-chloro-1,3-difluorobenzene.
Materials:
  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Step-by-Step Methodology:
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.02 equiv).

    • Causality: The use of a pre-catalyst like Pd(dppf)Cl₂ is convenient and reliable. K₂CO₃ is a moderately strong base sufficient to facilitate transmetalation without causing degradation of sensitive substrates.

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

    • Causality: This "purge cycle" is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Solvent Addition:

    • Using a syringe, add degassed 1,4-dioxane and degassed water to the flask to achieve a 4:1 solvent ratio and a final concentration of ~0.2 M with respect to the starting halide.

    • Causality: A mixed aqueous-organic solvent system is standard for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base. Degassing the solvents beforehand further minimizes oxygen contamination.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS, sampling periodically via syringe. The reaction is typically complete within 4-12 hours.

    • Trustworthiness: Monitoring ensures the reaction is proceeding as expected and allows for determination of the optimal endpoint, preventing the formation of byproducts from prolonged heating.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

This compound is a highly valuable and versatile substrate for Suzuki-Miyaura cross-coupling. Its performance is defined by predictable and robust chemoselectivity, driven by the synergistic effects of inherent C-X bond reactivity and strong electronic activation from its fluorine substituents. Compared to simpler halobenzenes, it offers enhanced reactivity at the C-Br position, allowing for milder reaction conditions than unactivated bromoarenes. Crucially, the inertness of the C-Cl bond under these conditions preserves a reactive handle for subsequent, orthogonal synthetic transformations, making it an ideal building block for the strategic construction of complex, polysubstituted aromatic molecules.

References

A Senior Application Scientist's Guide to the Reactivity of Dihalodifluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science, dihalodifluorobenzenes are invaluable building blocks. The presence of multiple halogen atoms offers distinct handles for sequential, site-selective functionalization. However, the reactivity of these substrates is not straightforward; it is profoundly influenced by the nature of the halogens (Cl, Br, I) and their isomeric positions on the difluorinated scaffold.

This guide provides an in-depth comparison of the reactivity of dihalodifluorobenzene isomers, moving beyond simple rules to explain the underlying electronic and mechanistic principles. By understanding these nuances, you can make more informed decisions in your synthetic design, leading to improved yields, selectivity, and efficiency.

The Dichotomy of Reactivity: Nucleophilic Aromatic Substitution (SNAr) vs. Palladium-Catalyzed Cross-Coupling

The synthetic utility of dihalodifluorobenzenes is dominated by two primary reaction classes that, mechanistically, are governed by opposing principles:

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is driven by electronic activation. The aromatic ring acts as an electrophile. Reactivity is enhanced by the presence of strong electron-withdrawing groups that stabilize the negatively charged intermediate.

  • Palladium-Catalyzed Cross-Coupling: This reaction is primarily dictated by carbon-halogen (C-X) bond strength. The aryl halide undergoes oxidative addition to a low-valent palladium catalyst, a step that is easier for weaker C-X bonds.

Understanding which of these factors—electronic activation or bond strength—is dominant for a given transformation is the key to predicting the reactivity of a specific dihalodifluorobenzene isomer.

G Start Predicting Reactivity of Dihalodifluorobenzene Isomers ReactionType What is the reaction type? Start->ReactionType SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr  Nucleophile Attack Coupling Pd-Catalyzed Cross-Coupling ReactionType->Coupling  Pd(0) Catalyst SNAr_Factor Key Factor: Electronic Activation (Stabilization of Meisenheimer Complex) SNAr->SNAr_Factor Coupling_Factor Key Factor: C-X Bond Strength (Ease of Oxidative Addition) Coupling->Coupling_Factor

Caption: Deciding the dominant factor for reactivity prediction.

Nucleophilic Aromatic Substitution (SNAr): An Electronically-Driven Pathway

In SNAr, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The reaction rate is therefore highly sensitive to the ring's electronic properties.

The two fluorine atoms on the benzene ring are powerfully electron-withdrawing through the inductive effect (σ-I effect).[2] This depletes the ring of electron density, making it intrinsically more susceptible to nucleophilic attack compared to non-fluorinated analogues.

The Surprising Role of the Leaving Group

Contrary to intuition from aliphatic SN2 reactions, the C-F bond can be the most reactive in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group.[3] The extreme electronegativity of fluorine provides the strongest inductive activation toward this initial attack, lowering the activation barrier.[3]

This leads to a reactivity order for the leaving group in activated systems that is often F > Cl > Br > I.

Caption: General mechanism of SNAr.

Isomer Reactivity Comparison

The position of the halogens relative to the activating fluorine atoms is critical. For a dihalodifluorobenzene, the halogen that is ortho or para to a fluorine atom will be the most activated toward displacement. This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative fluorine atom via resonance when the attack occurs at these positions.[1][4]

Consider the isomers of dichlorodifluorobenzene reacting with sodium methoxide.

IsomerMost Labile ChlorineRationale
1,2-Dichloro-3,4-difluorobenzene C1-ClActivated by ortho F at C2 and meta F at C3.
1,4-Dichloro-2,5-difluorobenzene C1-Cl or C4-ClEach chlorine is activated by an ortho and a para fluorine atom, making this isomer highly reactive.
1,3-Dichloro-4,6-difluorobenzene C1-ClStrongly activated by ortho F at C6 and para F at C4.

Note: This table presents qualitative predictions based on established mechanistic principles. Relative rates would require specific experimental data.

Experimental Protocol: SNAr of 1,4-Dibromo-2,5-difluorobenzene

This protocol describes a representative SNAr reaction, demonstrating the displacement of a bromine atom.

Objective: To synthesize 1-bromo-2,5-difluoro-4-methoxybenzene.

Materials:

  • 1,4-Dibromo-2,5-difluorobenzene (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene.

  • Add anhydrous DMF to dissolve the starting material (concentration ~0.5 M).

  • Carefully add sodium methoxide to the solution.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Palladium-Catalyzed Cross-Coupling: A Game of Bond Strength

In contrast to SNAr, the key step in common cross-coupling reactions (like Suzuki, Stille, or Heck) is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5] The rate of this step is inversely proportional to the strength of the carbon-halogen bond being broken.

The Unambiguous Reactivity Trend

The C-X bond dissociation energies (BDEs) decrease down the halogen group. This establishes a clear and reliable reactivity trend.[6][7][8][9]

G Title Reactivity in Oxidative Addition CI C-I CBr C-Br CI->CBr > CCl C-Cl CBr->CCl > CF C-F CCl->CF >> BDE Decreasing Bond Strength Increasing Reactivity

Caption: Halogen reactivity in Pd-catalyzed cross-coupling.

This trend allows for remarkable selectivity. In a molecule containing two different halogens, such as 1-bromo-4-chloro-2,5-difluorobenzene, the palladium catalyst will selectively insert into the weaker C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[10][11]

Table: Carbon-Halogen Bond Dissociation Energies (BDE)

BondTypical BDE (kcal/mol)Relative Reactivity in Cross-Coupling
C-I~65Highest
C-Br~81High
C-Cl~96Moderate
C-F~115Very Low (Generally Unreactive)
Source: Data compiled from multiple sources indicating general trends.[7][12]
Isomeric Effects in Cross-Coupling

While bond strength is the primary determinant, steric and electronic effects of the substituents can play a secondary role, influencing the rate of oxidative addition.[13] For dihalodifluorobenzene isomers:

  • Steric Hindrance: Halogens flanked by two substituents (ortho to two other groups) may react slower than less hindered halogens due to steric repulsion with the bulky phosphine ligands on the palladium catalyst.

  • Electronic Effects: While less dominant than in SNAr, the electronic nature of the ring can influence the oxidative addition step. However, for isomers with the same halogen, these differences are often minor compared to the difference between Cl, Br, and I.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol demonstrates the selective coupling at a C-Br bond in the presence of a C-Cl bond.

Objective: To synthesize 4-chloro-2,5-difluoro-1,1'-biphenyl from 1-bromo-4-chloro-2,5-difluorobenzene.

Materials:

  • 1-Bromo-4-chloro-2,5-difluorobenzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • 2M Aqueous sodium carbonate solution (3.0 eq)

  • Toluene and Ethanol (e.g., 4:1 mixture)

Procedure:

  • In a round-bottom flask, combine 1-bromo-4-chloro-2,5-difluorobenzene, phenylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene/ethanol solvent mixture.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add the degassed 2M sodium carbonate solution.

  • Heat the reaction mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS, observing the consumption of the starting material.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the desired biphenyl product.

Summary and Outlook

The reactivity of dihalodifluorobenzene isomers is a tale of two competing mechanistic pathways. For synthetic chemists, the choice of reaction conditions dictates which halogen will react.

  • To achieve substitution via SNAr: Leverage the powerful electron-withdrawing nature of the fluorine atoms. The reaction will be favored at positions ortho or para to a fluorine. In this regime, even the strong C-F bond can act as a leaving group, though displacing Cl, Br, or I is more common.

  • To perform a selective cross-coupling: Exploit the inherent differences in carbon-halogen bond strength. The reactivity order C-I > C-Br > C-Cl is a reliable guide for achieving site-selective functionalization, leaving stronger C-X bonds available for future reactions.

By mastering these principles, researchers can unlock the full synthetic potential of this versatile class of building blocks, enabling the efficient and selective construction of complex, high-value molecules.

References

A Comparative Guide to Alternative Building Blocks for 2-Bromo-4-chloro-1,3-difluorobenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of halogenated aromatic building blocks is paramount. These scaffolds provide a versatile platform for the construction of complex molecular architectures through a variety of cross-coupling and functionalization reactions. Among these, 2-Bromo-4-chloro-1,3-difluorobenzene has emerged as a valuable synthon, prized for its unique substitution pattern that allows for selective and sequential chemical modifications.

This technical guide provides an in-depth comparison of this compound with its viable alternatives. We will delve into the nuanced differences in their reactivity in key synthetic transformations, supported by experimental data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by making informed decisions about building block selection.

The Strategic Value of Polychlorinated Fluorobenzenes

The utility of building blocks like this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, which in turn is more reactive than the C-F bond. This reactivity gradient (C-Br > C-Cl >> C-F) allows for selective functionalization at the bromine-bearing position, while leaving the chlorine and fluorine atoms untouched for subsequent transformations. The fluorine atoms also play a crucial role in modulating the electronic properties of the benzene ring, influencing the regioselectivity of reactions and the physicochemical properties of the final products, such as metabolic stability and binding affinity.

Core Alternatives to this compound

The primary alternatives to this compound are its structural isomers and other polyhalogenated benzenes with similar substitution patterns. The choice of a particular building block will depend on the desired substitution pattern of the final product and the specific reaction conditions to be employed.

Here, we will focus on a comparative analysis of the following key building blocks:

  • This compound (1)

  • 1-Bromo-3-chloro-2,4-difluorobenzene (2)

  • 2-Bromo-1-chloro-4-fluorobenzene (3)

  • 1-Bromo-2-chloro-4-fluorobenzene (4)

Below is a table summarizing the key physicochemical properties of these compounds.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
1 This compound229180-34-1C₆H₂BrClF₂227.43190.4±35.0 (Predicted)[1]1.805±0.06 (Predicted)[1]
2 1-Bromo-3-chloro-2,4-difluorobenzene201849-13-0C₆H₂BrClF₂227.43190.4±35.0 (Predicted)1.805±0.06 (Predicted)
3 2-Bromo-4-chloro-1-fluorobenzene1996-30-1C₆H₃BrClF209.44180 (lit.)1.719 (lit.)
4 1-Bromo-2-chloro-4-fluorobenzene110407-59-5C₆H₃BrClF209.44193-195Not available

Comparative Reactivity in Key Synthetic Transformations

The performance of these building blocks in common synthetic reactions is the cornerstone of this guide. We will now explore their reactivity in palladium-catalyzed cross-coupling reactions and directed ortho-lithiation, providing both mechanistic insights and practical experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the aryl halide in this reaction is highly dependent on the nature and position of the halogen substituents.

Reactivity Principles:

  • C-Br vs. C-Cl: The C-Br bond will preferentially undergo oxidative addition to the palladium(0) catalyst over the C-Cl bond. This allows for selective coupling at the bromine position.

  • Electronic Effects: Electron-withdrawing fluorine atoms increase the electrophilicity of the aryl ring, generally accelerating the rate of oxidative addition.

  • Steric Hindrance: Halogen atoms ortho to the reacting C-Br bond can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction rate.

Comparative Performance (Inferred):

While direct comparative studies are scarce, we can infer the relative reactivity based on established principles.

CompoundExpected Reactivity in Suzuki CouplingRationale
1 HighThe C-Br bond is activated by two ortho fluorine atoms, but also sterically hindered. The para chlorine atom provides additional electronic activation.
2 HighThe C-Br bond is activated by one ortho and one meta fluorine atom, with less steric hindrance compared to 1 . The meta chlorine atom also contributes to electronic activation.
3 Moderate to HighThe C-Br bond is activated by an ortho fluorine atom. The para chlorine provides electronic activation. Steric hindrance is present from the ortho fluorine.
4 Moderate to HighThe C-Br bond has an ortho chlorine atom, which provides some steric hindrance. The para fluorine atom electronically activates the ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of polyhalogenated benzenes. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Suzuki_Workflow reagents Combine Aryl Halide (1.0 equiv), Arylboronic Acid (1.2 equiv), and Base (e.g., K2CO3, 2.0 equiv) in a dry flask. purge Purge flask with inert gas (Ar or N2). reagents->purge 1. catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%). purge->catalyst 2. solvent Add degassed solvent (e.g., Dioxane/H2O). catalyst->solvent 3. heat Heat reaction mixture (e.g., 80-100 °C). solvent->heat 4. monitor Monitor reaction progress (TLC, LC-MS). heat->monitor 5. workup Aqueous workup and extraction. monitor->workup 6. purify Purify by column chromatography. workup->purify 7. product Isolated Product purify->product 8.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • To a dry Schlenk flask, add the aryl halide (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.1 M with respect to the aryl halide.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds.

Reactivity Principles:

The principles of reactivity are similar to the Suzuki-Miyaura coupling, with the C-Br bond being the preferred site of reaction. The choice of ligand for the palladium catalyst is critical for achieving high yields, especially with less reactive aryl chlorides.[2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amine and aryl halide partners.

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (e.g., NaOtBu, 1.4 equiv) in a dry flask. catalyst Add Palladium Pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) and Ligand (e.g., XPhos, 2-4 mol%). reagents->catalyst 1. solvent Add degassed solvent (e.g., Toluene or Dioxane). catalyst->solvent 2. heat Heat reaction mixture (e.g., 80-110 °C). solvent->heat 3. monitor Monitor reaction progress (TLC, LC-MS). heat->monitor 4. workup Aqueous workup and extraction. monitor->workup 5. purify Purify by column chromatography. workup->purify 6. product Isolated Product purify->product 7.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol:

  • In a glovebox, charge a dry vial with the aryl halide (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 3 mol%).

  • Add anhydrous, degassed toluene to achieve a concentration of 0.2 M with respect to the aryl halide.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Directed ortho-Lithiation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. The fluorine atom is a strong ortho-directing group, making this a highly relevant transformation for these building blocks.[3]

Reactivity Principles:

  • Directing Group Strength: Fluorine is a more powerful ortho-directing group than chlorine or bromine. Therefore, lithiation will preferentially occur at a position ortho to a fluorine atom.

  • Kinetic vs. Thermodynamic Control: The choice of base and reaction conditions can influence the regioselectivity, leading to either the kinetically or thermodynamically favored product.

Comparative Regioselectivity (Inferred):

CompoundExpected Major Lithiation Site(s)Rationale
1 C2Directed by the two ortho fluorine atoms.
2 C3Directed by the ortho fluorine at C2 and the para fluorine at C4.
3 C3Directed by the ortho fluorine at C1.
4 C3Directed by the para fluorine at C4, with potential for some lithiation at C5 due to the ortho-directing effect of the fluorine.

Experimental Protocol: General Procedure for Directed ortho-Lithiation

Caution: Organolithium reagents are highly reactive and pyrophoric. This procedure should only be performed by trained personnel under an inert atmosphere.

  • To a solution of the aryl halide (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, slowly add a solution of n-butyllithium (1.1 equiv.) in hexanes.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a suitable electrophile (e.g., N,N-dimethylformamide for formylation, or gaseous CO₂ for carboxylation).

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Application in Medicinal Chemistry: Synthesis of GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[4] Many potent GPR119 agonists feature a substituted phenylpyrimidine core. Halogenated benzene building blocks are crucial for the synthesis of these compounds.

For example, a key step in the synthesis of certain GPR119 agonists involves the coupling of a halogenated phenyl group to a pyrimidine core, often via a Suzuki-Miyaura or Buchwald-Hartwig reaction. The choice of the specific halogenated building block allows for the introduction of various substituents that can modulate the potency and pharmacokinetic properties of the final compound. The alternatives to this compound discussed in this guide can be valuable tools for generating diverse libraries of GPR119 agonists for structure-activity relationship (SAR) studies.

GPR119_Synthesis building_block Halogenated Phenyl Building Block (e.g., 1, 2, 3, or 4) coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) building_block->coupling pyrimidine_core Pyrimidine Core pyrimidine_core->coupling intermediate Substituted Phenylpyrimidine Intermediate coupling->intermediate elaboration Further Functionalization intermediate->elaboration gpr119_agonist GPR119 Agonist elaboration->gpr119_agonist

Caption: General synthetic route to GPR119 agonists utilizing halogenated phenyl building blocks.

Conclusion

This compound is a highly versatile building block for organic synthesis, offering a platform for selective and sequential functionalization. However, a thorough understanding of the available alternatives is crucial for optimizing synthetic strategies and exploring new chemical space. The choice between this compound and its isomers or other related compounds will depend on the specific synthetic target and the desired reactivity profile.

This guide has provided a comparative analysis of the reactivity of these key building blocks in essential synthetic transformations, supported by mechanistic principles and detailed experimental protocols. By leveraging this information, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel molecules with important applications in medicine and beyond.

References

Yield comparison of cross-coupling reactions with different fluorinated aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, the efficient synthesis of fluorinated aryl compounds is of paramount importance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. However, the presence of fluorine on an aryl halide can significantly alter its reactivity, presenting both challenges and opportunities. This guide provides a comparative analysis of the performance of different fluorinated aryl halides in these key transformations, supported by experimental data and mechanistic insights to aid researchers in optimizing their synthetic strategies.

The Electronic Influence of Fluorine: A Mechanistic Perspective

The reactivity of an aryl halide in a cross-coupling reaction is largely governed by the kinetics of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The strong electron-withdrawing inductive effect of fluorine plays a pivotal role here.

  • Accelerated Oxidative Addition: Fluorine substitution generally makes the aryl ring more electron-deficient. This electronic pull increases the electrophilicity of the carbon atom attached to the halogen, making it more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.[1][2][3] This often leads to a faster rate of oxidative addition compared to non-fluorinated analogues. The general trend for oxidative addition is C–I > C–Br > C–Cl >> C–F.[4] While the C-F bond is typically the strongest and least reactive, its activation is an area of ongoing research.[4][5][6]

  • Positional Effects: The position of the fluorine atom relative to the halide is critical.

    • Ortho-Fluorine: An ortho-fluoro substituent can present steric hindrance but also offers a strong inductive effect. In some cases, it can lead to catalyst deactivation or alternative reaction pathways.

    • Para-Fluorine: A para-fluoro substituent exerts a purely electronic influence, enhancing the rate of oxidative addition without adding steric bulk.

    • Meta-Fluorine: A meta-fluoro group has a more moderate electron-withdrawing effect compared to the ortho and para positions.

The subsequent steps of the catalytic cycle, transmetalation and reductive elimination, can also be affected by fluorine's electronic properties, creating a delicate balance that must be managed for optimal yield.

Comparative Analysis of Key Cross-Coupling Reactions

The success of a cross-coupling reaction with a fluorinated aryl halide is highly dependent on the choice of reaction type, catalyst system, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. When using fluorinated aryl halides, the choice of base and ligand is crucial to achieve high yields and minimize side reactions like protodeboronation of the boronic acid partner.[7][8]

Key Considerations:

  • Reactivity Order: Fluorinated aryl iodides and bromides are generally excellent substrates. Fluorinated aryl chlorides are more challenging but can be effectively coupled using specialized, electron-rich, and bulky phosphine ligands like RuPhos or XPhos.[9]

  • Influence of Fluorine Position: Studies on the coupling of various fluorinated aryl bromides with 4-fluorophenylboronic acid have shown that substrates like 1-bromo-4-fluorobenzene and 1-bromo-2-fluorobenzene can achieve near-complete conversion, indicating high reactivity.[10]

  • Catalyst Systems: For challenging couplings, particularly with ortho-fluorinated substrates that are prone to degradation, highly active catalysts that allow for lower temperatures and shorter reaction times are beneficial.[7] Systems using Pd₂(dba)₃ with ligands such as XPhos and moderately strong bases like K₃PO₄ are often effective.[7][8]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Fluorinated Aryl Halides

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic AcidG-COOH-Pd-10 (het.)K₂CO₃H₂O/EtOH110>95[10]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic AcidG-COOH-Pd-10 (het.)K₂CO₃H₂O/EtOH110>95[10]
4-Chloroanisole2,5-Difluorophenylboronic AcidPd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT>95[8]
4-Bromotoluene[Pd(cinnamyl)Cl]₂ / XPhosK₃PO₄THF/H₂ORT>95[8]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines. The electron-withdrawing nature of fluorine on the aryl halide can make the C–N reductive elimination the turnover-limiting step.[11] This necessitates careful selection of ligands that can promote this final step of the catalytic cycle.

Key Considerations:

  • Ligand Choice: Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required to facilitate the coupling, especially with less reactive aryl chlorides or challenging amine partners.[12][13] Bidentate ligands like BINAP and DPPF were instrumental in early developments for coupling primary amines.[14]

  • Base Sensitivity: The choice of base is critical. Strong bases like NaOt-Bu promote high reaction rates but can be incompatible with sensitive functional groups.[15] Weaker bases may be necessary for substrates prone to decomposition, though this can slow the reaction.[11][13]

  • Catalyst Deactivation: Catalyst deactivation can be a significant issue, particularly with heteroaryl halides or substrates containing coordinating functional groups.[13][16][17] The use of robust, well-defined precatalysts can mitigate these issues.

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Aryl BromidePrimary AminePd₂(dba)₃ / BINAPNaOt-BuToluene80-100Good-Excellent
Aryl ChlorideSecondary AminePd(OAc)₂ / RuPhosCs₂CO₃t-BuOH100High
Fluoroaryl SulfonateAnilinePd(PPh₃)₄Cs₂CO₃Toluene110Moderate-Good

Note: Yields are generalized from typical outcomes described in the literature.[12][14][18]

Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes, typically using a dual palladium and copper catalytic system. The reaction is generally robust and tolerates a wide range of functional groups.

Key Considerations:

  • Reactivity and Halide Choice: The reactivity generally follows the trend I > Br > Cl. Fluorinated aryl iodides and bromides are excellent substrates, affording high yields.[19][20]

  • Ortho-Substituent Tolerance: Unlike some other coupling reactions that show lower reactivity with ortho-substituted aryl halides due to steric hindrance, the Sonogashira coupling can be highly effective.[21][22] This makes it a valuable tool for synthesizing sterically congested fluorinated alkynes.

  • Copper-Free Variants: While the classic Sonogashira protocol uses a copper co-catalyst, copper-free conditions have been developed to avoid homo-coupling of the alkyne (Glaser coupling), which can be a significant side reaction.

Table 3: Yield Comparison for Sonogashira Coupling of Fluorinated Aryl Halides

Aryl HalideAlkyneCatalyst SystemSolventBaseYield (%)
4-Iodo-fluorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITHFEt₃NHigh
4-Bromo-fluorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITHFEt₃NGood-High
2-Bromo-fluorobenzeneFluorescent AlkynePd/CuAcetonitrileDBUGood

Note: Yields are generalized from typical outcomes described in the literature.[20][21]

Experimental Deep Dive: A Protocol for Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction, highlighting the rationale behind each step.

Reaction: Coupling of 4-Chloroanisole with 2,5-Difluorophenylboronic Acid.

Rationale: This protocol is chosen to demonstrate the coupling of a less reactive aryl chloride with a challenging, ortho-fluorinated boronic acid prone to protodeboronation. The use of a highly active catalyst system (XPhos) and a suitable base (K₃PO₄) is key to success.[8]

Step-by-Step Protocol
  • Reagent Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-chloroanisole (1.0 mmol, 1.0 equiv), 2,5-difluorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. K₃PO₄ is a moderately strong base, effective for promoting transmetalation while minimizing the competing protodeboronation of the electron-deficient boronic acid.[7]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and the ligand, XPhos (0.04 mmol, 4 mol%).

    • Causality: XPhos is a bulky, electron-rich monophosphine ligand that promotes the oxidative addition of the aryl chloride and facilitates the subsequent steps of the catalytic cycle.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add degassed solvent, a mixture of THF and water (e.g., 2:1 ratio, 3 mL total), via syringe.

    • Causality: The presence of water is often essential for the Suzuki coupling, as it helps to dissolve the base and facilitates the transmetalation step. Degassing the solvent removes dissolved oxygen.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (or heat to 40-60 °C for less reactive substrates) and monitor the progress by TLC or GC-MS.[8]

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Visualizing the Process

Diagrams help clarify the complex steps in catalysis and experimental design.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add Ar-X pd2_complex Ar-Pd(II)-X(L)₂ ox_add->pd2_complex transmetalation Transmetalation (Ar'-B(OR)₂) pd2_complex->transmetalation + [Ar'B(OR)₃]⁻ pd2_biaryl Ar-Pd(II)-Ar'(L)₂ transmetalation->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regeneration product Ar-Ar' (Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start 1. Reagent Setup (Aryl Halide, Boronic Acid, Base) catalyst 2. Catalyst & Ligand Addition start->catalyst inert 3. Purge with Inert Gas (Ar or N₂) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Stir at RT or Heat (Monitor Progress) solvent->reaction workup 6. Quench & Aqueous Workup reaction->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion and Future Outlook

The presence of fluorine on an aryl halide significantly influences its reactivity in cross-coupling reactions. While the strong inductive effect of fluorine generally accelerates the rate-determining oxidative addition step, successful coupling requires a holistic optimization of the catalyst system, base, and solvent to balance all steps of the catalytic cycle. For Suzuki reactions, highly active phosphine ligands can overcome the challenges of less reactive aryl chlorides. In Buchwald-Hartwig aminations, ligand choice is paramount to promote C-N reductive elimination. The Sonogashira coupling often shows excellent tolerance for fluorinated substrates, including sterically hindered ortho-substituted variants.

As the demand for complex fluorinated molecules continues to grow, future research will likely focus on the development of even more active and robust catalyst systems capable of coupling traditionally unreactive C–F bonds and operating under greener, more sustainable conditions.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of halogenated aromatic intermediates is not merely a procedural step but a foundational pillar of safety, efficacy, and intellectual property. The presence of multiple halogen substituents on a benzene ring, as in the case of 2-Bromo-4-chloro-1,3-difluorobenzene, presents a significant analytical challenge. Constitutional isomers can exhibit vastly different chemical reactivity and biological activity, demanding an unambiguous structural confirmation.

This guide provides an in-depth, integrated spectroscopic approach to confidently elucidate the structure of this compound. We will move beyond simple data reporting to explain the causal relationships behind the observed spectral features, offering a robust, self-validating methodology for researchers, scientists, and drug development professionals.

Chapter 1: The Cornerstone of Elucidation: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[1] For a polysubstituted benzene like our target compound, a multi-pronged NMR analysis involving ¹H, ¹⁹F, and ¹³C nuclei is essential.

¹H NMR: Pinpointing the Lone Proton

The structure of this compound contains a single aromatic proton. Its chemical shift and multiplicity are highly diagnostic.

  • Causality of Chemical Shift : Aromatic protons typically resonate between 6.5 and 8.4 ppm due to the deshielding effect of the ring current.[2][3] The precise shift of the proton at C-6 is influenced by the surrounding electron-withdrawing halogen substituents (Br, Cl, F), which further deshield the proton, pushing its resonance downfield.[4][5] We anticipate a signal in the range of 7.2-7.8 ppm.

  • Causality of Coupling : This proton is coupled to the two adjacent fluorine atoms at C-1 and C-3. The coupling to the ortho fluorine (³JH-F) is typically larger than the coupling to the para fluorine (⁵JH-F). This will result in a complex splitting pattern, likely a triplet of doublets or a doublet of triplets, depending on the relative magnitudes of the coupling constants.

¹⁹F NMR: The Definitive Fingerprint

Given the presence of two fluorine atoms in distinct chemical environments, ¹⁹F NMR spectroscopy offers the most direct confirmation of the substitution pattern.[6][7]

  • Expert Insight : Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR.[7][8] The chemical shifts are highly sensitive to the electronic environment, spanning a wide range.[9]

  • Predicted Signals : We expect two distinct signals for F-1 and F-3. The fluorine at C-1 is ortho to a bromine atom, while the fluorine at C-3 is ortho to a chlorine atom. These different neighbors will induce different chemical shifts. Both signals will appear as complex multiplets due to coupling with each other (⁴JF-F) and with the proton at C-6 (³JH-F and ⁵JH-F). Long-range F-F coupling is common in fluoroaromatic systems.[7]

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR, particularly with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirms the number of unique carbons and their protonation state.

  • Signal Prediction : Due to the lack of symmetry, all six carbons in the benzene ring are chemically non-equivalent and should produce six distinct signals in the aromatic region (typically 110-160 ppm).[3][10]

  • Substituent Effects : Carbons directly attached to halogens (ipso-carbons) will show large shifts. The C-Br and C-Cl signals will be downfield, while the C-F signals will be even further downfield and will appear as doublets due to one-bond C-F coupling (¹JC-F), which is typically very large (200-300 Hz). The remaining carbons will also show smaller couplings to the fluorine atoms. DEPT-135 experiments will show a positive signal for the single CH group and no signals for the five quaternary carbons.[11]

2D NMR: Connecting the Dots

While 1D spectra provide the fundamental data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the structure.[12][13]

  • HSQC : This experiment will show a correlation cross-peak between the proton at C-6 and the carbon atom it is directly attached to (C-6), confirming their one-bond connection.

  • HMBC : This is the key to the puzzle. It reveals long-range (2- and 3-bond) correlations. We would expect to see correlations from the H-6 proton to the quaternary carbons C-5 (ortho) and C-1 (para), and potentially to C-4. These correlations unambiguously establish the connectivity of the ring.[14]

Technique Nucleus/Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling (J, Hz)
¹H NMR H-67.2 - 7.8Triplet of doublets (or doublet of triplets) due to coupling with F-1 and F-3.
¹⁹F NMR F-1, F-3-100 to -140Two distinct multiplets, coupled to each other and to H-6.
¹³C NMR Aromatic Carbons110 - 160Six distinct signals. C-F carbons will show large ¹JC-F coupling.

Chapter 2: Mass Spectrometry: The Isotopic Signature

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight and the elemental composition, confirmed through characteristic isotopic patterns.[15]

  • Molecular Ion Peak : The calculated molecular weight of C₆H₂BrClF₂ is approximately 226 g/mol .[16] However, the presence of bromine and chlorine, which have significant heavy isotopes, will result in a cluster of molecular ion peaks.

  • Trustworthiness through Isotopic Pattern :

    • Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[15]

    • Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[15][17]

    • The combination of one bromine and one chlorine atom will produce a characteristic molecular ion cluster with peaks at M, M+2, and M+4. The relative intensities of these peaks are a unique fingerprint for the presence of one Br and one Cl atom in the molecule, providing a high degree of confidence in the elemental formula.[18][19]

  • Fragmentation : Electron impact (EI) ionization will likely cause fragmentation. A common and diagnostic fragmentation pathway for halogenated aromatics is the loss of a halogen atom.[19] We would expect to see significant peaks corresponding to the loss of Br (M-79/M-81) and Cl (M-35/M-37).

Ion m/z (based on lightest isotopes ⁷⁹Br, ³⁵Cl) Key Feature
[M]⁺~226Molecular ion cluster showing characteristic pattern for one Br and one Cl.
[M-Br]⁺~147Loss of Bromine radical.
[M-Cl]⁺~191Loss of Chlorine radical.

Chapter 3: Infrared (IR) Spectroscopy: A Functional Group Check

Infrared (IR) spectroscopy is a rapid and simple technique to confirm the presence of key functional groups and the aromatic nature of the compound.

  • Aromatic C-H Stretch : A weak to medium band just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) is characteristic of C-H bonds on an aromatic ring.[20][21]

  • Aromatic C=C Stretches : A series of sharp absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.[21][22]

  • C-X Stretches : The stretches for the carbon-halogen bonds occur in the fingerprint region and are highly diagnostic.

    • C-F Stretches : Strong absorptions typically in the 1100-1300 cm⁻¹ range.

    • C-Cl Stretch : A strong band usually found between 600-800 cm⁻¹.[23]

    • C-Br Stretch : A strong band typically observed between 500-650 cm⁻¹.[23]

Chapter 4: Integrated Data Analysis Workflow

The true power of this analytical approach lies in the integration of data from all techniques. No single method is sufficient, but together they provide an irrefutable structural proof.

Caption: Integrated workflow for spectroscopic structure confirmation.

Chapter 5: Comparison with an Orthogonal Method: X-ray Crystallography

While the integrated spectroscopic approach described is robust for routine confirmation, X-ray crystallography is considered the "gold standard" for absolute structure determination, provided a suitable single crystal can be grown.

  • Principle : X-ray crystallography determines the three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through it.[24] It provides an unambiguous spatial map of the molecule.[25]

  • Comparative Analysis : The choice between spectroscopy and crystallography often depends on the specific research question, sample availability, and required throughput. Spectroscopy excels at determining the structure in a solution state, which is often more relevant to biological or reaction conditions, and provides insights into molecular dynamics.[25][26] Crystallography provides a static, solid-state picture but with unparalleled atomic precision.[27]

Parameter Integrated Spectroscopy (NMR, MS, IR) X-ray Crystallography
Sample State SolutionHigh-quality single crystal required
Information Connectivity, molecular formula, functional groups, solution dynamicsAbsolute 3D atomic coordinates in the solid state
Throughput High (minutes to hours per sample)Low (days to weeks for crystal growth and data collection)
Key Advantage Reflects structure in solution, high throughput, no crystallization needed.[25]Provides definitive, unambiguous 3D structure.
Key Limitation Indirectly determines 3D structure; relies on interpretation.Requires a suitable crystal; structure may differ from solution state.

Conclusion

The unambiguous structural confirmation of this compound is reliably achieved through a synergistic application of multinuclear NMR, mass spectrometry, and infrared spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. ¹⁹F and ¹H NMR define the proton-fluorine arrangement, ¹³C NMR maps the carbon backbone, mass spectrometry confirms the elemental composition via its unique isotopic signature, and IR spectroscopy verifies the key functional groups. This integrated, self-validating workflow represents a scientifically rigorous and efficient strategy for the structural elucidation of complex halogenated molecules, ensuring the integrity and quality of chemical entities in research and development pipelines.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation : Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR : Acquire data on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C{¹H} NMR : Acquire data with proton decoupling. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans.

  • ¹⁹F NMR : Acquire data with proton decoupling. Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

  • HMBC : Use a standard gradient-selected HMBC pulse sequence, optimizing the long-range coupling delay for an average J-coupling of 8 Hz.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation : Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.[28]

  • Instrumentation : Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer with an electron impact (EI) ion source.

  • Method : Inject 1 µL of the solution. Use a temperature program for the GC oven (e.g., hold at 50°C for 2 min, then ramp at 10°C/min to 250°C) to ensure good separation. The mass spectrometer should scan a mass-to-charge (m/z) range of 50-300 amu with the EI source operating at 70 eV.[28]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation : If the sample is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.[28]

References

A Comparative Guide to Purity Analysis of Compounds Synthesized Using 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties.[1] 2-Bromo-4-chloro-1,3-difluorobenzene is a key halogenated aromatic intermediate, valued for its utility as a versatile building block in the synthesis of complex molecules.[2][3] Its distinct substitution pattern—featuring bromine, chlorine, and two fluorine atoms—provides multiple reactive sites for sequential, regioselective cross-coupling and nucleophilic substitution reactions.

The purity of any compound derived from this starting material is paramount. Even trace impurities, such as regioisomers, starting material residues, or reaction byproducts, can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).[2] This guide provides an in-depth comparison of the primary analytical techniques used to establish the purity of compounds synthesized using this compound, offering researchers a framework for selecting the most appropriate methodology.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Volatile Analytes

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile halogenated organic compounds.[4] When coupled with a mass spectrometer, it becomes a powerful tool for both separation and definitive identification.

Causality Behind the Method

The choice of GC-MS is predicated on its unparalleled ability to separate complex mixtures based on volatility and polarity, while the mass spectrometer provides high-confidence identification based on mass-to-charge ratio and fragmentation patterns.[4][5] For halogenated compounds, the isotopic patterns of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provide an unmistakable signature in the mass spectrum, greatly enhancing the certainty of identification.[6]

Self-Validating Protocol: Purity Analysis by GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound.

    • Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or MTBE) to a final concentration of ~1 mg/mL.[7]

    • Vortex thoroughly to ensure complete dissolution. If particulates are present, filter through a 0.22 µm syringe filter.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A low-polarity column such as an Agilent DB-1-MS (15 m, 0.25 mm, 0.25 µm) is a good starting point for separating non-polar to moderately polar compounds.[6]

    • Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the area percent for each peak. The purity is reported as the area percent of the main peak.

    • Confirm the identity of the main peak and any significant impurities (>0.1%) by comparing their mass spectra to a reference library (e.g., NIST) and analyzing the isotopic patterns.

Pillar 2: High-Performance Liquid Chromatography (HPLC) - Versatility for a Broader Range of Compounds

For compounds that are non-volatile, thermally labile, or possess high polarity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is the most common modality.

Causality Behind the Method

The selection of HPLC is driven by the physicochemical properties of the analyte. Many drug molecules and their advanced intermediates are larger, more functionalized, and less volatile than their initial building blocks, making them unsuitable for GC analysis. RP-HPLC provides excellent resolving power for structurally similar compounds, a common challenge in synthetic chemistry. The choice of a specific stationary phase, such as a fluorinated phase, can offer unique selectivity for halogenated analytes compared to standard C18 columns.[8]

Self-Validating Protocol: Purity Analysis by RP-HPLC
  • Sample and Mobile Phase Preparation:

    • Sample: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of diluent (typically Acetonitrile/Water 50:50 v/v) to make a 1 mg/mL stock solution. Further dilute as necessary.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Filter all mobile phases through a 0.45 µm filter and degas before use.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: A standard C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is a robust starting point.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: DAD, monitor at a suitable wavelength (e.g., 254 nm, or the λmax of the analyte).

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 50% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity.

    • The DAD provides UV-Vis spectra for each peak, which can help in peak tracking and identification of impurities by comparing them to the main peak's spectrum.

Pillar 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Fluorinated Molecules

For any synthesis involving fluorinated reagents like this compound, ¹⁹F NMR is an exceptionally powerful and often underutilized tool for purity assessment.

Causality Behind the Method

The utility of ¹⁹F NMR stems from several key properties of the ¹⁹F nucleus: it has a natural abundance of 100%, a high gyromagnetic ratio (providing high sensitivity), and a very wide chemical shift range (~400 ppm).[9][10] This large spectral dispersion means that signals from different fluorine environments rarely overlap, making it an ideal "spectroscopic spy" to identify and quantify fluorinated species in a complex mixture, often without the need for chromatographic separation or reference standards.[11][12]

Self-Validating Protocol: Quantitative ¹⁹F NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the synthesized compound into an NMR tube.

    • Accurately weigh and add a known amount (e.g., 5-10 mg) of a stable, fluorinated internal standard (e.g., 1,4-difluorobenzene or trifluorotoluene) whose ¹⁹F signals do not overlap with the analyte.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) and dissolve completely.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent, equipped with a broadband probe.

    • Experiment: A standard 1D ¹⁹F pulse-acquire experiment. For quantitative accuracy, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest).[10]

    • Key Parameters:

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time (AQ): ~2-3 seconds.

      • Relaxation Delay (D1): 30-60 seconds.

      • Number of Scans (NS): 16-64 (depending on concentration).

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signal(s) corresponding to the main compound and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

    Where:

    • I = Integral area

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

Comparative Summary of Analytical Techniques

FeatureGC-MSHPLC-DAD¹⁹F NMR
Principle Separation by volatility/polarity; Detection by massSeparation by polarity/hydrophobicity; Detection by UV-VisNuclear spin resonance in a magnetic field
Primary Use Case Volatile & semi-volatile, thermally stable compoundsNon-volatile, thermally labile, polar compoundsStructural confirmation & quantification of fluorinated compounds
Sensitivity High (ppb to ppm)[5]Moderate (ppm)Low (requires mg)
Selectivity High, especially with isotopic patterns[5]Good, dependent on column and mobile phaseExcellent, due to wide chemical shift range[10]
Quantitative Accuracy Good (Area %); requires response factor for high accuracyGood (Area %); requires response factor for high accuracyExcellent (Absolute quantification with internal standard)[13]
Structural Info Fragmentation pattern, molecular weightUV-Vis spectrum, retention timeDetailed molecular structure, connectivity
Impurity Identification High confidence via mass spectral librariesTentative, based on UV and retention timeDefinitive for fluorinated impurities[11]

Visualization of Workflows

General Purity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized compound.

G cluster_0 Synthesis & Work-up cluster_1 Primary Purity Assessment cluster_2 Structural & Quantitative Confirmation cluster_3 Final Report Synthesis Synthesized Crude Product GCMS GC-MS Analysis (Volatile Impurities) Synthesis->GCMS Is compound volatile? HPLC HPLC Analysis (Non-Volatile Impurities) Synthesis->HPLC Is compound non-volatile? NMR ¹⁹F NMR Analysis (Structural Integrity & Assay) Synthesis->NMR Orthogonal Method Report Certificate of Analysis (Purity Data Compilation) GCMS->Report HPLC->Report NMR->Report

Caption: A typical workflow for purity analysis.

Method Selection Logic

This flowchart provides a decision-making framework for selecting the most appropriate analytical technique.

DecisionTree decision decision result Report Purity start Start: Purity Analysis Required q1 Is the compound thermally stable & volatile? start->q1 gcms Use GC-MS q1->gcms Yes hplc Use HPLC q1->hplc No q2 Need absolute quantification or structural confirmation? q2->result No, primary method is sufficient nmr Use Quantitative ¹⁹F NMR q2->nmr Yes gcms->q2 hplc->q2

Caption: A decision tree for selecting an analytical method.

Conclusion: An Integrated Approach to Ensuring Purity

No single analytical technique is universally superior; rather, the optimal approach for purity analysis of compounds derived from this compound is an integrated one. GC-MS serves as the frontline tool for assessing volatile impurities and reaction completion. HPLC provides the necessary resolution for less volatile, more complex intermediates and final products. Finally, ¹⁹F NMR offers an orthogonal and definitive method for both structural confirmation and absolute quantitative purity determination of the target fluorinated molecule. By judiciously selecting and combining these powerful techniques, researchers can ensure the highest standards of quality and scientific integrity in their work.

References

A Cost-Benefit Analysis of 2-Bromo-4-chloro-1,3-difluorobenzene in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1][2] This guide provides a detailed cost-benefit analysis of 2-Bromo-4-chloro-1,3-difluorobenzene, a versatile building block, in the context of large-scale synthesis. We will objectively compare its performance against viable alternatives, supported by an analysis of reactivity, cost implications, and process considerations.

The Strategic Value of Polysubstituted Difluorobenzenes

Polysubstituted difluorobenzene derivatives are critical intermediates in the synthesis of a wide array of complex organic molecules. The presence of multiple, distinct halogen atoms on the benzene ring allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Grignard reactions. This regiochemical control is paramount in the construction of intricate molecular architectures, making these building blocks highly valuable in drug discovery and process development.

In Focus: this compound

This compound (CAS No. 229180-34-1) presents a unique combination of reactive sites. The differential reactivity of the bromine and chlorine substituents, with the carbon-bromine bond being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allows for a stepwise approach to molecular elaboration.[3]

Physicochemical Properties
PropertyValue
Molecular FormulaC₆H₂BrClF₂
Molecular Weight227.43 g/mol
Boiling Point190.4±35.0 °C (Predicted)[1]
Density1.805±0.06 g/cm³ (Predicted)[1]

Comparative Analysis: Alternatives to this compound

The choice of a starting material for large-scale synthesis is a multifactorial decision, balancing cost, reactivity, and process efficiency. Here, we compare this compound with two plausible alternatives: 1,3-Dibromo-2,4-difluorobenzene and 2,4-Dichloro-1,3-difluorobenzene.

Reactivity and Selectivity

Suzuki-Miyaura Cross-Coupling:

In palladium-catalyzed Suzuki-Miyaura reactions, the reactivity of the aryl halide is a critical factor. The general trend for reactivity is Ar-I > Ar-Br > Ar-Cl.[4] This implies that a bromo-substituted position will react preferentially over a chloro-substituted one, offering a significant advantage in terms of selectivity for this compound.

  • This compound: The bromine atom provides a reactive handle for the first coupling reaction, leaving the less reactive chlorine atom available for a subsequent, different coupling, enabling a divergent synthetic strategy.

  • 1,3-Dibromo-2,4-difluorobenzene: While offering two reactive sites, achieving selective mono-functionalization can be challenging and may require careful optimization of reaction conditions to avoid double-coupling byproducts.[5]

  • 2,4-Dichloro-1,3-difluorobenzene: The lower reactivity of the C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, and more specialized and often expensive phosphine ligands, which can increase overall process costs.[6]

Grignard Reagent Formation:

The formation of Grignard reagents also follows a similar reactivity trend, with aryl bromides reacting more readily with magnesium than aryl chlorides.[6]

  • This compound: Grignard formation is expected to occur selectively at the C-Br bond under standard conditions, preserving the C-Cl bond for further transformations.

  • 1,3-Dibromo-2,4-difluorobenzene: Similar to Suzuki coupling, achieving mono-Grignard formation can be difficult, with the potential for the formation of di-Grignard reagents or intermolecular side reactions.

  • 2,4-Dichloro-1,3-difluorobenzene: The formation of a Grignard reagent from an aryl chloride is generally more challenging and may require activated magnesium or longer initiation times, impacting process efficiency.[7]

Cost Considerations

A direct comparison of bulk pricing is challenging due to commercial sensitivities and market fluctuations. However, a general trend can be inferred from the relative costs of the parent halogens and the complexity of the synthetic routes to these compounds. Typically, brominated compounds are more expensive than their chlorinated counterparts.

CompoundSmall-Scale Price (Illustrative)Bulk Price (Estimated Trend)
This compound~฿1,971.00/1g[1]Moderate
1,3-Dibromo-2,4-difluorobenzene-Higher
2,4-Dichloro-1,3-difluorobenzene-Lower

While 2,4-Dichloro-1,3-difluorobenzene may have a lower initial purchase price, the potentially higher costs associated with more demanding reaction conditions (catalyst, energy) and potentially lower yields could negate this initial advantage in a full cost-benefit analysis.

Experimental Protocols

The following protocols are provided as representative examples of laboratory-scale procedures. For large-scale synthesis, significant process optimization and safety assessments are required.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

This protocol describes a typical laboratory-scale Suzuki-Miyaura coupling reaction, taking advantage of the differential reactivity of the bromine and chlorine substituents.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Add degassed toluene and water (e.g., 4:1 ratio).

  • Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Weigh Reactants: This compound, Arylboronic acid, Base B Add to Schlenk Flask A->B C Establish Inert Atmosphere B->C D Add Pd Catalyst and Ligand C->D E Add Degassed Solvents D->E F Heat and Stir E->F G Monitor Progress (TLC/GC-MS) F->G H Cool and Quench G->H I Extraction H->I J Drying and Concentration I->J K Purification (Chromatography) J->K

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Grignard Reagent Formation from this compound

This protocol outlines the formation of a Grignard reagent, which can then be used in subsequent reactions with various electrophiles.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Add a small crystal of iodine.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the addition funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated, as indicated by a color change and gentle reflux.

  • Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour to ensure complete reaction.

  • The resulting Grignard reagent is then used immediately in the next synthetic step.

Grignard_Formation A Activate Magnesium with Iodine B Add a small amount of This compound solution to initiate A->B C Dropwise addition of remaining This compound solution B->C D Stir to complete reaction C->D E Grignard Reagent Ready for Use D->E

Caption: Grignard Reagent Formation Workflow.

Downstream Processing and Waste Management

The choice of starting material can have significant implications for downstream processing and waste management, which are critical considerations in large-scale synthesis.

  • Purification: The selective nature of reactions with this compound can lead to a cleaner reaction profile with fewer byproducts, potentially simplifying purification. Reactions with dibromo- or dichloro- analogs may result in mixtures of mono- and di-substituted products, requiring more complex and costly separation techniques.[8]

  • Waste Streams: The use of more reactive brominated compounds may allow for lower catalyst loadings and milder reaction conditions, potentially reducing the amount of catalyst and energy waste. However, bromine is a more hazardous and environmentally persistent element than chlorine, which may lead to more stringent and costly waste treatment protocols.[9][10] The management of organometallic waste streams must be carefully considered to minimize environmental impact.[11][12]

Safety Considerations

All halogenated aromatic compounds should be handled with appropriate personal protective equipment in a well-ventilated area.[10]

  • Toxicity: Brominated organic compounds are often more toxic and persistent than their chlorinated counterparts, which may necessitate more stringent containment and handling protocols in a large-scale manufacturing environment.[9][13]

  • Reactivity: The higher reactivity of brominated compounds can also pose a greater safety risk, as reactions may be more exothermic and require more careful control of reaction parameters.

Conclusion and Recommendations

The cost-benefit analysis of using this compound in large-scale synthesis is a nuanced decision that extends beyond the initial purchase price of the raw material.

  • For syntheses requiring high selectivity and sequential functionalization, this compound offers a distinct advantage. The differential reactivity of the C-Br and C-Cl bonds allows for a more controlled and predictable synthetic route, potentially leading to higher overall yields of the desired product and simpler purification.

  • For simpler syntheses where cost is the primary driver and selectivity is not a major concern, a dichloro-analog might be considered. However, the potential for higher process costs associated with more demanding reaction conditions and lower yields must be carefully evaluated.

  • A dibromo-analog may be suitable for applications where disubstitution is desired or where selective mono-functionalization can be reliably achieved.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the overall process economics, and the safety and environmental considerations of the manufacturing process. A thorough process development and cost analysis, including a pilot-scale run, is recommended to make an informed decision for any large-scale synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-chloro-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of complex chemical compounds are daily realities. With this comes the profound responsibility of ensuring not only the integrity of our research but also the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-4-chloro-1,3-difluorobenzene (CAS No. 229180-34-1), a halogenated aromatic compound. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.

Understanding the Hazard Profile: Why Caution is Paramount

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar halogenated aromatic compounds provide a strong basis for a conservative and safe approach.[1]

Primary Hazards:

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]

  • Aquatic Toxicity: Halogenated organic compounds are often very toxic to aquatic life with long-lasting effects.[5][6]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) and strict adherence to handling protocols within a controlled environment, such as a chemical fume hood.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable to minimize exposure.[9] The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecific EquipmentStandard/SpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[5][8]OSHA 29 CFR 1910.133 or European Standard EN166.[5][10]To prevent eye contact from splashes or aerosols.
Hand Protection Nitrile or other chemically resistant gloves.[1]To prevent skin contact.
Body Protection A lab coat.[1]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if working outside a fume hood or if exposure limits are exceeded.[5]OSHA 29 CFR 1910.134.[5]To prevent inhalation of vapors or aerosols.

All handling of this compound, including disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8][11]

Waste Segregation and Collection: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially violent reactions and ensuring compliant disposal.[6]

  • Waste Classification: As a brominated, chlorinated, and fluorinated compound, this compound is classified as a halogenated organic waste .[6][7][12]

  • Container Requirements:

    • Use a designated, chemically compatible, and leak-proof container with a secure, threaded cap.[1][11]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][7][11]

    • Keep the waste container closed at all times, except when actively adding waste.

  • Segregation Principles:

    • DO NOT mix with non-halogenated organic waste.[7][11][12]

    • DO NOT mix with acidic, basic, or oxidizing waste streams to avoid unforeseen chemical reactions.[6]

    • DO NOT dispose of down the drain. Halogenated organic compounds can be harmful to aquatic life and may violate environmental regulations.[10][13]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed professional waste disposal company.[6][14]

Workflow for Routine Disposal of this compound

A 1. Don Appropriate PPE B 2. Work within a Chemical Fume Hood A->B C 3. Collect Waste in a Designated Halogenated Organic Waste Container B->C D 4. Securely Cap and Label the Container C->D E 5. Store in a Satellite Accumulation Area D->E F 6. Arrange for Professional Disposal E->F

Caption: A generalized workflow for the routine disposal of this compound.

Detailed Steps:

  • Collection: Carefully transfer waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) into the designated halogenated waste container.[6][7]

  • Labeling: Ensure the waste container is accurately and clearly labeled with its contents, including the full chemical name.[1][7]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.[1][7]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[6]

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate hazards. The scale of the response will depend on the size of the spill.[15]

Minor Spill Cleanup Protocol

A minor spill is one that is small in volume, does not pose an immediate fire or health hazard, and can be cleaned up by trained laboratory personnel without endangering themselves or others.[16]

A 1. Alert Personnel and Ensure Proper Ventilation B 2. Don Appropriate PPE A->B C 3. Contain the Spill with Absorbent Material B->C D 4. Collect Absorbed Material into a Sealed Hazardous Waste Container C->D E 5. Decontaminate the Spill Area D->E F 6. Dispose of Waste as Halogenated Organic Waste E->F

Caption: Step-by-step procedure for cleaning up a minor spill of this compound.

Detailed Steps for a Minor Spill:

  • Alert Personnel: Immediately alert others in the vicinity.[15][17]

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[16]

  • Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1][10][18]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealed container for disposal.[5][10][19]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[1] Collect all cleaning materials as hazardous waste.

  • Disposal: Label the waste container and dispose of it as halogenated organic waste.[16]

Major Spill Response:

For large spills, or any spill that is beyond the comfort and training level of laboratory personnel, evacuate the area immediately and contact your institution's emergency response team or local fire department.[11][15][16]

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By understanding the hazards, utilizing appropriate protective equipment, and adhering to established disposal and emergency protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

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Retrosynthesis Analysis

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2-Bromo-4-chloro-1,3-difluorobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.